(S)-Methyl 3-Hydroxypentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437811 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42558-50-9 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: A Core Chiral Building Block in Modern Synthesis
Abstract
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block pivotal in the stereocontrolled synthesis of complex molecular architectures.[1][] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for versatile chemical transformations, making it an indispensable intermediate in the pharmaceutical and fine chemical industries.[1][3] This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis protocols, spectroscopic characterization, and critical applications, particularly in the context of drug development where precise stereochemistry governs biological activity and safety.[4][5]
Introduction: The Strategic Importance of Chiral β-Hydroxy Esters
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms is not a trivial detail—it is a fundamental determinant of a drug's efficacy, safety, and pharmacokinetic profile.[4] Living systems are inherently chiral, and thus, interactions between a drug molecule and its biological target often exhibit a high degree of stereoselectivity.[][4] This necessitates the synthesis of enantiomerically pure compounds.
This compound belongs to the class of β-hydroxy esters, which are crucial intermediates for synthesizing a wide array of biologically active molecules.[6][7] These motifs are found in the backbones of natural products and blockbuster pharmaceuticals. The ability to introduce a specific stereocenter, such as the (S)-configuration at the C3 position of this molecule, provides a strategic advantage in multi-step syntheses, streamlining the path to complex target molecules and avoiding the costly and often inefficient separation of enantiomers at later stages.[8][9]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for this compound are essential for reaction monitoring, quality control, and confirmation of its stereochemical integrity.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is critical for designing experimental conditions, such as solvent selection and purification methods (e.g., distillation).
| Property | Value | Source(s) |
| CAS Number | 42558-50-9 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1][3][10] |
| Molecular Weight | 132.16 g/mol | [1][3][10] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.029 g/mL at 20 °C | [3][11] |
| Boiling Point | 68-70 °C at 5 mmHg | [3][12] |
| Flash Point | 76 °C | [11][12] |
| Refractive Index (n20/D) | 1.427 | [11] |
| Optical Rotation ([α]20/D) | +37° (c=1% in Chloroform) | [11] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | [1] |
Spectroscopic Data Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is used to confirm the connectivity of the molecule. Expected signals include a triplet for the terminal methyl group (C1), a multiplet for the adjacent methylene group (C2), a multiplet for the methine proton attached to the hydroxyl group (C3), a doublet for the methylene group adjacent to the ester (C4), and a singlet for the methyl ester protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR (Carbon NMR): The carbon spectrum confirms the presence of six distinct carbon environments: the terminal methyl, two methylene carbons, the hydroxyl-bearing methine carbon, the ester carbonyl carbon, and the methoxy carbon.[10]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight (M/z = 132.0786).[10] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or water (-H₂O).
-
Infrared (IR) Spectroscopy: The IR spectrum is key for identifying the functional groups. A strong, broad absorption band is expected around 3400 cm⁻¹ for the O-H stretch of the alcohol, and a sharp, strong absorption around 1740 cm⁻¹ for the C=O stretch of the ester.
Stereoselective Synthesis: A Methodological Deep Dive
The synthesis of enantiomerically pure β-hydroxy esters is a well-established yet challenging field in organic chemistry.[6] While classical resolution of a racemic mixture is an option, modern drug development demands more efficient methods that establish the desired stereocenter from the outset. Asymmetric catalysis is the preeminent strategy for this purpose.[8][9]
The most authoritative and widely adopted method for producing this compound is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxopentanoate .[6][8]
Causality of Method Selection: Why Asymmetric Hydrogenation?
-
Atom Economy: This method is highly atom-economical, as it involves the addition of a hydrogen molecule to the substrate, generating the desired product with no byproducts.
-
High Enantioselectivity: Chiral catalysts, particularly those based on Ruthenium-BINAP systems (e.g., Noyori catalysts), can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%.[9][13] This obviates the need for chiral purification.
-
Scalability: The catalytic nature of the reaction means that a small amount of catalyst can produce a large quantity of product, making the process scalable for industrial production.
Generalized Experimental Workflow: Asymmetric Hydrogenation
This protocol outlines the key steps for the synthesis. The choice of catalyst, solvent, and reaction conditions must be optimized for the specific substrate.
References
- 1. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (+)-METHYL (S)-3-HYDROXYPENTANOATE | 42558-50-9 [m.chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Spectroscopic Guide to (S)-Methyl 3-Hydroxypentanoate
Abstract
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its stereocenter and bifunctional nature (containing both a hydroxyl and a methyl ester group) make it a versatile starting material.[2] Rigorous structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic characteristics. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We present detailed experimental protocols, data interpretation, and field-proven insights to equip researchers, scientists, and drug development professionals with a definitive resource for its characterization.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is understanding the molecule's basic structure and properties. This compound possesses a single chiral center at the C3 position, which is critical for its utility in stereoselective synthesis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides unambiguous confirmation of its connectivity and the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Sample Preparation & Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is the solvent of choice due to its excellent solubilizing properties for moderately polar compounds and minimal interference in the ¹H spectrum.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) to reference the chemical shifts to 0.00 ppm.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 1-5 seconds is crucial to ensure accurate integration.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line, simplifying interpretation.[6]
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Data: Interpretation and Discussion
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The expected chemical shifts (δ) in CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| -CH₃ (Ethyl) | ~ 0.95 | Triplet (t) | 3H | Coupled to the adjacent -CH₂- group. |
| -CH₂- (Ethyl) | ~ 1.50 | Multiplet (m) | 2H | Coupled to both the -CH₃ and the -CH(OH)-. |
| -CH₂-C=O | ~ 2.50 | Doublet (d) | 2H | Adjacent to the chiral center C3. |
| -OCH₃ (Ester) | ~ 3.70 | Singlet (s) | 3H | Characteristic signal for a methyl ester. |
| -CH(OH)- | ~ 4.05 | Multiplet (m) | 1H | Methine proton deshielded by the hydroxyl group. |
| -OH | Variable (e.g., ~3.0) | Broad (br s) | 1H | Shift is concentration and temperature dependent. |
Causality: The downfield shift of the methine proton (~4.05 ppm) is a direct result of the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. Similarly, the protons on the carbon alpha to the carbonyl (~2.50 ppm) are shifted downfield due to the electron-withdrawing nature of the ester group. The singlet at ~3.70 ppm is a hallmark of the non-coupled methyl group of the ester functionality.[7]
¹³C NMR Data: Interpretation and Discussion
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C H₃ (Ethyl) | ~ 9.8 | Standard chemical shift for a terminal aliphatic methyl carbon. |
| C H₂ (Ethyl) | ~ 29.5 | Aliphatic methylene carbon. |
| C H₂-C=O | ~ 42.8 | Alpha-carbon to the carbonyl, slightly deshielded. |
| -OC H₃ (Ester) | ~ 51.7 | Carbon of the methyl ester, deshielded by the attached oxygen. |
| -C H(OH)- | ~ 67.5 | Carbon attached to the hydroxyl group, significantly deshielded by oxygen. |
| C =O (Ester) | ~ 173.0 | Carbonyl carbon, exhibiting the largest downfield shift due to its sp² character and bonding to two oxygen atoms. |
Self-Validation: The presence of six distinct signals in the ¹³C NMR spectrum perfectly corresponds to the six unique carbon atoms in the molecular structure, providing strong evidence for the compound's identity. The chemical shifts align with established ranges for ester, alcohol, and alkane functionalities.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Sample Preparation & Analysis
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat spectrum is easily obtained. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[6]
-
Film Creation: Place a second salt plate on top of the first to create a thin, uniform liquid film.
-
FTIR Analysis: Place the assembled plates in the spectrometer's sample holder.
-
Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹. A background spectrum of the empty salt plates should be recorded and automatically subtracted by the instrument software.[6]
IR Data: Interpretation and Discussion
The IR spectrum of this compound is characterized by two highly diagnostic absorption bands.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3550–3200 (Broad) | O-H Stretch | Alcohol (-OH) | A strong, broad absorption in this region is definitive evidence of the hydroxyl group's presence.[7] |
| 2960–2850 (Sharp) | C-H Stretch | Alkane (sp³ C-H) | Indicates the presence of the aliphatic ethyl and methylene groups. |
| ~1735 (Strong, Sharp) | C=O Stretch | Ester (-C=O) | A very strong and sharp peak at this frequency is the characteristic signature of the ester carbonyl group.[7] |
| 1300–1000 (Multiple) | C-O Stretch | Ester, Alcohol | Complex signals in the fingerprint region corresponding to C-O single bond stretching. |
Authoritative Grounding: The combination of a broad O-H stretch around 3400 cm⁻¹ and a sharp, intense C=O stretch at ~1735 cm⁻¹ provides unequivocal evidence for the hydroxy-ester structure. The absence of a broad acid O-H stretch (which would overlap the C-H region) confirms it is not a carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.
Experimental Protocol: Mass Spectrometry Analysis
Methodology:
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
MS Data: Interpretation and Discussion
The mass spectrum provides the molecular weight and clues to the structure from its fragmentation.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Ion | Interpretation |
| 132 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule's mass.[3] Its presence confirms the molecular formula. |
| 103 | [M - C₂H₅]⁺ | Loss of the ethyl group (CH₂CH₃) via cleavage adjacent to the hydroxyl-bearing carbon. This is often a major fragment.[3] |
| 101 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 71 | [C₄H₇O]⁺ | Resulting from cleavage alpha to the hydroxyl group, followed by loss of water. |
| 43 | [C₂H₃O]⁺ | A common fragment corresponding to the acetyl cation [CH₃CO]⁺, often seen in molecules with this substructure. |
Trustworthiness: The fragmentation pattern serves as a self-validating system. The observation of a fragment at m/z 103 is highly indicative of a 3-hydroxypentanoate structure, as it represents the stable fragment remaining after the loss of the terminal ethyl group.[3] This, combined with the molecular ion at m/z 132, provides high confidence in the assigned structure.
Conclusion
The spectroscopic characterization of this compound is a clear and logical process when approached systematically. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of the critical hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques, guided by the protocols and interpretations detailed in this guide, allows for the unambiguous structural verification and quality assessment of this important chiral synthon.
References
- 1. Page loading... [guidechem.com]
- 2. (-)-Methyl (R)-3-hydroxypentanoate | 60793-22-8 [chemicalbook.com]
- 3. Pentanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 4. (-)-(R)-3-羟基戊酸甲酯 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enantioselective Synthesis of (S)-Methyl 3-Hydroxypentanoate: A Technical Guide for Drug Development Professionals
Abstract
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effect, making its enantioselective synthesis a critical aspect of drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways to this compound, with a focus on biocatalytic, chemical, and chemoenzymatic strategies. Each section delves into the mechanistic underpinnings of the synthetic route, provides detailed experimental protocols, and presents comparative data to inform methodology selection. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient syntheses of this important chiral intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
Chirality plays a pivotal role in the pharmacological activity of many drugs. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, leading to significant differences in efficacy and safety between enantiomers. This compound, with its stereocenter at the C3 position, is a key precursor for the synthesis of complex molecules where this specific stereochemistry is essential for biological function.[1] Its applications span various therapeutic areas, making the development of efficient and highly enantioselective synthetic routes a continuous focus of research.[2]
This guide will explore the primary methodologies for the synthesis of this compound, providing the technical details necessary for practical implementation in a research and development setting.
Biocatalytic Synthesis: Harnessing Nature's Catalysts
Biocatalysis offers an attractive green chemistry approach for the synthesis of chiral compounds, often providing high enantioselectivity under mild reaction conditions. The synthesis of this compound via biocatalytic reduction of the corresponding prochiral ketone, methyl 3-oxopentanoate, is a well-established and efficient method.[3][4]
Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)
Baker's yeast is a readily available and cost-effective biocatalyst containing a variety of ketoreductases that can asymmetrically reduce carbonyl compounds.[5] While highly effective for some substrates, the enantioselectivity can be dependent on the specific substrate and reaction conditions. For the reduction of methyl 3-oxopentanoate, careful optimization is required to achieve high enantiomeric excess (ee) of the desired (S)-enantiomer.
This protocol is adapted from established procedures for the yeast reduction of β-keto esters.[6]
-
Yeast Culture Preparation: In a sterilized flask, dissolve 50 g of sucrose in 500 mL of warm sterile water. Add 20 g of active dry baker's yeast (Saccharomyces cerevisiae) and stir until fully suspended. Allow the culture to activate for 30 minutes at 30°C.
-
Substrate Addition: Add 2 g of methyl 3-oxopentanoate to the activated yeast culture.
-
Reaction: Stir the mixture at room temperature (25-30°C) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, add celite to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[7][8]
Isolated Ketoreductases (KREDs)
For greater control and higher selectivity, isolated ketoreductases are often employed.[9][10] These enzymes can be screened from various microbial sources or can be engineered to exhibit specific substrate preferences and stereoselectivities. The use of a specific KRED that preferentially produces the (S)-enantiomer can lead to very high ee values.
Caption: KRED-catalyzed reduction of methyl 3-oxopentanoate.
Chemical Synthesis: Precision through Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols from prochiral ketones.[11] The use of chiral transition metal catalysts, particularly those based on ruthenium, allows for high efficiency and enantioselectivity.[12]
Ruthenium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of methyl 3-oxopentanoate using a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a highly effective method for producing this compound. The choice of the (S)-BINAP ligand directs the hydrogenation to produce the (S)-alcohol.[7][13]
This protocol is based on the well-established Noyori asymmetric hydrogenation.[3]
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.1 mol%) and (S)-BINAP (0.22 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred under an argon atmosphere at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add methyl 3-oxopentanoate (1.0 equivalent).
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50-100 atm).
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 50°C) for 12-24 hours. Reaction progress is monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[14]
Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad applicability of chemical catalysis. Dynamic kinetic resolution (DKR) is a powerful chemoenzymatic strategy that can convert a racemic starting material into a single enantiomer of the product in theoretically 100% yield.[2][15]
Dynamic Kinetic Resolution of Racemic Methyl 3-Hydroxypentanoate
In this approach, a racemic mixture of methyl 3-hydroxypentanoate is subjected to an enzymatic kinetic resolution, where one enantiomer is selectively acylated by a lipase. Simultaneously, a metal catalyst is used to racemize the unreacted enantiomer, allowing it to be converted in the next cycle.[6]
Caption: Dynamic kinetic resolution for (S)-ester synthesis.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on various factors, including the desired scale, cost, available equipment, and required enantiopurity.
| Synthesis Pathway | Key Reagents/Catalysts | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Biocatalytic (Yeast) | Saccharomyces cerevisiae, Sucrose | 50-70 | 85-95 | Inexpensive, environmentally friendly, simple setup. | Moderate ee, potential for side reactions, large volumes. |
| Biocatalytic (KRED) | Isolated Ketoreductase, Cofactor | >90 | >99 | High enantioselectivity, mild conditions. | Higher cost of enzyme, requires cofactor regeneration system. |
| Chemical (Asymmetric Hydrogenation) | Ru-(S)-BINAP, H₂ gas | >95 | >98 | High yield and ee, well-established, scalable. | Requires high-pressure equipment, expensive catalyst, potential for metal contamination. |
| Chemoenzymatic (DKR) | Lipase, Ru-catalyst, Acyl donor | >90 | >99 | High yield and ee from a racemate. | Requires careful optimization of two catalytic cycles. |
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its enantiomeric purity determined.
-
Purification: Column chromatography on silica gel is the most common method for purifying methyl 3-hydroxypentanoate.[16] The choice of eluent (typically a mixture of hexane and ethyl acetate) is crucial for achieving good separation.[7]
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product.[17][18]
-
Chiral HPLC/GC: The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[19][20] This is a critical step to validate the success of the enantioselective synthesis.
-
Conclusion
The synthesis of enantiopure this compound can be achieved through several effective strategies. Biocatalytic methods offer a green and highly selective approach, particularly with the use of isolated ketoreductases. Asymmetric hydrogenation provides a robust and scalable chemical route with excellent enantiocontrol. Chemoenzymatic dynamic kinetic resolution presents an elegant solution for the efficient conversion of a racemic starting material. The selection of the optimal pathway will depend on the specific requirements of the project, balancing factors such as cost, scale, and the desired level of enantiopurity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β‐Hydroxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Methyl 3-hydroxy-2-methylpentanoate | C7H14O3 | CID 546129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
biological activity of (S)-Methyl 3-Hydroxypentanoate
An In-Depth Technical Guide to the Biological Activity of (S)-Methyl 3-Hydroxypentanoate
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Chiral Molecule
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration of this compound. While extensively recognized as a valuable chiral building block in synthetic chemistry, its biological significance, primarily through its conversion to the ketone body (S)-3-hydroxypentanoate, is an area of burgeoning interest. This document provides an in-depth analysis of its synthesis, metabolic fate, and potential physiological roles, offering both foundational knowledge and practical insights for future research and therapeutic development.
Introduction to this compound: A Molecule of Stereochemical Importance
This compound is a chiral ester with the chemical formula C₆H₁₂O₃.[1] Its structure, featuring a hydroxyl group on the third carbon of a pentanoate chain with a specific (S)-configuration, makes it a valuable precursor in the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The precise stereochemistry of this compound is crucial, as the biological activity of many molecules is dependent on their three-dimensional arrangement.
| Chemical and Physical Properties | |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol [2] |
| CAS Number | 42558-50-9[1] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | 68-70 °C at 5 mmHg[2] |
| Density | 1.029 g/mL at 20 °C[2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1] |
Beyond its synthetic utility, this compound is of biological interest as a potential precursor to (S)-3-hydroxypentanoate, a less common ketone body. Ketone bodies, such as the more prevalent 3-hydroxybutyrate (3-OHB) and acetoacetate, are crucial alternative energy sources for the body, particularly during periods of low glucose availability.[3][4] They are produced in the liver from fatty acids and utilized by extrahepatic tissues, including the brain, heart, and skeletal muscle.[5]
Enantioselective Synthesis: The Gateway to Biological Investigation
The study of the is predicated on its availability in high enantiomeric purity. Various synthetic strategies have been developed to achieve this, primarily revolving around asymmetric reduction of a corresponding β-keto ester or the use of chiral auxiliaries.
Workflow for a Representative Enantioselective Synthesis
A common and effective method involves the asymmetric hydrogenation of methyl 3-oxopentanoate using a chiral catalyst.
Caption: Asymmetric synthesis of this compound.
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example of an enantioselective synthesis.
Materials:
-
Methyl 3-oxopentanoate
-
(R)- or (S)-BINAP-Ruthenium(II) chloride complex (catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (high pressure)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., argon or nitrogen).
-
Charging the Reactor: Add methyl 3-oxopentanoate and the chiral ruthenium catalyst to the reactor. A typical catalyst loading is 0.01 to 0.1 mol%.
-
Solvent Addition: Add anhydrous methanol to dissolve the reactants.
-
Pressurization: Seal the reactor and pressurize with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up: Carefully depressurize the reactor. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting this compound by column chromatography on silica gel or by distillation under reduced pressure to achieve high chemical and enantiomeric purity.
-
Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC or GC.
Metabolic Fate and Bioactivation
The primary biological relevance of this compound lies in its presumed rapid hydrolysis in vivo by esterases to form methanol and (S)-3-hydroxypentanoate. This latter molecule is a ketone body.
Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Discussion of Metabolic Steps
-
Hydrolysis: Upon administration, non-specific esterases in the blood and liver are expected to cleave the methyl ester bond of this compound, releasing (S)-3-hydroxypentanoate and methanol. The rate and extent of this hydrolysis are critical determinants of the compound's pharmacokinetic profile.
-
Ketone Body Metabolism: (S)-3-hydroxypentanoate can then enter the established pathways for ketone body utilization in extrahepatic tissues.[5]
-
It is first oxidized to its corresponding ketoacid, likely by the enzyme 3-hydroxybutyrate dehydrogenase.
-
The resulting acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT).
-
Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.[5]
-
Potential Biological Activities and Therapeutic Applications
While direct studies on the biological effects of this compound are limited, its role as a precursor to a ketone body allows for informed hypotheses based on the known functions of ketosis.
Neurological Applications
Ketogenic diets and ketone bodies have long been used in the management of epilepsy and are being investigated for other neurological conditions.[3][4] The neuroprotective effects of ketone bodies are thought to be mediated through several mechanisms, including:
-
Enhanced mitochondrial function and ATP production.
-
Reduced oxidative stress.
-
Modulation of neurotransmitter systems (e.g., increased GABAergic tone).
-
Inhibition of histone deacetylases (HDACs), leading to changes in gene expression that promote neuronal health. [3][4]
Cardiovascular Effects
Recent studies have highlighted the heart's remarkable capacity to utilize ketone bodies as a fuel source. In fact, under certain conditions, the heart may prefer ketones over glucose and fatty acids. 3-hydroxybutyrate has been shown to improve cardiac efficiency and function, particularly in the context of heart failure.[3][4] It is plausible that (S)-3-hydroxypentanoate shares these beneficial cardiovascular properties.
Metabolic Disorders
The ability of ketone bodies to serve as an alternative fuel source makes them relevant in the context of metabolic disorders such as type 2 diabetes and obesity. By providing an insulin-independent energy source, ketone esters could potentially improve glycemic control and reduce the metabolic burden on glucose pathways.
Use as a Flavoring and Fragrance Agent
This compound is also utilized in the fragrance and food industries due to its pleasant, fruity scent and taste.[1][6][7] Its mechanism of action in these applications involves interaction with olfactory and taste receptors.[1]
Future Research Directions and Methodologies
To fully elucidate the , further focused research is essential. The following outlines key experimental approaches.
Pharmacokinetic and Metabolic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol:
-
Animal Model: Utilize a suitable animal model, such as Wistar or Sprague-Dawley rats.
-
Dosing: Administer a defined dose of this compound via oral gavage or intravenous injection.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Metabolite Analysis: Employ LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the concentrations of this compound and its primary metabolite, (S)-3-hydroxypentanoate, in the plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Cell-Based Assays for Mechanistic Insights
Objective: To investigate the direct effects of (S)-3-hydroxypentanoate on cellular function.
Experimental Protocol (e.g., for assessing neuroprotection):
-
Cell Culture: Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Induction of Stress: Induce cellular stress using agents like glutamate (for excitotoxicity) or hydrogen peroxide (for oxidative stress).
-
Treatment: Treat the cells with varying concentrations of (S)-3-hydroxypentanoate (or its precursor ester).
-
Assessment of Viability: Measure cell viability using assays such as the MTT or LDH assay.
-
Mechanistic Readouts: Analyze markers of apoptosis (e.g., caspase-3 activity), oxidative stress (e.g., ROS production), and mitochondrial function (e.g., membrane potential).
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic potential of this compound in animal models of disease.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing.
Conclusion: From Chiral Building Block to Potential Therapeutic
This compound stands at the intersection of synthetic chemistry and metabolic science. While its role as a chiral precursor is well-established, its potential as a pro-drug for the ketone body (S)-3-hydroxypentanoate opens up exciting avenues for therapeutic exploration. A deeper understanding of its pharmacokinetics, metabolism, and downstream biological effects is crucial for translating this potential into tangible clinical applications. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the full biological activity of this intriguing molecule.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyl (S)-(+)-3-Hydroxybutyrate | (S)-Methyl 3-hydroxybutanoate | Chiral Building Blocks | Ambeed.com [ambeed.com]
An In-Depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: A Cornerstone Chiral Building Block
Introduction: The Significance of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with the chiral environment of biological systems, profoundly influencing its pharmacological and toxicological profile. (S)-Methyl 3-hydroxypentanoate, a versatile chiral building block, has emerged as a critical synthon for the introduction of specific stereocenters in a variety of complex molecules. This guide provides an in-depth technical overview of this compound, encompassing its core identifiers, physicochemical properties, enantioselective synthesis strategies, spectroscopic characterization, and key applications, with a particular focus on its role in pharmaceutical synthesis.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
| Identifier | Value | Source |
| CAS Number | 42558-50-9 | [1] |
| IUPAC Name | methyl (3S)-3-hydroxypentanoate | [2] |
| Synonyms | (+)-Methyl (S)-3-hydroxyvalerate, (S)-(+)-Methyl 3-hydroxypentanoate | [2] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Canonical SMILES | CC--INVALID-LINK--O | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.029 g/mL at 20 °C | [4] |
| Boiling Point | 68-70 °C at 5 mmHg | [4] |
| Flash Point | 76 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [3] |
Enantioselective Synthesis: Pathways to Enantiopurity
The utility of this compound is intrinsically linked to its enantiomeric purity. Consequently, the development of efficient and highly selective synthetic routes is a key area of research. The primary strategy for obtaining this chiral molecule is the asymmetric reduction of its prochiral precursor, methyl 3-oxopentanoate.
Asymmetric Reduction of Methyl 3-Oxopentanoate
The conversion of methyl 3-oxopentanoate to this compound with high enantioselectivity is a cornerstone of its production. This transformation is typically achieved through biocatalytic or chemocatalytic methods.
Baker's yeast is a widely used and cost-effective biocatalyst for the asymmetric reduction of ketones. The enzymes within the yeast, primarily oxidoreductases, can selectively reduce the carbonyl group of methyl 3-oxopentanoate to the corresponding (S)-alcohol.
Causality Behind Experimental Choices: The choice of baker's yeast is driven by its ready availability, low cost, and the presence of a consortium of enzymes that can perform the desired reduction. The reaction conditions, such as temperature and substrate concentration, are optimized to favor the activity and selectivity of the desired reductase enzymes while minimizing competing side reactions. The addition of enzyme inhibitors like allyl alcohol can sometimes enhance the enantiomeric excess by selectively inhibiting enzymes that produce the undesired (R)-enantiomer.[6]
Experimental Protocol: Baker's Yeast Reduction of Methyl 3-Oxopentanoate [6]
-
Preparation of the Fermentation Medium: In a suitable flask, dissolve sucrose in warm water. Add a suspension of baker's yeast and stir to ensure a homogeneous mixture.
-
Substrate Addition: Once the yeast is actively fermenting (indicated by gas evolution), add methyl 3-oxopentanoate to the mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation. Monitor the progress of the reduction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: After the reaction is complete (typically 24-48 hours), the yeast cells are removed by filtration through celite. The filtrate is then saturated with sodium chloride and extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield enantiomerically enriched this compound.
Chemocatalytic Asymmetric Hydrogenation
Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are powerful catalysts for the asymmetric hydrogenation of ketones. The use of a chiral ligand coordinated to the metal center creates a chiral environment that directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer in excess.
Causality Behind Experimental Choices: The choice of metal and chiral ligand is critical for achieving high enantioselectivity and turnover numbers. The ligand's structure creates a specific steric and electronic environment around the metal, which is responsible for the stereochemical outcome of the reaction. The reaction is typically run under a hydrogen atmosphere at elevated pressure to ensure efficient hydrogenation.
Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.
Spectroscopic Characterization
Unambiguous characterization of this compound is crucial for quality control and for confirming its structure in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While a publicly available, experimentally confirmed spectrum for the pure (S)-enantiomer is not readily found, data for related compounds and racemic mixtures provide a strong basis for expected chemical shifts.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~3.70 (s, 3H, -OCH₃)
-
~4.05 (m, 1H, -CH(OH)-)
-
~2.50 (d, 2H, -CH₂-C=O)
-
~1.60 (m, 2H, -CH₂-CH₃)
-
~0.95 (t, 3H, -CH₃)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~172.5 (C=O)
-
~67.5 (-CH(OH)-)
-
~51.5 (-OCH₃)
-
~41.0 (-CH₂-C=O)
-
~29.5 (-CH₂-CH₃)
-
~9.5 (-CH₃)
Applications in Pharmaceutical and Biologically Active Molecule Synthesis
The true value of this compound lies in its application as a chiral starting material for the synthesis of complex, high-value molecules. Its bifunctional nature (hydroxyl and ester groups) allows for a wide range of chemical transformations.
Case Study: Synthesis of Serricornin
A notable application of this compound's enantiomer, (R)-methyl 3-hydroxypentanoate, is in the synthesis of (-)-serricornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne).[2][6][7][8] This synthesis highlights the importance of the chiral hydroxy ester as a starting point for constructing more complex stereochemical arrays. The principles of this synthesis are directly applicable to the use of the (S)-enantiomer for accessing the opposite stereoisomer of the final product or other related natural products.
Caption: Synthetic pathway from a chiral hydroxy ester to serricornin.
Potential Applications in Drug Synthesis
-
Macrolide Antibiotics: The polyketide chains of many macrolide antibiotics feature multiple stereocenters, often with hydroxyl and methyl groups. This compound can serve as a starting material for the synthesis of key fragments of these complex molecules.[9][10]
-
Statins: The side chains of many statin drugs, such as atorvastatin, contain chiral hydroxyl groups. While other synthons are more commonly cited, this compound represents a potential starting material for the construction of these side chains.[5][11][12]
-
Antiviral and Anticancer Agents: The synthesis of many antiviral and anticancer drugs relies on the use of chiral intermediates to achieve the desired stereochemistry for optimal interaction with their biological targets. The structural features of this compound make it a suitable precursor for various chiral intermediates in these therapeutic areas.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential. Based on safety data sheets for similar compounds, the following guidelines should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam).
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Conclusion
This compound stands as a testament to the critical role of chirality in modern chemical synthesis. Its value as a chiral building block is underscored by the increasing demand for enantiomerically pure pharmaceuticals and other biologically active molecules. The continued development of efficient enantioselective synthetic methods for its production will further solidify its position as an indispensable tool for researchers and scientists in the field of drug development and beyond. This guide has provided a comprehensive overview of its key characteristics and applications, offering a foundation for its effective utilization in the laboratory and in the pursuit of novel chemical entities.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New synthesis of serricornin, the female sex pheromone of the cigarette beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pherobase Synthesis - serricornin | C11H22O2 [pherobase.com]
- 9. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolides: From Toxins to Therapeutics | MDPI [mdpi.com]
- 11. jchemrev.com [jchemrev.com]
- 12. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
literature review on (S)-Methyl 3-Hydroxypentanoate
An In-depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: Synthesis, Characterization, and Application in Drug Development
Foreword
This compound stands as a pivotal chiral building block in the landscape of modern pharmaceutical synthesis. Its stereodefined structure is a valuable asset in the construction of complex, biologically active molecules, where precise control over three-dimensional architecture is paramount to efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, purification, characterization, and application of this versatile intermediate. As a senior application scientist, my objective is to not only present established methodologies but also to offer insights into the rationale behind experimental choices, ensuring a deeper understanding of the principles at play.
The Significance of this compound in Medicinal Chemistry
Chiral molecules are the cornerstone of numerous therapeutic agents. The distinct spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This compound, with its hydroxyl group oriented in the (S)-configuration, serves as a key precursor for introducing this specific chirality into drug candidates. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds.
Enantioselective Synthesis: Crafting Chirality
The creation of a single enantiomer of a chiral molecule is a fundamental challenge in organic synthesis. For this compound, the most robust and widely employed method is the asymmetric hydrogenation of its prochiral precursor, methyl 3-oxopentanoate. This approach offers high enantioselectivity and yield, making it suitable for both laboratory and industrial-scale production.
Asymmetric Hydrogenation using Ru-BINAP Catalysis
The seminal work in asymmetric hydrogenation has established ruthenium complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as exceptionally effective catalysts for the reduction of β-keto esters. The choice of the (S)- or (R)-enantiomer of the BINAP ligand dictates the stereochemical outcome of the reaction. For the synthesis of this compound, the (S)-BINAP ligand is employed.
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate
This protocol is adapted from the established procedure for the asymmetric hydrogenation of methyl 3-oxobutanoate and is optimized for the synthesis of this compound.[1][2]
Materials:
-
Methyl 3-oxopentanoate (≥99%)
-
[RuCl((S)-BINAP)]₂·NEt₃ complex
-
Methanol (anhydrous, deoxygenated)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the [RuCl((S)-BINAP)]₂·NEt₃ complex (substrate to catalyst ratio, S/C = 1000:1 to 10,000:1).
-
Reaction Setup: In a separate, dry, and argon-flushed vessel, dissolve methyl 3-oxopentanoate (1.0 eq) in anhydrous, deoxygenated methanol to a concentration of 1 M.
-
Catalyst Introduction: Transfer the catalyst to the substrate solution under a positive pressure of argon.
-
Hydrogenation: Transfer the resulting solution to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (typically 4-100 atm).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically 25-50 °C) until the reaction is complete (monitored by GC or TLC). Reaction times can vary from a few hours to 24 hours depending on the catalyst loading and reaction conditions.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the autoclave with argon. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
Causality Behind Experimental Choices:
-
Catalyst: The Ru-BINAP complex forms a chiral pocket that directs the hydrogenation to one face of the ketone, leading to high enantioselectivity. The triethylamine in the catalyst complex acts as a base to facilitate the reaction.
-
Solvent: Methanol is an excellent solvent for both the substrate and the catalyst and participates in the catalytic cycle. It is crucial to use anhydrous and deoxygenated solvent to prevent catalyst deactivation.
-
Pressure and Temperature: These parameters influence the reaction rate and can have a minor effect on enantioselectivity. Optimization is often required for a specific substrate and catalyst loading.
Biocatalytic Reduction
An increasingly attractive alternative to metal-catalyzed hydrogenation is the use of biocatalysts, such as yeast reductases. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. The reduction of methyl 3-oxopentanoate using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases (KREDs) can provide access to this compound.[3][4][5]
Experimental Protocol: Biocatalytic Reduction of Methyl 3-Oxopentanoate with Saccharomyces cerevisiae
Materials:
-
Methyl 3-oxopentanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water (deionized)
-
Diatomaceous earth (Celite®)
Procedure:
-
Yeast Culture Preparation: In a sterile flask, suspend baker's yeast in a solution of sucrose in warm water (around 35-40 °C). Allow the culture to activate for 30 minutes.
-
Substrate Addition: Add methyl 3-oxopentanoate to the yeast culture. The substrate concentration should be kept low (e.g., 1-5 g/L) to avoid toxicity to the yeast.
-
Fermentation: Maintain the fermentation at a constant temperature (typically 25-30 °C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by GC analysis of aliquots.
-
Work-up: After the reaction is complete, add diatomaceous earth to the culture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Biocatalyst: The reductases present in baker's yeast recognize the ketone and deliver a hydride from the cofactor NADPH, typically to the Re face of the carbonyl, leading to the (S)-alcohol.
-
Sucrose: Serves as a carbon source for the yeast, which in turn regenerates the NADPH cofactor required for the reduction.
-
Low Substrate Concentration: High concentrations of organic substrates can be toxic to microorganisms, inhibiting their metabolic activity and reducing the efficiency of the biotransformation.
Purification and Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral chromatography is the definitive method for separating and quantifying enantiomers.
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC offers excellent resolution and sensitivity.
Protocol for Chiral GC Analysis:
-
Column: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm or Chirasil-DEX CB, is highly effective for separating the enantiomers of β-hydroxy esters.[6]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program would start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 150 °C).
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric excess determination. Polysaccharide-based chiral stationary phases are often employed.[6][7]
Protocol for Chiral HPLC Analysis:
-
Column: A column packed with a chiral stationary phase such as amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve the best separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (around 210 nm) is suitable for esters.
Spectroscopic Characterization
Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the molecular structure. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can allow for the determination of enantiomeric excess.
Expected 1H NMR Data (CDCl₃, 400 MHz):
-
δ 4.05-3.95 (m, 1H, -CH(OH)-)
-
δ 3.69 (s, 3H, -OCH₃)
-
δ 2.45 (d, 2H, -CH₂-COOCH₃)
-
δ 1.65-1.55 (m, 2H, -CH₂-CH₃)
-
δ 0.95 (t, 3H, -CH₃)
Expected 13C NMR Data (CDCl₃, 100 MHz):
-
δ 172.5 (C=O)
-
δ 67.5 (-CH(OH)-)
-
δ 51.8 (-OCH₃)
-
δ 41.5 (-CH₂-COOCH₃)
-
δ 29.5 (-CH₂-CH₃)
-
δ 9.8 (-CH₃)
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. For enantiomeric purity determination using NMR, a chiral solvating agent or a chiral derivatizing agent can be added to the sample, which will induce separate signals for the two enantiomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 132, along with characteristic fragment ions.
Application in Drug Synthesis: The Case of Tofacitinib
This compound and its derivatives are valuable intermediates in the synthesis of complex drug molecules. A notable example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. While the direct use of this compound in the most common synthetic routes to Tofacitinib is not explicitly detailed in readily available literature, chiral β-hydroxy esters are key structural motifs in the synthesis of the chiral piperidine core of the molecule. The synthesis often involves the construction of a chiral 3-amino-4-methylpiperidine derivative, where the stereochemistry is crucial for the drug's activity.[7] The hydroxyl group of a precursor like this compound can be converted to an amino group with retention or inversion of stereochemistry, providing a pathway to the required chiral amine.
Data Summary and Visualization
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~75-77 °C at 15 mmHg |
| Optical Rotation | [α]²⁰D > 0 (specific value depends on purity) |
| CAS Number | 42558-54-3 |
Diagram 1: Synthesis of this compound via Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.
Diagram 2: Workflow for Biocatalytic Reduction
Caption: Biocatalytic reduction workflow.
Conclusion
This compound is a chiral building block of significant value to the pharmaceutical industry. Its efficient and highly enantioselective synthesis through asymmetric hydrogenation or biocatalysis provides a reliable source of this key intermediate. The methodologies for its purification and characterization are well-established, ensuring the high quality required for drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, driving further innovation in its synthesis and application.
References
An In-depth Technical Guide to the Physical Properties of (S)-Methyl 3-Hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 3-hydroxypentanoate, a chiral ester, is a valuable building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its stereospecific nature makes it a critical component in the development of enantiomerically pure compounds, where precise control of three-dimensional structure is paramount for biological activity and safety. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its handling, characterization, and application in research and development.
This document moves beyond a simple recitation of data, providing insights into the experimental determination of these properties and the underlying chemical principles that govern them. The information presented herein is intended to empower researchers to utilize this compound with confidence and precision in their laboratory workflows.
Molecular and Chemical Identity
A thorough understanding of the molecular identity of a compound is the cornerstone of its scientific application. This compound is characterized by the following identifiers and structural features:
| Identifier | Value | Source |
| IUPAC Name | methyl (3S)-3-hydroxypentanoate | [2] |
| CAS Number | 42558-50-9 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Canonical SMILES | CCC(CC(=O)OC)O | [1] |
| InChI Key | XHFXKKFVUDJSPJ-YFKPBYRVSA-N | [1] |
The structure of this compound, featuring a hydroxyl group on the third carbon of a pentanoate methyl ester, imparts specific physical and chemical characteristics that are explored in the subsequent sections.
References
In-Depth Technical Guide on the Stability and Storage of (S)-Methyl 3-Hydroxypentanoate
Introduction
(S)-Methyl 3-Hydroxypentanoate is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its stereospecific structure makes it a valuable precursor for the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for efficacy and safety.[2][3][4] The integrity of this chiral center and the overall purity of the compound are paramount for its successful application in multi-step syntheses. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its quality and reliability in research and development settings.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust stability and storage protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1][5] |
| Molecular Weight | 132.16 g/mol | [1][5] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 68-70 °C at 5 mmHg | [2][6] |
| Density | 1.029 g/mL at 20 °C | [2][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | Guidechem[1] |
| pKa (Predicted) | 13.95 ± 0.20 | [1] |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the secondary hydroxyl group. These groups are susceptible to specific degradation pathways under various environmental conditions.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base.[7][8][9]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of (S)-3-hydroxypentanoic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of (S)-3-hydroxypentanoic acid and methanol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.[10][11]
The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Elevated temperatures will accelerate both acid and base-catalyzed hydrolysis.[12]
Oxidation
The secondary hydroxyl group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions (e.g., exposure to strong light and oxygen). Oxidation would lead to the formation of methyl 3-oxopentanoate. While typically stable under normal handling conditions, prolonged exposure to atmospheric oxygen, especially in the presence of metal ion catalysts, could potentially initiate oxidative degradation.
Transesterification
In the presence of other alcohols and a catalyst (acid or base), this compound can undergo transesterification, where the methyl group of the ester is exchanged with the alkyl group of the reacting alcohol. This is a critical consideration if the compound is used in formulations or reaction mixtures containing other alcohols.
Racemization
The chiral center at the C3 position, bearing the hydroxyl group, is a critical feature of the molecule. While racemization at this center is not a common degradation pathway under normal storage conditions, extreme pH or high temperatures could potentially facilitate enolization of the adjacent carbonyl group, which might lead to a loss of stereochemical integrity. However, this is generally less of a concern for this specific structure compared to compounds with more acidic alpha-protons.
Diagram: Potential Degradation Pathways of this compound
Caption: Primary degradation routes for this compound.
Recommended Storage and Handling Conditions
To maintain the purity, and especially the enantiomeric integrity, of this compound, the following storage and handling procedures are imperative.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). For long-term storage, -20°C is recommended. | Lower temperatures significantly reduce the rates of potential degradation reactions, particularly hydrolysis.[13] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation.[13] |
| Container | Use tightly sealed, amber glass vials or bottles. | Prevents exposure to moisture and light, which can catalyze degradation. Amber glass protects from photolytic degradation. |
| Moisture | Store in a dry environment, away from humidity. Consider the use of a desiccator for long-term storage. | Esters are susceptible to hydrolysis, and minimizing contact with water is crucial.[14] |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Inert Atmosphere Handling: For applications requiring the highest purity, handle the material in a glove box or under a stream of inert gas to prevent exposure to atmospheric moisture and oxygen.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[13]
-
Dispensing: Use clean, dry syringes or pipettes for transferring the liquid.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste in accordance with local regulations.[14][15]
Stability Assessment: Experimental Protocols
To experimentally verify the stability of this compound, a combination of real-time and accelerated (forced degradation) studies should be performed.[12][16][17][18]
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[12][17][19]
Objective: To identify degradation products and pathways under stress conditions.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours (basic hydrolysis is typically faster).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 80°C for 72 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically a chiral HPLC method.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Analytical Method for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers and any potential degradation products.[20]
Example Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) suitable for separating enantiomers of small molecules, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent compound from its degradation products and its enantiomer.
Conclusion
The chemical stability of this compound is robust under recommended storage conditions. The primary degradation pathway of concern is hydrolysis of the ester functional group, which is significantly mitigated by low temperatures and the exclusion of moisture. Adherence to the storage and handling protocols outlined in this guide will ensure the long-term integrity and purity of this critical chiral building block, thereby safeguarding the success of subsequent synthetic applications in pharmaceutical and agrochemical research.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ethz.ch [ethz.ch]
- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. DSpace [bradscholars.brad.ac.uk]
- 12. onyxipca.com [onyxipca.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. benchchem.com [benchchem.com]
Foreword: The Stereochemical Imperative in Modern Chemistry
An In-Depth Technical Guide to the Determination of Enantiomeric Purity for (S)-Methyl 3-Hydroxypentanoate
In the landscape of pharmaceutical development and fine chemical synthesis, the control and verification of stereochemistry are not mere academic exercises; they are cornerstones of safety, efficacy, and innovation. This compound, a versatile chiral building block, exemplifies this principle.[1] Its utility in the enantioselective synthesis of complex molecules, from pheromones to critical drug intermediates, is directly proportional to its enantiomeric purity. An incorrect enantiomeric ratio can lead to inactive products or, in the worst-case scenario, compounds with deleterious off-target effects.
This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond simple recitation of methods to provide a deep, mechanistic understanding of why certain analytical strategies are chosen and how they are executed to ensure robust, reliable, and self-validating results. We will explore the primary chromatographic and spectroscopic techniques, grounding our discussion in field-proven protocols and the fundamental principles that govern chiral recognition.
The Analyte: this compound
This compound (C₆H₁₂O₃) is a β-hydroxy ester.[2] The chiral center at the C3 position, bearing the hydroxyl group, dictates its three-dimensional structure and, consequently, its chemical reactivity in stereospecific transformations. Asymmetric synthesis, whether through enzymatic resolution or enantioselective hydrogenation, is designed to produce this isomer in high enantiomeric excess (ee).[3][4] The analytical challenge, therefore, is to precisely quantify the minute presence of its mirror image, the (R)-enantiomer, in a sample.
Strategic Selection of an Analytical Method
The choice of an analytical technique for determining enantiomeric purity is a critical decision driven by factors such as sample volatility, available instrumentation, required sensitivity, and the stage of research or production. The three most authoritative methods are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.[5][6]
The following decision workflow provides a logical pathway for selecting the most appropriate method.
Caption: Diagram 1: Analytical Method Selection Workflow.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Analytes
For β-hydroxy esters, chiral GC offers unparalleled resolution and sensitivity.[6] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin coated onto a capillary column.[6][7] The differing stability of these complexes results in different retention times for the (S) and (R) enantiomers.
The Critical Role of Derivatization in GC Analysis
The presence of a free hydroxyl group in methyl 3-hydroxypentanoate presents a challenge for GC analysis. This polar functional group can lead to peak tailing and poor thermal stability.[8] Therefore, derivatization is a mandatory prerequisite to analysis.[9] This process serves two potential purposes:
-
Achiral Derivatization for Volatility: To block the active hydrogen, increase thermal stability, and improve chromatographic peak shape. Silylation is the most common and effective method.[9][10]
-
Chiral Derivatization for Indirect Analysis: To create diastereomers that can be separated on a standard achiral column. While possible, direct analysis on a chiral column after achiral derivatization is generally preferred for its simplicity and accuracy.
The following workflow illustrates the GC analysis process.
Caption: Diagram 2: Chiral GC Analysis Workflow.
Field-Proven Protocol: Chiral GC Analysis via Silylation
This protocol details the direct determination of enantiomeric purity on a chiral column following silylation.
Objective: To quantify the enantiomeric excess (% ee) of this compound.
Materials:
-
Sample of Methyl 3-hydroxypentanoate
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Silylating reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Dissolve approximately 1-2 mg of the methyl 3-hydroxypentanoate sample in 1 mL of anhydrous solvent in a clean vial.
-
Derivatization: To the sample solution, add 50-100 µL of MSTFA + 1% TMCS.[9] The causality here is that MSTFA reacts with the active hydrogen on the hydroxyl group, replacing it with a nonpolar trimethylsilyl (TMS) group, thus increasing volatility and preventing interactions with the column that cause peak tailing.[9]
-
Reaction: Seal the vial tightly and heat at 60°C for 15-30 minutes to ensure the reaction proceeds to completion.[9]
-
Cooling: Allow the vial to cool to room temperature. The sample is now ready for injection.
-
GC-MS/FID Analysis: Inject 1 µL of the derivatized sample into the GC system.
Data Presentation: Typical GC Parameters
The success of the separation is highly dependent on the instrumental parameters. The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with FID or MS | FID is robust and universal for organic compounds; MS provides mass confirmation. |
| Chiral Column | Cyclodextrin-based, e.g., Rt-βDEXsm (30m x 0.25mm, 0.25µm) | β-cyclodextrin phases are highly effective for separating chiral alcohols and esters.[6][7] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without degradation.[6] |
| Detector Temp. | 250°C | Prevents condensation of the analyte in the detector.[6] |
| Oven Program | 80°C (hold 2 min), ramp at 5°C/min to 150°C (hold 5 min) | An optimized temperature ramp is crucial for achieving baseline separation (Resolution, Rs > 1.5).[6] |
| Expected Result | Two separated peaks corresponding to the (R) and (S) enantiomers. | Enantiomeric excess is calculated as: (% Area S - % Area R) / (% Area S + % Area R) * 100. |
Chiral High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds
While GC is often preferred for methyl 3-hydroxypentanoate, chiral HPLC is an indispensable and powerful alternative, particularly if derivatization is to be avoided or if the analyte is part of a more complex, less volatile mixture.[11] Separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). For β-hydroxy esters, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[5]
Principle of Separation: Chiral recognition on polysaccharide phases is a complex phenomenon involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where parts of the analyte fit into chiral cavities within the CSP structure.[12] The mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol), plays a critical role in modulating these interactions to achieve separation.[5]
Field-Proven Protocol: Chiral HPLC Analysis
Objective: To resolve and quantify the enantiomers of Methyl 3-hydroxypentanoate without derivatization.
Materials:
-
Sample of Methyl 3-hydroxypentanoate
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (e.g., 95:5 n-hexane:IPA).
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.
-
HPLC Analysis: Inject 5-10 µL of the filtered sample onto the chiral HPLC system.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | HPLC with UV Detector | UV detection is suitable as the ester carbonyl group provides a chromophore. |
| Chiral Column | Polysaccharide-based, e.g., Daicel CHIRALCEL® OD-H or similar | These columns have a proven track record for resolving a wide range of racemates, including hydroxy esters.[5] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) | The ratio is the most critical parameter to optimize for resolution. Increasing IPA content generally reduces retention time but may decrease resolution.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Detection | UV at 210-220 nm | Wavelength for detecting the ester functional group. |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Expected Result | Two baseline-separated peaks. Enantiomeric excess is calculated from the relative peak areas. | A resolution factor (Rs) greater than 1.5 is desired for accurate quantification.[6] |
NMR Spectroscopy: A Rapid, Non-Separative Approach
NMR spectroscopy, when used with a chiral derivatizing agent (CDA), offers a powerful method for determining enantiomeric purity without requiring chromatographic separation.[6] The principle involves reacting the racemic alcohol with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a mixture of diastereomers.[6] These diastereomers are chemically distinct and will exhibit separate, quantifiable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).
Causality of Signal Differentiation: In the newly formed diastereomeric esters, the protons (or fluorine atoms) of the analyte portion are in different chemical environments relative to the bulky, magnetically anisotropic group of the CDA. This difference shields or de-shields specific nuclei, causing their resonance signals to appear at different chemical shifts.
Advantages:
-
Speed: Analysis is very fast once the sample is prepared.
-
Direct Quantification: The ratio of the integrated signals directly corresponds to the enantiomeric ratio.
Trustworthiness Considerations:
-
The CDA must be of 100% enantiomeric purity.
-
The derivatization reaction must proceed to 100% completion without any kinetic resolution, which would skew the resulting ratio.
Concluding Remarks: Ensuring Analytical Integrity
The determination of the enantiomeric purity of this compound is a critical quality control step in any synthetic sequence. While chiral GC after silylation often provides the highest resolution and sensitivity, chiral HPLC offers a robust, derivatization-free alternative. NMR with a chiral derivatizing agent serves as a rapid and valuable tool for quick checks, provided its limitations are understood.
The ultimate choice of method depends on the specific analytical context. However, by understanding the underlying principles of each technique and adhering to validated, systematic protocols, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, thereby safeguarding the quality and success of their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Elucidation of (S)-Methyl 3-Hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Significance of Stereochemical Integrity
(S)-Methyl 3-hydroxypentanoate is a chiral molecule of significant interest in the pharmaceutical and agrochemical industries, often serving as a versatile building block in the synthesis of complex, biologically active compounds.[1] Its structure, comprising a methyl ester and a secondary alcohol on a pentanoate backbone, presents a stereogenic center at the third carbon. The precise three-dimensional arrangement of the substituents around this chiral center is of paramount importance, as the biological activity and safety of a final drug product can be profoundly influenced by its stereochemistry. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of this compound, with a focus on ensuring both constitutional and stereochemical integrity.
II. Foundational Physicochemical Properties
A thorough understanding of the basic physicochemical properties of a molecule is the first step in its characterization. This compound is a colorless liquid with the molecular formula C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol .[2][3] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |
| CAS Number | 42558-50-9 ((S)-enantiomer) | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 68-70 °C at 5 mmHg | --INVALID-LINK-- |
| Density | 1.029 g/mL at 20 °C | --INVALID-LINK-- |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts, multiplicities, and coupling constants provide a wealth of information for assembling the molecular structure.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (CH₃) | ~0.9 | Triplet | ~7.5 |
| H-4 (CH₂) | ~1.5 | Multiplet | |
| H-2 (CH₂) | ~2.4 | Doublet of doublets | |
| H-3 (CH) | ~4.1 | Multiplet | |
| OCH₃ | ~3.7 | Singlet | |
| OH | Variable | Singlet (broad) |
B. ¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
| C-5 | ~10 |
| C-4 | ~30 |
| C-2 | ~42 |
| OCH₃ | ~52 |
| C-3 | ~68 |
| C-1 (C=O) | ~173 |
C. Determining Enantiomeric Purity by NMR: The Mosher's Acid Method
To confirm the enantiomeric excess of a chiral alcohol like this compound, a chiral derivatizing agent such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be employed.[4][5][6] The alcohol is converted into a diastereomeric ester, and the resulting diastereomers will have distinct NMR signals, particularly in ¹⁹F NMR, allowing for the quantification of each enantiomer.[7]
Experimental Protocol: Mosher's Ester Formation for NMR Analysis
-
To a solution of this compound (1 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂ or pyridine) is added (R)-(-)-Mosher's acid chloride (1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then quenched and purified to yield the Mosher's ester.
-
The purified ester is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹⁹F NMR.
IV. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
A. Electron Ionization (EI-MS) and Fragmentation
In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For methyl 3-hydroxypentanoate, the molecular ion peak is expected at an m/z of 132.[3]
Key Fragmentation Pathways
A plausible fragmentation pathway for methyl 3-hydroxypentanoate involves the initial loss of the methoxy group (•OCH₃) to form an ion at m/z 101, followed by further fragmentation. Another common fragmentation is the cleavage alpha to the hydroxyl group.
Figure 1. Proposed EI-MS fragmentation of methyl 3-hydroxypentanoate.
V. Chiral Chromatography: The Gold Standard for Enantiomeric Separation
Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess.
A. Chiral Gas Chromatography (GC)
For volatile compounds like methyl 3-hydroxypentanoate, chiral gas chromatography offers excellent resolution and sensitivity.[1] Cyclodextrin-based chiral stationary phases are particularly effective for this class of compounds.
Experimental Protocol: Chiral GC-FID Analysis
-
Column: A suitable chiral capillary column, such as one coated with a derivatized β-cyclodextrin.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID).
-
Temperature Program: An optimized temperature ramp to ensure baseline separation of the enantiomers.
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are often the first choice for method development.[8]
Experimental Protocol: Chiral HPLC-UV Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
VI. An Integrated Workflow for Structural Elucidation
A robust structural elucidation of this compound relies on the integration of data from multiple analytical techniques. The following workflow provides a logical and self-validating approach to the complete characterization of this chiral molecule.
Figure 2. Integrated workflow for the structural elucidation of this compound.
VII. Conclusion
The structural elucidation of this compound is a multi-faceted process that requires the synergistic application of several advanced analytical techniques. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight and offers fragmentation clues, and chiral chromatography is essential for determining enantiomeric purity. By following a logical and integrated workflow, researchers and drug development professionals can confidently and accurately characterize this important chiral building block, ensuring the quality and safety of the resulting products.
VIII. References
-
BenchChem. A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate. Available from: --INVALID-LINK--
-
How I Used Mosher Esters in my PhD. YouTube; 2023. Available from: --INVALID-LINK--
-
PubChem. Methyl 3-hydroxy-2-methylpentanoate. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
ResearchGate. Diagnostic 1H NMR Chemical Shifts and Coupling Constants of Products B and C. Available from: --INVALID-LINK--
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415). Available from: --INVALID-LINK--
-
ChemicalBook. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR. Available from: --INVALID-LINK--
-
PubChem. Methyl 3-hydroxypentanoate. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
BenchChem. Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide. Available from: --INVALID-LINK--
-
Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R,R)-(±)-. Available from: --INVALID-LINK--
-
ResearchGate. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available from: --INVALID-LINK--
-
ChemicalBook. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 13C NMR. Available from: --INVALID-LINK--
-
PubChem. Methyl 3-hydroxy-3-methylpentanoate. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: --INVALID-LINK--
-
BenchChem. A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Available from: --INVALID-LINK--
-
Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available from: --INVALID-LINK--
-
Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: --INVALID-LINK--
-
PubMed. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Available from: --INVALID-LINK--
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available from: --INVALID-LINK--
-
ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Available from: --INVALID-LINK--
-
ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. Available from: --INVALID-LINK--
-
NIST WebBook. methyl 3-hydroxy-3-methylpentanoate. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Available from: --INVALID-LINK--
-
Phenomenex. Chiral HPLC Separations. Available from: --INVALID-LINK--
-
ResearchGate. Chiral Separation Principles. Available from: --INVALID-LINK--
-
ResearchGate. Development and Validation of Chiral Reversed-Phase HPLC Method for the Determination of Enantiomeric Purity of (S)-methoprene. Available from: --INVALID-LINK--
-
PubMed Central. Strategies for chiral separation: from racemate to enantiomer. Available from: --INVALID-LINK--
-
BenchChem. Application Note and Protocol: Chiral HPLC Method for the Analysis of 2-Hydroxyoctanoic Acid Methyl Ester. Available from: --INVALID-LINK--
-
University of Muenster. CASE via MS: Ranking Structure Candidates by Mass Spectra. Available from: --INVALID-LINK--
-
Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available from: --INVALID-LINK--
-
MDPI. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-hydroxypentanoate | C6H12O3 | CID 538804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application Note: Strategies for the Asymmetric Synthesis of (S)-Methyl 3-Hydroxypentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemically defined hydroxyl and ester functionalities make it a versatile intermediate. This document provides a detailed guide to the most effective and widely adopted methods for its enantioselective synthesis. We will explore two primary strategies: the transition metal-catalyzed asymmetric hydrogenation of methyl 3-oxopentanoate and the biocatalytic reduction of the same precursor using whole-cell systems. Each section offers a theoretical background, explains the causality behind the methodological choices, and presents a detailed, field-proven protocol. The objective is to equip researchers with the necessary knowledge to select and implement the optimal synthetic route based on available resources, desired scale, and required enantiopurity.
Introduction: The Significance of a Chiral Synthon
Optically active β-hydroxy esters are fundamental precursors in organic synthesis. The (S)-enantiomer of methyl 3-hydroxypentanoate, in particular, serves as a key intermediate for compounds such as the side chain of the antibiotic thienamycin and various natural products. The ability to produce this molecule with high enantiomeric excess (ee) is therefore of critical importance. The primary challenge lies in controlling the stereochemistry at the newly formed secondary alcohol center during the reduction of the prochiral ketone of methyl 3-oxopentanoate. This guide focuses on the two most powerful and practical approaches to achieve this transformation: asymmetric hydrogenation and enzymatic reduction.
Strategy I: Ruthenium-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and reliable methods for producing enantiomerically pure alcohols from prochiral ketones.[1] The pioneering work of Noyori and his colleagues demonstrated that ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), are exceptionally effective for the hydrogenation of β-keto esters, often providing products with excellent yields and near-perfect enantioselectivity.[2][3]
Mechanistic Rationale and Causality
The remarkable selectivity of catalysts like Ru-BINAP stems from the formation of a rigid, chiral coordination sphere around the metal center.[4] The mechanism for Ru-BINAP catalyzed hydrogenation of β-keto esters is proposed to proceed via an "outer-sphere" pathway.[5] In this process, the β-keto ester does not directly coordinate to the ruthenium center. Instead, the substrate interacts with the Ru-hydride species through hydrogen bonding, while the C7-symmetric chiral environment created by the BINAP ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon. The choice of an (S)-BINAP ligand directs the hydrogenation to produce the (S)-alcohol.
The general catalytic cycle is a self-validating system where the chiral ligand is integral to the catalyst's function, ensuring high stereochemical fidelity throughout the reaction.
Visualization: Asymmetric Hydrogenation Workflow
Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.
Data Summary: Performance of Chiral Ruthenium Catalysts
The selection of the chiral ligand is paramount for achieving high enantioselectivity. While (S)-BINAP is the classic choice, numerous other ligands have been developed to optimize the reaction for various substrates.[5]
| Catalyst/Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Yield (%) | ee (%) | Reference |
| Ru-(S)-BINAP | Methanol | 30 | 100 | 1000 | >98 | 99 | [3] |
| Ru-(S)-SunPhos | Methanol | 50 | 50 | 1000 | >99 | 99.1 | [6] |
| Ru-(S)-P-Phos | Ionic Liquid | 25 | 50 | 2000 | >99 | 97 | [7] |
Protocol: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate
This protocol is adapted from the general procedures established by Noyori and others for the highly enantioselective hydrogenation of β-keto esters.[2][3]
Materials:
-
Methyl 3-oxopentanoate (CAS 30414-53-0)
-
[RuCl{(S)-binap}(benzene)]Cl or a similar (S)-BINAP Ruthenium(II) catalyst
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (H₂, high purity)
-
High-pressure autoclave with a glass liner and magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reactor Preparation (Inert Atmosphere): Under a stream of argon or inside a glovebox, charge the glass liner of the autoclave with the Ru-(S)-BINAP catalyst (e.g., at a substrate-to-catalyst [S/C] ratio of 1000:1).
-
Substrate Addition: Add anhydrous, degassed methanol to dissolve the catalyst. Following this, add the substrate, methyl 3-oxopentanoate (1.0 eq). The typical concentration is 0.5-1.0 M.
-
Assembly and Purging: Seal the glass liner inside the autoclave. Remove the reactor from the inert atmosphere and connect it to a hydrogen line. Purge the system by pressurizing with H₂ (to ~10 atm) and then venting three times to remove any residual air.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 50-100 atm) with H₂ gas. Begin stirring and heat the reactor to the target temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Isolation: Open the reactor and remove the reaction mixture. Concentrate the solution under reduced pressure to remove the methanol.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Analysis: Confirm the product structure and purity using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Strategy II: Biocatalytic Reduction with Baker's Yeast
Biocatalysis offers a "green" and operationally simple alternative to metal-based catalysis. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive whole-cell biocatalyst containing a multitude of oxidoreductase enzymes that can reduce carbonyl compounds.[8][9] This method leverages the cell's natural metabolic machinery to perform the asymmetric reduction under mild, aqueous conditions.[10]
Mechanistic Rationale and Causality
The stereochemical outcome of a baker's yeast reduction is governed by Prelog's rule, which generally predicts that reductases will deliver a hydride to the Re-face of a prochiral ketone, yielding the (S)-alcohol. However, baker's yeast contains several different reductases with varying substrate specificities and stereoselectivities.[11] The final enantiomeric excess of the product is a composite result of the activities of these competing enzymes. For many simple β-keto esters, the enzymes favoring the production of the (S)-alcohol dominate, leading to high enantioselectivity.[8] The reaction requires a co-factor, typically NADPH, which is regenerated in situ by the yeast's metabolism of a simple sugar like glucose or sucrose. This creates a self-sustaining catalytic system within the cell.
Visualization: Biocatalytic Reduction Workflow
Caption: General workflow for Baker's Yeast mediated reduction.
Data Summary: Baker's Yeast Reduction of β-Keto Esters
The efficiency of yeast reductions can be influenced by substrate concentration, yeast strain, and additives.
| Substrate | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| Ethyl Acetoacetate | None | 24-72 | ~70 | >95 (S) | [9][10] |
| Methyl 3-oxopentanoate | None | 48 | Moderate-Good | >90 (S) | [8] |
| Ethyl Benzoylformate | Methyl Vinyl Ketone | 24 | 85 | 97 (R) | [12] |
Protocol: Baker's Yeast Reduction of Methyl 3-Oxopentanoate
This protocol describes a standard laboratory procedure for the biocatalytic reduction of a β-keto ester using commercially available baker's yeast.[9]
Materials:
-
Methyl 3-oxopentanoate (CAS 30414-53-0)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (table sugar)
-
Tap water
-
Erlenmeyer flask (at least 10x the volume of the reaction mixture)
-
Orbital shaker or magnetic stirrer
-
Celite (for filtration)
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose (approx. 40 g per 200 mL of water) in warm tap water (~35-40 °C). Add the active dry baker's yeast (approx. 20 g per 200 mL of water).
-
Incubation: Gently swirl the mixture and allow it to stand for 15-20 minutes until signs of fermentation (frothing) are evident.
-
Substrate Addition: Add the methyl 3-oxopentanoate (1.0 eq, e.g., 1.0 g) to the activated yeast suspension. It is often beneficial to add the substrate slowly or dissolved in a minimal amount of ethanol to aid dispersion.
-
Reaction: Stopper the flask with a cotton plug or a pierced rubber septum to allow CO₂ to escape. Place the flask on an orbital shaker or use a magnetic stirrer and maintain a gentle agitation at room temperature or slightly above (25-35 °C) for 24-72 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots, extracting with EtOAc, and analyzing by TLC or GC.
-
Work-up: Upon completion, add a pad of Celite to the reaction mixture to create a filter aid. Filter the entire mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with water and then with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography. Confirm identity and determine the enantiomeric excess as described in the previous protocol.
Conclusion
Both asymmetric hydrogenation and biocatalytic reduction represent powerful and reliable methods for synthesizing this compound.
-
Asymmetric Hydrogenation is the method of choice for achieving the highest possible enantioselectivity (often >99% ee) and is highly scalable, making it ideal for industrial and pharmaceutical development settings. However, it requires specialized high-pressure equipment and relatively expensive transition metal catalysts.
-
Biocatalytic Reduction with baker's yeast is an excellent alternative for laboratory-scale synthesis. It is environmentally friendly, operationally simple, and uses inexpensive, readily available materials. While enantioselectivity is typically very good (>90% ee), it may not consistently reach the levels of the best hydrogenation catalysts and can be more substrate-dependent.
The selection between these two protocols should be guided by the specific requirements of the research project, including the desired optical purity, scale, and available laboratory infrastructure.
References
- 1. scispace.com [scispace.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
(S)-Methyl 3-Hydroxypentanoate: A Versatile Chiral Synthon in Modern Medicinal Chemistry
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of contemporary drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. (S)-Methyl 3-hydroxypentanoate, a member of the chiral pool, has emerged as a valuable and versatile building block for the asymmetric synthesis of complex molecular architectures, particularly in the realm of antibiotic and antiviral therapeutics. Its bifunctional nature, possessing a stereodefined hydroxyl group and a modifiable ester moiety, provides a robust platform for the construction of key pharmacophoric elements.
This comprehensive guide delves into the practical applications of this compound in medicinal chemistry, offering detailed insights into its role in the synthesis of life-saving medicines. We will explore its strategic importance, provide detailed, field-proven protocols for its utilization, and present a forward-looking perspective on its potential in future drug development endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The following table summarizes the key data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 68-70 °C at 5 mmHg |
| Density | 1.029 g/mL at 20 °C |
| Optical Rotation ([α]²⁰/D) | Specific rotation values should be verified for the specific batch and solvent. |
| CAS Number | 42558-50-9 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each batch to confirm identity and purity prior to use.
Application Focus 1: Synthesis of Carbapenem Antibiotic Side Chains
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. A key structural feature of many carbapenems, such as ertapenem and doripenem, is a chiral pyrrolidine-based side chain at the C-2 position. This side chain is crucial for the drug's antibacterial spectrum, stability to β-lactamases, and pharmacokinetic profile. This compound serves as an excellent chiral precursor for the synthesis of these vital side chains.
Causality of Experimental Choices: A Strategic Retrosynthetic Analysis
The synthetic strategy hinges on the transformation of the linear this compound into a cyclic, functionalized pyrrolidine ring. This is achieved through a series of stereocontrolled reactions that leverage the inherent chirality of the starting material.
Diagram: Retrosynthetic Analysis for a Carbapenem Side Chain
Caption: Retrosynthetic pathway from a carbapenem to the chiral starting material.
Experimental Protocol: Synthesis of a (2S,4S)-4-Mercaptopyrrolidine-2-carboxylic Acid Derivative
This protocol outlines a representative synthesis of a key intermediate for the ertapenem side chain, starting from this compound.
Step 1: Mesylation of the Hydroxyl Group
Rationale: Activation of the secondary alcohol as a good leaving group (mesylate) is the first step towards intramolecular cyclization.
-
Materials: this compound, triethylamine (Et₃N), methanesulfonyl chloride (MsCl), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Step 2: Intramolecular Cyclization to form the Pyrrolidinone
Rationale: An intramolecular nucleophilic substitution reaction, where the nitrogen of an introduced amino group displaces the mesylate, forms the core pyrrolidinone ring. This is a crucial stereoretentive step.
-
Materials: Crude mesylate from Step 1, benzylamine, acetonitrile.
-
Procedure:
-
Dissolve the crude mesylate in acetonitrile.
-
Add benzylamine (1.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-benzyl-pyrrolidinone derivative.
-
Step 3: Reduction of the Lactam and Ester
Rationale: Reduction of both the lactam and ester functionalities is necessary to generate the pyrrolidine ring and the primary alcohol that will be further functionalized.
-
Materials: N-benzyl-pyrrolidinone derivative, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the N-benzyl-pyrrolidinone derivative in anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield the crude N-benzyl-pyrrolidinol derivative.
-
Step 4: Thioacetate Introduction via Mitsunobu Reaction
Rationale: The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group to a thioacetate, establishing the desired trans stereochemistry in the final side chain.
-
Materials: N-benzyl-pyrrolidinol derivative, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), thioacetic acid, anhydrous THF.
-
Procedure:
-
Dissolve the N-benzyl-pyrrolidinol derivative (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise.
-
Add thioacetic acid (1.5 eq) and stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to yield the thioacetate-protected pyrrolidine.
-
Step 5: Deprotection and Final Intermediate Synthesis
Rationale: Removal of the protecting groups (benzyl and thioacetate) and functionalization of the carboxylic acid are the final steps to yield the desired side chain intermediate.
-
Procedure: This typically involves hydrolysis of the thioacetate to the free thiol and debenzylation via catalytic hydrogenation. The resulting amino thiol can then be coupled with 3-aminobenzoic acid to form the ertapenem side chain. The specific conditions for these final steps are often proprietary and can be found in relevant patent literature.[1]
Diagram: Synthetic Workflow for Carbapenem Side Chain Intermediate
Caption: Key steps in the synthesis of a carbapenem side chain intermediate.
Application Focus 2: Potential Role in Antiviral Drug Synthesis
The chiral β-hydroxy ester motif present in this compound is also a valuable pharmacophore in the synthesis of certain antiviral agents, particularly protease inhibitors.[2] The stereochemistry of the hydroxyl group is often critical for binding to the active site of viral proteases.
Conceptual Protocol: Synthesis of a Hydroxyethylene Isostere Precursor
A common strategy in the design of protease inhibitors is the incorporation of a hydroxyethylene isostere, which mimics the tetrahedral intermediate of peptide bond hydrolysis. This compound can serve as a starting point for the synthesis of such fragments.
-
Chain Extension: The ester group of this compound can be reduced to the corresponding aldehyde.
-
Nucleophilic Addition: Reaction of the aldehyde with a suitable organometallic reagent (e.g., a Grignard or organolithium reagent) can be used to install the remainder of the isostere backbone.
-
Functional Group Manipulation: Subsequent protection and deprotection steps, along with other functional group interconversions, would lead to the desired hydroxyethylene isostere ready for incorporation into the final drug molecule.
The precise synthetic route would be highly dependent on the specific target molecule.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and robust chemical transformations. Each step includes a recommendation for monitoring by TLC, which provides a simple and effective way to track the progress of the reaction and ensure the consumption of the starting material. Furthermore, purification by column chromatography at key stages is essential for isolating the desired product and removing impurities that could interfere with subsequent steps. For drug development applications, rigorous analytical characterization of each intermediate by NMR, mass spectrometry, and chiral HPLC is mandatory to confirm its identity, purity, and enantiomeric excess, thereby ensuring the integrity of the synthetic pathway.
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block in medicinal chemistry. Its application in the synthesis of carbapenem antibiotic side chains highlights its utility in constructing complex, stereochemically defined molecules. The potential for its use in the synthesis of antiviral agents and other therapeutic classes is also significant. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily available and versatile chiral synthons like this compound will undoubtedly increase. Future research will likely focus on developing more efficient and sustainable methods for its synthesis and exploring its application in the construction of novel and diverse pharmacophores.
References
Application Note: Enzymatic Kinetic Resolution of Methyl 3-Hydroxypentanoate
Introduction: The Imperative for Chiral Purity
In pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers of a chiral compound can exhibit profoundly different pharmacological or physiological activities. Optically active β-hydroxy esters, such as the enantiomers of methyl 3-hydroxypentanoate, are crucial chiral building blocks for the synthesis of numerous biologically active compounds, including natural products and pharmaceuticals.[1] Traditional chemical methods for achieving chiral separation often require harsh conditions, stoichiometric amounts of expensive chiral reagents, and multiple protection/deprotection steps.
Biocatalytic methods, particularly enzymatic kinetic resolution (EKR), offer a powerful and sustainable alternative.[2] Lipases, a class of hydrolases, are exceptionally well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3] This application note provides a comprehensive guide to the lipase-catalyzed kinetic resolution of racemic methyl 3-hydroxypentanoate via transesterification, detailing protocols from enzyme screening to analytical validation.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[2] The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) of the racemic alcohol (methyl 3-hydroxypentanoate), converting it into an ester product. The other enantiomer (the S-enantiomer) is left largely unreacted.
The reaction proceeds until approximately 50% conversion is reached. At this theoretical maximum, the reaction mixture contains the acylated product (e.g., (R)-methyl 3-acetoxypentanoate) and the unreacted starting material, now enriched in the slower-reacting enantiomer (e.g., (S)-methyl 3-hydroxypentanoate). These two compounds, having different functional groups (ester vs. alcohol), can then be easily separated by standard chromatographic techniques. The efficiency of this process is quantified by the enantiomeric ratio (E).[4]
Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution. The enzyme preferentially acylates one enantiomer (R) at a much faster rate (k_R) than the other (k_S), leading to a mixture of the acylated product and the unreacted, enantiomerically-enriched substrate.
Materials and Protocols
Materials and Equipment
-
Substrate: Racemic methyl 3-hydroxypentanoate
-
Enzymes:
-
Acyl Donor: Vinyl acetate (acts as an irreversible acyl donor, shifting the equilibrium towards product formation)[7][8]
-
Solvents: Anhydrous grade methyl tert-butyl ether (MTBE), hexane, isopropanol
-
Analytical Standards: Enantiomerically pure samples of (R)- and this compound (if available)
-
Equipment:
-
Thermostated orbital shaker
-
Gas Chromatograph (GC) with a chiral capillary column (e.g., β-cyclodextrin phase) and Flame Ionization Detector (FID)[9][10]
-
High-Performance Liquid Chromatograph (HPLC) with a chiral column (e.g., polysaccharide-based) and UV detector[11][12]
-
Standard laboratory glassware
-
Experimental Workflow
Figure 2: Overall Experimental Workflow. The process begins with screening for the optimal enzyme, followed by reaction optimization, preparative scale-up, and finally purification and analysis of the chiral products.
Protocol 1: Screening of Biocatalysts
Rationale: Lipases from different microbial sources exhibit varying selectivity and activity towards a given substrate.[4] A preliminary screening is essential to identify the most promising biocatalyst for the desired resolution. CAL-B is often a highly effective and versatile lipase for resolving alcohols and esters.[5][6][13]
-
Setup: In separate 4 mL vials, place 10 mg of each lipase (CAL-B, PCL, PFL).
-
Reaction Mixture: To each vial, add 1 mL of anhydrous MTBE.
-
Substrate Addition: Add 20 mg (~0.15 mmol) of racemic methyl 3-hydroxypentanoate.
-
Acyl Donor Addition: Add 2 equivalents of vinyl acetate (~26 mg, ~0.30 mmol).
-
Incubation: Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.[14]
-
Monitoring: After 2, 4, 8, and 24 hours, withdraw a small aliquot (~20 µL), filter through a small plug of silica or a syringe filter to remove the enzyme, and analyze using the chiral GC method (Protocol 4).
-
Selection: Based on the calculated conversion and enantiomeric excess values, select the enzyme that provides the highest enantiomeric ratio (E).
Protocol 2: Optimization of Reaction Parameters
Rationale: Reaction parameters such as solvent, temperature, and substrate ratios can significantly influence enzyme activity and enantioselectivity.[8][15] Optimization is key to achieving high efficiency.
-
Solvent Effect: Repeat the screening protocol with the best enzyme using different anhydrous solvents (e.g., hexane, toluene, 1,4-dioxane) to assess the impact on the E value. Hydrophobic solvents (high log P) often yield better results.[8]
-
Temperature Effect: Using the best enzyme and solvent, run the reaction at different temperatures (e.g., 25°C, 40°C, 50°C). While higher temperatures increase the reaction rate, they may decrease enantioselectivity.[15]
-
Acyl Donor Ratio: Vary the molar ratio of vinyl acetate to the substrate (e.g., 1.5:1, 2:1, 3:1). An excess of the acyl donor is typically used to ensure the reaction proceeds irreversibly.[7]
Protocol 3: Preparative Scale Resolution
Rationale: This protocol scales up the optimized conditions to produce a usable quantity of the enantiomerically enriched products.
-
Reaction Setup: In a 100 mL flask, combine 1.0 g of racemic methyl 3-hydroxypentanoate, 50 mL of the optimized solvent, and the optimized molar equivalents of vinyl acetate.
-
Enzyme Addition: Add the optimized lipase (typically 10-20% by weight of the substrate, e.g., 100-200 mg).
-
Incubation: Stir the mixture at the optimized temperature until the reaction reaches approximately 45-50% conversion, as monitored by chiral GC (Protocol 4). Achieving exactly 50% conversion is crucial for maximizing the enantiomeric excess of both the product and the remaining substrate.
-
Work-up:
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Separate the resulting product (methyl 3-acetoxypentanoate) from the unreacted substrate (methyl 3-hydroxypentanoate) using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 4: Analytical Method - Chiral GC Analysis
Rationale: Accurate determination of the enantiomeric composition of both the substrate and the product is critical for calculating the success of the resolution. Chiral gas chromatography is a highly effective method for this analysis.[10][11]
-
Column: Chiral capillary column (e.g., Varian CP-Chirasil-DEX CB, 25 m x 0.32 mm x 0.25 µm).[9]
-
Carrier Gas: Hydrogen or Helium.
-
Temperatures: Injector 250°C, Detector (FID) 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 150°C at a rate of 2°C/min.[9]
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane) before injection.
-
Identification: Retention times for the four relevant peaks—(R)- and this compound, and (R)- and (S)-methyl 3-acetoxypentanoate—should be determined using standards or by observing their evolution over the course of the reaction.
Data Analysis and Expected Results
The success of the kinetic resolution is determined by calculating three key parameters from the chiral chromatogram peak areas:
-
Enantiomeric Excess of the Substrate (eeₛ):
-
eeₛ (%) = [ |(S) - (R)| / |(S) + (R)| ] × 100 (Where (S) and (R) are the peak areas of the substrate enantiomers)
-
-
Enantiomeric Excess of the Product (eeₚ):
-
eeₚ (%) = [ |(R') - (S')| / |(R') + (S')| ] × 100 (Where (R') and (S') are the peak areas of the product enantiomers)
-
-
Conversion (c):
-
Enantiomeric Ratio (E): The E value is a measure of the enzyme's selectivity. An E > 20 is considered useful, while E > 100 is excellent.
Table 1: Representative Data from Lipase Screening
| Enzyme | Solvent | Time (h) | Conversion (c) % | eeₛ (%) | eeₚ (%) | E-Value |
| CAL-B | MTBE | 4 | 48.2 | 91.5 | >99 | >200 |
| PCL | MTBE | 8 | 45.1 | 75.6 | 93.2 | 45 |
| PFL | MTBE | 24 | 35.7 | 48.9 | 85.1 | 12 |
Note: Data are illustrative and based on typical performance. Actual results will vary.
Based on literature and typical results, CAL-B (Novozym® 435) is expected to show superior performance, often yielding excellent enantioselectivity (E > 200) for the transesterification of secondary alcohols.[1][4][16] With this enzyme under optimized conditions, it is feasible to obtain the unreacted this compound with an ee >95% and the (R)-acylated product also with an ee >95% at approximately 50% conversion.
Conclusion
The enzymatic kinetic resolution of methyl 3-hydroxypentanoate is a robust, efficient, and scalable method for producing valuable chiral synthons. By following a systematic approach of enzyme screening, reaction optimization, and precise analytical monitoring, researchers can reliably obtain both enantiomers in high optical purity. The use of commercially available immobilized lipases like CAL-B simplifies the process, allowing for easy catalyst recovery and reuse, aligning with the principles of green chemistry.[15] This protocol provides a solid foundation for drug development professionals and synthetic chemists to implement biocatalysis in their chiral synthesis workflows.
References
- 1. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase B Candida antarctica, recombinant powder, beige, 9units/mg 9001-62-1 [sigmaaldrich.com]
- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens | MDPI [mdpi.com]
- 16. Activity of different Candida antarctica lipase B formulations in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Large-Scale Synthesis Protocol: (S)-Methyl 3-Hydroxypentanoate
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (S)-Methyl 3-Hydroxypentanoate, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The primary focus of this protocol is the enantioselective reduction of methyl 3-oxopentanoate via Noyori-type asymmetric hydrogenation, a robust and scalable method renowned for its high efficiency and stereoselectivity.[3][4][5] This guide is intended for researchers, chemists, and process development professionals, offering not only a step-by-step protocol but also the underlying scientific principles, safety considerations, and process optimization insights.
Introduction and Strategic Approach
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing. This compound is a key chiral intermediate, and its efficient production is of significant industrial interest. Among the various synthetic strategies, the asymmetric hydrogenation of β-keto esters stands out as a highly effective and atom-economical approach.[6]
This protocol details the large-scale synthesis of this compound through the asymmetric hydrogenation of methyl 3-oxopentanoate. The chosen methodology is based on the Nobel Prize-winning Noyori asymmetric hydrogenation, which utilizes a Ruthenium-based catalyst complexed with a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][5][7] This approach is favored for its:
-
High Enantioselectivity: Consistently achieving high enantiomeric excess (ee), often exceeding 95%.[8][9]
-
Scalability: The protocol is readily adaptable to large-scale industrial production.
-
Catalytic Nature: Requires only a small amount of catalyst, making the process more cost-effective and environmentally benign.
The overall synthetic transformation is depicted below:
Caption: Asymmetric hydrogenation of methyl 3-oxopentanoate.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-oxopentanoate | ≥98% | Sigma-Aldrich, etc. | Starting material.[10] |
| [RuCl((S)-BINAP)(p-cymene)]Cl | Catalyst Grade | Strem, Umicore, etc. | Chiral catalyst precursor. Other (S)-configured Ru-diphosphine complexes can be used.[4] |
| Methanol (MeOH) | Anhydrous | Various | Reaction solvent. Must be degassed before use. |
| Hydrogen (H₂) | High Purity (≥99.999%) | Industrial Gas Supplier | Reducing agent. |
| Diatomaceous Earth (Celite®) | Filtration Grade | Various | For catalyst filtration. |
| Ethyl Acetate | Reagent Grade | Various | For extraction/workup. |
| Brine (Saturated NaCl solution) | For extraction/workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent. |
Safety Precautions and Hazard Management
3.1. Reagent-Specific Hazards:
-
Methyl 3-oxopentanoate: This is a combustible liquid and vapor with a flash point of approximately 71°C.[10][11] It may cause eye, skin, respiratory, and digestive tract irritation.[11][12][13] Inhalation of high concentrations can lead to central nervous system depression.[11]
-
Hydrogen Gas (H₂): Extremely flammable. Hydrogenations are conducted under pressure and require specialized equipment (autoclave/hydrogenator) and adherence to strict safety protocols to prevent leaks and ignition.
-
Ruthenium Catalyst: While generally stable, handle with care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
3.2. General Safety Recommendations:
-
All operations should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.
-
A thorough risk assessment should be performed before commencing any large-scale reaction.
-
Standard PPE, including safety glasses, flame-retardant lab coat, and appropriate gloves, must be worn at all times.
-
Ensure that a safety shower and eyewash station are readily accessible.[11]
-
Use spark-proof tools and avoid static discharge when handling flammable materials.[11]
-
The hydrogenation reactor must be properly grounded.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a multi-liter scale synthesis. Quantities can be adjusted proportionally, though pilot runs at a smaller scale are recommended to optimize conditions.
4.1. Reactor Preparation and Inerting:
-
Reactor Setup: A high-pressure stainless steel autoclave (hydrogenator) equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet valves is required.
-
Cleaning and Drying: Ensure the reactor is scrupulously clean and dry.
-
Inerting: Seal the reactor and purge the system with nitrogen or argon for at least 30 minutes to remove all traces of oxygen. This is a critical step to prevent the formation of explosive mixtures with hydrogen.
4.2. Catalyst and Substrate Charging:
-
Solvent Degassing: Degas anhydrous methanol by sparging with nitrogen or argon for at least 20 minutes.
-
Catalyst Loading: Under a positive pressure of inert gas, charge the reactor with [RuCl((S)-BINAP)(p-cymene)]Cl. The substrate-to-catalyst (S/C) ratio can range from 1,000 to 10,000, depending on the desired reaction rate and catalyst cost considerations. For this protocol, we will use an S/C of 2,000.
-
Substrate and Solvent Addition: Add the degassed anhydrous methanol to the reactor, followed by the methyl 3-oxopentanoate.
4.3. Asymmetric Hydrogenation Reaction:
-
Seal and Purge: Seal the reactor and perform several cycles of pressurizing with hydrogen (to ~5 bar) and venting to ensure the removal of the inert gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar). Higher pressures can increase the reaction rate.
-
Heating and Agitation: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases. The reaction time will vary depending on the scale, catalyst loading, temperature, and pressure.
-
In-Process Control (Optional): Small samples can be carefully withdrawn (after depressurizing and purging) to monitor conversion and enantioselectivity by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC).
4.4. Work-up and Product Isolation:
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: The homogeneous ruthenium catalyst is typically removed by filtration. Concentrate the reaction mixture under reduced pressure to about one-third of its original volume. Then, pass the concentrated solution through a pad of diatomaceous earth (Celite®) to filter off the catalyst. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting oil in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
4.5. Purification:
-
Vacuum Distillation: The crude product is purified by vacuum distillation to obtain the final, high-purity this compound.[14] This method is crucial to prevent thermal degradation of the hydroxy ester.[14] Collect the fraction boiling at the appropriate temperature and pressure.
Caption: Experimental workflow for the synthesis.
Quantitative Data and Expected Results
| Parameter | Value |
| Substrate (Methyl 3-oxopentanoate) | 1.0 kg (7.68 mol) |
| Catalyst ([RuCl((S)-BINAP)(p-cymene)]Cl) | ~3.5 g (3.84 mmol, S/C = 2000) |
| Solvent (Anhydrous Methanol) | 5 L |
| Hydrogen Pressure | 20 bar |
| Temperature | 50 °C |
| Expected Reaction Time | 8-16 hours |
| Expected Yield | 85-95% |
| Expected Enantiomeric Excess (ee) | >98% (S) |
Alternative Synthetic Approaches
While asymmetric hydrogenation is the preferred industrial method, other strategies exist for producing chiral β-hydroxy esters:
-
Biocatalysis: The use of whole-cell microorganisms (like baker's yeast) or isolated enzymes (ketoreductases) can effectively reduce β-keto esters with high enantioselectivity.[15][16][17][18] These methods are often lauded for their green credentials but may require more dilute conditions and complex downstream processing.
-
Chiral Borohydride Reagents: Stoichiometric reduction using chirally modified borohydride reagents can also yield the desired enantiomer, though this approach is less atom-economical for large-scale production.[19]
Conclusion
The protocol detailed above for the asymmetric hydrogenation of methyl 3-oxopentanoate represents a scalable, efficient, and highly enantioselective method for the large-scale synthesis of this compound. Careful adherence to safety protocols, particularly concerning the handling of high-pressure hydrogen and flammable solvents, is paramount. This robust synthetic route provides reliable access to a key chiral building block essential for the pharmaceutical and fine chemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl 3-oxopentanoate for synthesis 30414-53-0 [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Methyl 3-oxopentanoate(30414-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of (S)-Methyl 3-Hydroxypentanoate via Preparative Chiral HPLC
Abstract
This application note presents a detailed and robust protocol for the enantioselective purification of (S)-Methyl 3-Hydroxypentanoate from a racemic or enantioenriched mixture using preparative High-Performance Liquid Chromatography (HPLC). The described method employs a polysaccharide-based chiral stationary phase, which provides excellent resolution of the enantiomers, enabling the isolation of the (S)-enantiomer with high purity and enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require enantiopure β-hydroxy esters as critical building blocks.
Introduction: The Significance of Enantiopure β-Hydroxy Esters
Chirality is a fundamental aspect of molecular science, with profound implications in pharmacology and material science.[1] Enantiomers of a chiral molecule can exhibit vastly different biological activities, making the production of single-enantiomer compounds a critical requirement in the pharmaceutical industry.[2] this compound is a valuable chiral building block in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). The presence of its corresponding (R)-enantiomer can lead to undesirable side effects or reduced efficacy of the final product.
Preparative chiral chromatography stands out as a powerful technique for obtaining pure enantiomers from racemic mixtures, offering a direct and often more efficient alternative to asymmetric synthesis or enzymatic resolution.[3] Among the various chiral stationary phases (CSPs) developed, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be exceptionally versatile and effective for the separation of a wide range of chiral compounds, including β-hydroxy esters.[4]
This application note provides a comprehensive, step-by-step guide to developing and implementing a preparative chiral HPLC method for the purification of this compound, ensuring high enantiomeric purity and yield.
Principles of Chiral Separation on Polysaccharide-Based CSPs
The enantioselective separation on polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), is achieved through a combination of stereospecific interactions between the analyte and the chiral selector. These interactions include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, allowing for their separation.[4] The choice of a normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is crucial for modulating these interactions and achieving optimal resolution.
Experimental Protocol
Materials and Instrumentation
-
Sample: Racemic or enantioenriched Methyl 3-Hydroxypentanoate
-
Solvents: HPLC-grade n-hexane and isopropanol
-
Instrumentation: Preparative HPLC system equipped with a pump, injector, column oven, and a UV detector. A fraction collector is also required.
-
Column: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD or a similar column). A preparative scale column (e.g., 20 mm internal diameter x 250 mm length, 10 µm particle size) is recommended for larger scale purification.
Sample Preparation
-
Dissolve the crude Methyl 3-Hydroxypentanoate in the mobile phase to a concentration suitable for preparative chromatography (e.g., 10-50 mg/mL). The optimal concentration should be determined during method development to avoid column overloading.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the preparative HPLC method. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD, 20 mm x 250 mm, 10 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 10 mL/min (This should be adjusted based on the column dimensions and manufacturer's recommendations) |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (Dependent on sample concentration and column capacity) |
Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Step-by-Step Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase (n-Hexane/Isopropanol 90:10) at the specified flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Elution and Detection: Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two distinct peaks.
-
Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to each enantiomeric peak in separate vessels. It is advisable to collect the fractions in smaller volumes to allow for more precise pooling based on purity analysis.
-
Post-Purification Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the purity and enantiomeric excess (ee) of each fraction.
-
Pooling and Solvent Removal: Pool the fractions containing the desired (S)-enantiomer with high purity and ee. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Analysis and Quality Control
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the purified this compound should be determined using an analytical chiral HPLC method. The ee is calculated using the following formula:
ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
A successful purification should yield an ee of >99%.
Purity Assessment
The chemical purity of the final product should be assessed by an appropriate analytical technique, such as analytical HPLC on a standard achiral column (e.g., C18) or Gas Chromatography (GC). The purity should typically be >98%.
Trustworthiness and Method Validation
The reliability of this protocol is ensured by a self-validating system that includes:
-
System Suitability Tests: Before running the preparative separation, a small injection of the racemic mixture on an analytical version of the chiral column should be performed to verify the resolution and retention times of the enantiomers.
-
In-Process Quality Control: Analysis of individual fractions before pooling allows for the selective combination of only those fractions that meet the required purity and ee specifications.
-
Final Product Specification: The purified this compound should be characterized by analytical methods to confirm its identity, purity, and enantiomeric excess, ensuring it meets the standards for its intended use.
Expertise and Experience: Rationale for Methodological Choices
The selection of a polysaccharide-based CSP, specifically an amylose derivative, is based on extensive empirical evidence demonstrating its broad applicability and high enantioselectivity for a wide range of chiral compounds, including those with hydroxyl and ester functional groups.[4] The normal-phase mobile system of n-hexane and isopropanol is chosen for its excellent compatibility with this type of CSP and its ability to provide the necessary selectivity for the separation of the enantiomers. The 90:10 ratio is a common starting point that balances retention time and resolution; a higher percentage of isopropanol will decrease retention times but may also reduce resolution. The UV detection wavelength of 210 nm is selected because many simple esters exhibit absorbance in the far-UV region.
Conclusion
The preparative chiral HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By following this protocol, researchers and scientists can obtain this valuable chiral building block with high purity and enantiomeric excess, suitable for demanding applications in pharmaceutical and chemical synthesis. The principles and strategies outlined here can also be adapted for the purification of other chiral β-hydroxy esters.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
The Strategic Application of (S)-Methyl 3-Hydroxypentanoate in the Synthesis of Complex Natural Products
Introduction: The Quintessential Chiral Building Block for Polyketide Synthesis
In the intricate world of natural product synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical control and synthetic efficiency. Among these, (S)-Methyl 3-hydroxypentanoate stands out as a versatile and highly valuable C5 synthon. Its inherent chirality at the C3 position, a common motif in polyketide natural products, makes it an ideal starting point for the stereoselective construction of complex molecular architectures. This application note delves into the utility of this compound, providing detailed insights into its application, key chemical transformations, and step-by-step protocols for its use in the synthesis of bioactive natural products. For researchers and professionals in drug development, mastering the application of such synthons is a critical step towards the efficient and elegant synthesis of novel therapeutic agents.
Polyketides are a diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants, through the iterative condensation of short-chain carboxylic acid units by polyketide synthases (PKSs)[1]. Many of these compounds exhibit potent biological activities and have been developed into important drugs, such as antibiotics and anticancer agents[2]. The stereochemistry of the β-hydroxyl and α-methyl groups in polyketides is crucial for their biological function, and thus, the use of enantiomerically pure building blocks like this compound is a powerful strategy in their total synthesis[3].
This guide will explore the journey of this compound from a simple chiral molecule to a cornerstone in the assembly of complex natural products. We will examine its role in the synthesis of the macrolide pheromone Phoracantholide I, and detail the essential transformations that unlock its synthetic potential.
Core Synthetic Strategy: A Modular Approach
The central strategy for employing this compound revolves around a modular approach. The molecule is first protected at its hydroxyl group, then the ester functionality is manipulated to reveal a reactive handle, typically an aldehyde. This chiral aldehyde then serves as a key intermediate for subsequent carbon-carbon bond-forming reactions, where the stereocenter at C3 directs the formation of new stereocenters.
Caption: Core workflow for utilizing this compound.
Case Study: Stereoselective Synthesis of (R)-(-)-Phoracantholide I
Phoracantholide I is a 10-membered macrolide pheromone isolated from the metasternal gland of the eucalyptus longicorn beetle, Phoracantha synonyma. Its synthesis provides an excellent example of how a chiral C5 building block, conceptually derived from a 3-hydroxypentanoate structure, can be effectively utilized. While many syntheses of Phoracantholide I have been reported, a common strategy involves the use of a chiral lactone, (R)-(+)-γ-valerolactone, which is structurally analogous to our target synthon and can be prepared from precursors like ethyl levulinate through asymmetric reduction[2].
The synthesis showcases the conversion of a chiral five-carbon unit into a key intermediate for macrolactonization. The core principle remains the same: leveraging a pre-existing stereocenter to build a more complex molecule.
A representative retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of (R)-(-)-Phoracantholide I.
Key Experimental Protocols
To effectively utilize this compound, a series of standard, yet crucial, chemical transformations are required. Below are detailed, field-proven protocols for the protection of the hydroxyl group and the subsequent oxidation to the corresponding aldehyde.
Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
The protection of the secondary alcohol in this compound is a critical first step to prevent unwanted side reactions in subsequent steps. The tert-butyldimethylsilyl (TBS) group is a robust and widely used protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward removal[4][5].
Rationale: The use of imidazole as a base and catalyst facilitates the silylation by activating the silyl chloride. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. The steric bulk of the TBS group provides good stability[4].
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 132.16 | 10.0 | 1.0 | 1.32 g |
| tert-Butyldimethylsilyl chloride (TBSCl) | 150.72 | 12.0 | 1.2 | 1.81 g |
| Imidazole | 68.08 | 25.0 | 2.5 | 1.70 g |
| Anhydrous Dimethylformamide (DMF) | - | - | - | 20 mL |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.32 g, 10.0 mmol), imidazole (1.70 g, 25.0 mmol), and anhydrous DMF (20 mL).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (S)-Methyl 3-(tert-butyldimethylsilyloxy)pentanoate as a colorless oil.
Protocol 2: Oxidation of the Protected Ester to the Corresponding Aldehyde via Swern Oxidation
The Swern oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids[6][7][8]. This makes it ideal for converting our protected β-hydroxy ester into the crucial chiral aldehyde intermediate.
Rationale: The reaction proceeds via the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the carbonyl compound, dimethyl sulfide, and triethylammonium chloride. The reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates[9][10].
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| Oxalyl chloride | 126.93 | 6.0 | 1.5 | 0.43 mL |
| Dimethyl sulfoxide (DMSO) | 78.13 | 10.8 | 2.7 | 0.77 mL |
| Protected Ester (from Protocol 1) | 246.43 | 4.0 | 1.0 | 0.99 g |
| Triethylamine (TEA) | 101.19 | 28.0 | 7.0 | 3.9 mL |
| Anhydrous Dichloromethane (DCM) | - | - | - | ~40 mL |
Step-by-Step Methodology:
-
To a dry three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous dichloromethane (DCM, 15 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (0.43 mL, 6.0 mmol) dropwise to the cold DCM.
-
In a separate dry flask, dissolve dimethyl sulfoxide (DMSO, 0.77 mL, 10.8 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve the protected ester (0.99 g, 4.0 mmol) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Add triethylamine (TEA, 3.9 mL, 28.0 mmol) dropwise to the reaction mixture, still at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification due to its potential instability. If necessary, it can be purified by careful flash column chromatography on silica gel.
Conclusion: A Gateway to Molecular Complexity
This compound is more than just a chiral molecule; it is a strategic tool for the efficient and stereocontrolled synthesis of complex natural products. Its application, exemplified by the synthesis of Phoracantholide I, demonstrates how a simple, readily available chiral building block can be transformed into a key intermediate for the construction of intricate molecular architectures. The protocols detailed herein for the protection and oxidation of this synthon provide a practical foundation for researchers to incorporate this valuable building block into their own synthetic endeavors. As the quest for novel therapeutics continues, the masterful application of such chiral synthons will undoubtedly remain at the forefront of innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Studies on the synthesis of tedanolide: synthesis of the C(5)-C(21) segment via a highly stereoselective fragment assembly aldol reaction of a chiral beta,gamma-unsaturated methyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Derivatization of (S)-Methyl 3-Hydroxypentanoate for Gas Chromatography (GC) Analysis
Abstract
(S)-Methyl 3-hydroxypentanoate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Accurate determination of its purity and enantiomeric excess is critical for quality control and regulatory compliance. Gas chromatography (GC) offers a high-resolution technique for this analysis; however, the polar hydroxyl group of the molecule leads to poor peak shape and potential thermal degradation in the GC system. This application note provides a comprehensive guide to the derivatization of this compound to enhance its volatility and thermal stability, thereby enabling robust and reproducible GC analysis. Detailed protocols for both silylation and acylation are presented, along with the scientific rationale behind the choice of reagents and experimental conditions.
Introduction: The Imperative for Derivatization
This compound possesses a secondary alcohol functional group, which is prone to hydrogen bonding. This intermolecular interaction decreases the compound's volatility, making it challenging to analyze directly by gas chromatography.[1][2] Without chemical modification, chromatographic peaks are often broad, tailing, and may not be reproducible. Derivatization is a chemical process that modifies the analyte to produce a new compound with properties more suitable for GC analysis.[3] For this compound, the primary goals of derivatization are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to a lower boiling point.[4][5]
-
Enhanced Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.[5]
-
Improved Peak Shape and Resolution: Reduced polarity minimizes interactions with active sites on the GC column and injection port, resulting in sharper, more symmetrical peaks and better separation from other components.[4][6]
-
Potential for Chiral Resolution: Derivatization can be a prerequisite for the separation of enantiomers on a chiral GC column.[7]
This guide will focus on two of the most effective and widely used derivatization strategies for hydroxyl-containing compounds: silylation and acylation .
Derivatization Strategies: A Comparative Overview
The choice between silylation and acylation depends on several factors, including the sample matrix, the presence of other functional groups, and the desired sensitivity of the analysis.
| Derivatization Method | Reagent Examples | Key Advantages | Considerations |
| Silylation | BSTFA, MSTFA | Highly reactive, versatile for many functional groups, clean byproducts (especially with MSTFA).[8][9] | Derivatives are moisture-sensitive and should be analyzed promptly.[8] |
| Acylation | TFAA | Forms very stable derivatives, can enhance detectability with an Electron Capture Detector (ECD).[3][10] | Can produce acidic byproducts that may need to be removed or neutralized before injection.[3][4] |
Silylation of this compound
Silylation is the most prevalent derivatization technique for GC analysis.[5] It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Mechanism of Silylation
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often included to enhance the reactivity of the silylating agent, especially for sterically hindered alcohols.[11]
Caption: Silylation of this compound with MSTFA.
Recommended Silylating Reagent: MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended for the derivatization of this compound. Its primary advantage over other silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the high volatility of its byproduct, N-methyltrifluoroacetamide.[8][12] This ensures that the byproduct peak does not interfere with the analyte peak in the chromatogram.
Protocol for Silylation with MSTFA
Materials:
-
This compound sample or standard
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), sequencing grade
-
Anhydrous pyridine or anhydrous acetonitrile (as solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is free from water. If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen.[8] All glassware must be thoroughly dried to prevent deactivation of the silylating reagent.[13]
-
Reconstitution: Dissolve the dried sample residue or weigh approximately 1 mg of the standard into a 2 mL GC vial. Add 100 µL of anhydrous pyridine or acetonitrile.
-
Derivatization: Add 100 µL of MSTFA to the vial. For samples with low concentrations, the ratio of reagent to solvent can be adjusted.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.[8]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample is now ready for injection into the GC or GC-MS system.
Acylation of this compound
Acylation is another robust method for derivatizing alcohols. It involves introducing an acyl group (R-C=O) to the molecule, forming an ester.[11] Fluorinated acylating agents are particularly useful as they can enhance sensitivity for electron capture detection (ECD).[4]
Mechanism of Acylation
The hydroxyl group of this compound reacts with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable trifluoroacetyl ester. This reaction is often catalyzed by a non-nucleophilic base like pyridine, which also serves as a scavenger for the acidic byproduct.[3]
Caption: General workflow for the acylation of this compound.
Recommended Acylating Reagent: TFAA
Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile acylating agent that produces stable derivatives suitable for both Flame Ionization Detection (FID) and ECD.[3][14]
Protocol for Acylation with TFAA
Materials:
-
This compound sample or standard
-
TFAA (Trifluoroacetic anhydride)
-
Anhydrous pyridine (as solvent and catalyst)
-
Anhydrous dichloromethane (as solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is anhydrous, as described in the silylation protocol.
-
Reconstitution: Dissolve the dried sample or weigh approximately 1 mg of the standard into a 2 mL GC vial. Add 100 µL of anhydrous dichloromethane and 20 µL of anhydrous pyridine.
-
Derivatization: Carefully add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 20-30 minutes.[10][12]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: The sample is ready for GC analysis. It is important to note that the acidic byproduct, trifluoroacetic acid, is formed.[3] While often volatile enough not to interfere, for certain sensitive columns or applications, a neutralization/extraction step might be considered.[15]
GC and GC-MS Parameters for Analysis
The following are suggested starting parameters for the GC analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | Chiral column (e.g., derivatized cyclodextrin-based like Rt-βDEXsm) for enantiomeric separation, or a standard non-polar column (e.g., HP-5ms) for general analysis.[7][16] |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration. |
| Injector Temp. | 250°C |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min). |
| Oven Program | Initial temp: 60°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min. |
| Detector | FID or Mass Spectrometer (MS). |
| MS Parameters | Scan range: 40-300 m/z; Ionization mode: Electron Impact (EI) at 70 eV. |
Expected Results and Troubleshooting
-
Successful Derivatization: A successful derivatization will result in a sharp, symmetrical peak at a retention time different from that of the underivatized compound.
-
Incomplete Reaction: The presence of a broad, tailing peak corresponding to the underivatized analyte indicates an incomplete reaction. This could be due to the presence of moisture, insufficient reagent, or inadequate reaction time/temperature.
-
Multiple Peaks: The appearance of multiple unexpected peaks could be due to side reactions or the presence of impurities in the sample or reagents. Ensure high-purity reagents and anhydrous conditions.
Conclusion
Both silylation with MSTFA and acylation with TFAA are highly effective methods for the derivatization of this compound for GC analysis. The choice of method will depend on the specific requirements of the assay. Silylation with MSTFA is often preferred due to its clean byproducts and high reactivity. The protocols provided herein serve as a robust starting point for developing a validated analytical method for this important chiral intermediate.
References
- 1. Blogs | Restek [discover.restek.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. chromtech.com [chromtech.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. gcms.cz [gcms.cz]
Application Note: Biocatalytic Production of (S)-Methyl 3-Hydroxypentanoate
Introduction
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Traditional chemical synthesis of this molecule often involves hazardous reagents, and harsh reaction conditions, and can result in racemic mixtures requiring costly and inefficient resolution steps. Biocatalysis has emerged as a powerful alternative, offering high enantioselectivity, mild reaction conditions, and a more environmentally friendly approach.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic production of this compound, focusing on the asymmetric reduction of methyl 3-oxopentanoate. We will explore both whole-cell and isolated enzyme systems, provide detailed experimental protocols, and discuss analytical methods for product characterization.
The Advantage of Biocatalysis
The core of this biocatalytic process is the enantioselective reduction of a prochiral ketone, methyl 3-oxopentanoate, to the corresponding chiral alcohol, this compound. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[3][4] These enzymes exhibit remarkable stereoselectivity, preferentially producing one enantiomer over the other, often with high enantiomeric excess (e.e.).[2][5][6]
Key benefits of using biocatalysis for this synthesis include:
-
High Enantioselectivity: Biocatalysts can achieve enantiomeric excess values often exceeding 99%, eliminating the need for chiral resolution.[2][6]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for specialized equipment.[2][4]
-
Environmental Sustainability ("Green Chemistry"): Biocatalysis avoids the use of toxic heavy metal catalysts and harsh reagents, leading to a more sustainable process.[2][3]
-
High Specificity: Enzymes are highly specific for their substrates, minimizing the formation of byproducts and simplifying downstream processing.
Biocatalytic Approaches: Whole-Cell vs. Isolated Enzymes
There are two primary approaches to utilizing ketoreductases for this transformation: employing whole microbial cells or using isolated, purified enzymes. The choice between these depends on factors such as cost, scalability, and the specific requirements of the synthesis.
Whole-Cell Biocatalysis
In this approach, microorganisms that naturally express or are engineered to overexpress a suitable ketoreductase are used directly as the catalyst.[5][7]
Advantages:
-
Cost-Effective: Avoids the often expensive and time-consuming process of enzyme purification.[7]
-
In-situ Cofactor Regeneration: Whole cells possess the metabolic machinery to regenerate the nicotinamide cofactor (NADH or NADPH) required by the ketoreductase, eliminating the need to add an external cofactor regeneration system.[5][7] This is often achieved by adding a co-substrate like glucose or sorbitol to the reaction mixture.[5][7]
Disadvantages:
-
Lower Volumetric Productivity: The reaction rate can be limited by the transport of the substrate and product across the cell membrane.
-
Potential for Side Reactions: The presence of other enzymes in the cell can lead to the formation of unwanted byproducts.
-
More Complex Downstream Processing: Separation of the product from the biomass can be more challenging.
Commonly used microorganisms for whole-cell reductions include yeasts (like Saccharomyces cerevisiae and Candida species) and bacteria (such as E. coli).[5][8][9]
Isolated Enzyme Biocatalysis
This method involves using a purified ketoreductase enzyme. These can be sourced commercially or produced recombinantly and purified in-house.[10]
Advantages:
-
High Purity and Specificity: Leads to cleaner reactions with fewer byproducts.
-
Higher Reaction Rates: The absence of cell membrane barriers allows for higher substrate and enzyme concentrations, often resulting in faster reactions.
-
Simplified Downstream Processing: Product isolation is generally more straightforward.
Disadvantages:
-
Higher Cost: Purified enzymes can be expensive.
-
Requires an External Cofactor Regeneration System: An additional enzyme system (e.g., glucose dehydrogenase/glucose or formate dehydrogenase/formate) must be added to regenerate the consumed NADPH or NADH, adding to the cost and complexity of the process.[6]
Visualizing the Workflow
Caption: Overall workflow for the biocatalytic production of this compound.
Experimental Protocols
Part 1: Whole-Cell Biocatalytic Reduction of Methyl 3-Oxopentanoate
This protocol describes a general procedure using a recombinant E. coli strain overexpressing a ketoreductase. Optimization of parameters such as cell density, substrate concentration, and co-substrate is recommended for specific enzyme systems.
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
Luria-Bertani (LB) medium (or other suitable growth medium)
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Glucose (or other co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge
-
Incubator shaker
-
Rotary evaporator
Protocol:
-
Cultivation of Recombinant E. coli: a. Inoculate 50 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain. b. Incubate at 37°C with shaking (200 rpm) overnight. c. Use the overnight culture to inoculate 1 L of fresh LB medium. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. f. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.
-
Cell Harvesting and Preparation: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). b. Discard the supernatant and wash the cell pellet with phosphate buffer (pH 7.0). c. Centrifuge again and resuspend the cell pellet in the reaction buffer to the desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
Biocatalytic Reduction: a. In a suitable reaction vessel, combine the cell suspension, glucose (e.g., 20 g/L), and methyl 3-oxopentanoate (e.g., 10 g/L). b. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. c. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC (see Analytical Methods section).
-
Product Extraction: a. Once the reaction is complete, centrifuge the reaction mixture to pellet the cells. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: a. Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Part 2: Isolated Enzyme Biocatalytic Reduction
This protocol outlines the use of a purified ketoreductase with an enzymatic cofactor regeneration system.
Materials:
-
Purified ketoreductase (KRED)
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Methyl 3-oxopentanoate
-
Glucose
-
NADP+ or NAD+ (depending on the cofactor preference of the KRED)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Protocol:
-
Reaction Setup: a. In a reaction vessel, dissolve NADP+ (or NAD+), glucose, and GDH in phosphate buffer. b. Add the ketoreductase to the solution. c. Start the reaction by adding methyl 3-oxopentanoate.
-
Biocatalytic Reduction: a. Stir the reaction mixture at a controlled temperature (e.g., 25-30°C). b. Monitor the reaction progress by GC or HPLC.
-
Product Extraction and Purification: a. Follow steps 4 and 5 from the Whole-Cell Biocatalysis protocol.
Visualizing the Reaction Pathway
Caption: Asymmetric reduction of methyl 3-oxopentanoate to this compound.
Product Characterization and Quality Control
Accurate analysis of the product is crucial to determine the success of the biocatalytic reaction, specifically the conversion and the enantiomeric excess.
Analytical Methods
Gas Chromatography (GC):
-
Purpose: To determine the conversion of the starting material and the purity of the product.
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is required to separate the (S) and (R) enantiomers.
-
Detector: Flame Ionization Detector (FID) is commonly used.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Similar to GC, HPLC can be used to monitor the reaction and determine the enantiomeric excess.[14][15][16]
-
Column: A chiral stationary phase column is necessary for enantiomer separation.[14][16][17]
-
Mobile Phase: Typically a mixture of hexane and isopropanol.
-
Detector: UV detector.
Representative Data
The following table summarizes typical results that can be achieved for the biocatalytic reduction of methyl 3-oxopentanoate, based on literature data.
| Biocatalyst System | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Recombinant E. coli | 10 | >99 | >99 (S) | [6] |
| Candida sonorensis reductase | 5 | 98 | 99 (S) | N/A |
| Purified Ketoreductase (KRED) | 20 | >95 | >99 (S) | [6] |
Conclusion
The biocatalytic production of this compound offers a highly efficient, selective, and sustainable alternative to traditional chemical methods. Both whole-cell and isolated enzyme systems can provide excellent yields and enantiopurities. The choice of the specific biocatalyst and reaction setup will depend on the desired scale of production and available resources. The protocols and analytical methods described in this application note provide a solid foundation for researchers to develop and optimize their own biocatalytic processes for the synthesis of this important chiral intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. prepchem.com [prepchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral analysis - Wikipedia [en.wikipedia.org]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in (S)-Methyl 3-Hydroxypentanoate Synthesis
Introduction
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Achieving high enantiomeric purity is paramount for its application, yet it presents a significant synthetic challenge. The primary route to this molecule involves the asymmetric reduction of the prochiral ketone, methyl 3-oxopentanoate.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties in optimizing the enantioselectivity of this critical transformation. We will address the two most prevalent methodologies: biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae) and chemocatalytic asymmetric hydrogenation, notably with ruthenium-based catalysts.
Troubleshooting Guide: Enhancing Enantiomeric Excess (ee%)
This section is designed as a direct, problem-solving resource. Identify the issue you are facing to find potential causes and actionable solutions grounded in established chemical principles.
Problem Area 1: Low Enantioselectivity in Baker's Yeast Reduction
Question: My enantiomeric excess (ee%) is consistently low or variable when using baker's yeast to reduce methyl 3-oxopentanoate. What are the underlying causes and how can I fix this?
Answer: This is a common and multifaceted problem rooted in the complex biology of the yeast itself. Baker's yeast is not a single chemical reagent but a whole-cell biocatalyst containing a multitude of oxidoreductase enzymes.[4] Many of these enzymes have overlapping substrate specificities but opposing stereochemical preferences, meaning some produce the desired (S)-alcohol while others produce the unwanted (R)-alcohol.[5][6] The final ee% of your product is a direct reflection of the competition between these enzymes.
Key Troubleshooting Steps:
-
Substrate Concentration and Addition Rate:
-
Causality: High concentrations of the ketoester substrate can be toxic to the yeast cells, leading to cell death or the activation of stress-response enzymes that may be less selective. A high local concentration can saturate the desired (S)-selective enzyme, allowing less selective reductases to act on the excess substrate.
-
Solution: Implement a slow, dropwise addition of the substrate to the fermenting yeast culture over an extended period (e.g., 24-48 hours).[7] This maintains a low, steady-state substrate concentration, favoring the most efficient and selective enzymes.
-
-
Yeast Pre-treatment and Reaction Conditions:
-
Causality: The metabolic state of the yeast significantly influences which enzymes are active. Actively fermenting yeast under standard conditions may not express the optimal reductase profile for your specific substrate.
-
Solution:
-
Aerobic vs. Anaerobic: Ensure aerobic conditions by using a loosely covered flask with good agitation or by bubbling air through the mixture. Aerobic conditions can favor the activation of enzymes that produce the (S)-enantiomer.[7]
-
Yeast "Starving": Pre-incubating the yeast in a buffer or water without a primary carbon source (like sucrose) for a period before adding the substrate can sometimes alter the enzyme profile and improve selectivity.[7]
-
Immobilization: Immobilizing the yeast in a matrix like calcium alginate can alter the microenvironment of the cells, sometimes leading to improved enantioselectivity and simplifying workup.[8]
-
-
-
Reaction Medium and Additives:
-
Causality: The solvent system and additives can inhibit specific competing enzymes. While water is the traditional medium, its use can lead to cumbersome workups.[8]
-
Solution:
-
Organic Solvents: Running the reaction with non-fermenting yeast in organic solvents like petroleum ether or hexane has been shown to be effective and can drastically simplify product isolation.[9]
-
Inhibitors: The strategic addition of compounds like allyl alcohol or ethyl chloroacetate has been reported to selectively inhibit certain reductases, thereby improving the net enantioselectivity towards the desired product. This requires careful screening.
-
-
-
Temperature Control:
-
Causality: Enzyme activity is highly temperature-dependent. The optimal temperature for yeast growth (typically 30-37 °C) may not be the optimal temperature for enantioselectivity.[8]
-
Solution: Perform the reaction at a controlled, lower temperature (e.g., 20-25 °C). While this may slow the reaction rate, it can significantly enhance enantioselectivity by favoring the thermodynamically preferred transition state of the desired enzymatic reduction.
-
Troubleshooting Workflow: Low Enantioselectivity
This diagram outlines a logical decision-making process for troubleshooting poor enantioselectivity in asymmetric synthesis.
Caption: A decision tree for systematically troubleshooting low enantiomeric excess.
Problem Area 2: Poor Performance in Catalytic Asymmetric Hydrogenation
Question: I am using a Ruthenium-BINAP catalyst system for the asymmetric hydrogenation of methyl 3-oxopentanoate, but my ee% is low and the reaction is sluggish. What should I investigate?
Answer: The Noyori asymmetric hydrogenation is a powerful and generally reliable method for reducing β-keto esters with exceptionally high enantioselectivity.[10][11] Poor results almost always point to issues with reagent purity, catalyst integrity, or reaction setup rather than a fundamental flaw in the methodology. The mechanism relies on the formation of a chiral pocket around the ruthenium center by the BINAP ligand, which forces the substrate to coordinate in a way that exposes only one of its two prochiral faces to the hydride for reduction.[12]
Key Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Causality: The entire catalytic system is highly sensitive to air and moisture. The chiral diphosphine ligand (e.g., (S)-BINAP) can be oxidized, and the ruthenium precursor can degrade. The enantiomeric purity of the ligand is directly correlated to the maximum achievable ee% of the product.
-
Solution:
-
Use High-Purity Reagents: Ensure you are using an enantiomerically pure ligand (>99% ee).
-
Strictly Inert Atmosphere: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous and degassed. The reaction must be assembled and run under a positive pressure of a high-purity inert gas like Argon or Nitrogen.[13]
-
Catalyst Freshness: Use a fresh batch of catalyst or ligand. If generating the catalyst in situ, ensure the precursors are pure and handled under inert conditions.[11]
-
-
-
Solvent and Additives:
-
Causality: The solvent plays a crucial role in the catalytic cycle, often participating in the heterolytic cleavage of H₂ and stabilizing the active species.[10] For β-keto esters, protic solvents are generally required.
-
Solution: Use anhydrous, degassed methanol or ethanol as the solvent. These are the most common and effective solvents for this class of substrates, leading to high rates and selectivities.[14] Some protocols may specify the addition of an acid like HCl to generate the active catalytic species from a precursor.[14]
-
-
Hydrogen Pressure and Temperature:
-
Causality: The reaction rate is dependent on hydrogen pressure, but excessively high pressures are not always necessary and may not improve selectivity. Temperature affects both reaction rate and the energy difference between the diastereomeric transition states, thus influencing enantioselectivity.[15]
-
Solution:
-
Pressure: Ensure your reaction vessel is properly pressurized and maintaining pressure. While early protocols used high pressures (up to 100 atm), many modern Ru-diamine systems work efficiently at much lower pressures (5-10 atm).[11][16] Check the specific requirements for your catalyst system.
-
Temperature: Low temperatures often, but not always, lead to higher enantioselectivity.[17] Run the reaction at room temperature first. If the ee% is suboptimal, try cooling the reaction (e.g., to 0 °C).
-
-
-
Substrate Purity:
-
Causality: Impurities in the methyl 3-oxopentanoate, particularly those containing sulfur or other Lewis basic functionalities, can act as potent catalyst poisons, leading to low conversion and/or low selectivity.
-
Solution: Purify the substrate by distillation or column chromatography immediately before use.
-
Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic systems in the reduction of β-keto esters, providing a benchmark for expected outcomes.
| Catalyst System | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | ee% | Product Configuration | Reference |
| Baker's Yeast | Ethyl Acetoacetate | Water/Sucrose | ~30 | 1 | >95% | (S) | [7] |
| RuCl₂((S)-BINAP) | Methyl 3-Oxobutanoate | Methanol | 25-30 | 100 | >99% | (S) | [14] |
| RuBr₂((R)-BINAP) | Methyl Acetoacetate | Ethanol | 100 | 50 | 96% | (R) | [11] |
| (S)-TolBINAP/(R)-DMAPEN–Ru | Aromatic Ketones | 2-Propanol | RT | 8 | >98% | (R) | [16] |
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, which method is superior: baker's yeast or catalytic hydrogenation? This depends on your laboratory's capabilities and project goals.
-
Baker's Yeast: This method is inexpensive, environmentally benign ("green chemistry"), and does not require specialized high-pressure equipment.[8] However, it often suffers from lower productivity (low concentration of product per volume), can be inconsistent, and involves a more laborious workup to separate the product from the large amount of biomass.[8]
-
Catalytic Asymmetric Hydrogenation: This method is highly efficient, reproducible, scalable, and offers exceptionally high enantioselectivity (>99% ee is common).[10][14] The primary drawbacks are the high cost of the chiral ligands and ruthenium precursors and the requirement for specialized equipment (autoclave/Parr shaker) to handle hydrogen gas under pressure safely.[11] For industrial applications or when absolute enantiopurity is required, this is the preferred method.
Q2: How do I accurately determine the enantiomeric excess (ee%) of my product? The most reliable and standard method is chiral chromatography.
-
Chiral Gas Chromatography (GC): This is often the method of choice for volatile compounds like methyl 3-hydroxypentanoate. You will need a GC equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is also an excellent method. The product may need to be derivatized (e.g., as a benzoate or dinitrobenzoate ester) to have a UV chromophore for detection.
-
NMR with Chiral Shift Reagents or Derivatizing Agents: The product can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers.[7] The protons (or fluorine atoms in the case of MTPA) of these diastereomers will have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, and the ee% can be determined by integrating the respective signals.
Q3: For the Noyori hydrogenation, how do I know whether to use (R)-BINAP or (S)-BINAP to get the (S)-alcohol? For the asymmetric hydrogenation of β-keto esters, there is a well-established stereochemical correlation. The chirality of the product alcohol is determined by the chirality of the BINAP ligand used.
-
To synthesize This compound , you should use (S)-BINAP .
-
To synthesize (R)-Methyl 3-Hydroxypentanoate , you should use (R)-BINAP .[11][12]
This relationship is a cornerstone of the Noyori hydrogenation and provides a high degree of predictability.
Noyori Catalytic Cycle for β-Keto Ester Reduction
This diagram illustrates the key steps in the ruthenium-BINAP catalyzed asymmetric hydrogenation of a ketone.
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.
Key Experimental Protocols
Protocol 1: Baker's Yeast Reduction of Methyl 3-Oxopentanoate
This protocol is a representative starting point and may require optimization.
-
Yeast Activation: In a 1 L Erlenmeyer flask equipped with a magnetic stir bar, dissolve sucrose (75 g) in tap water (400 mL). Add dry baker's yeast (20 g, Saccharomyces cerevisiae). Stir the mixture gently at 30 °C. After approximately 1 hour, CO₂ evolution should be observed.[18]
-
Substrate Addition: Prepare a solution of methyl 3-oxopentanoate (5.0 g) in ethanol (10 mL). Add this solution dropwise to the fermenting yeast suspension over 8-12 hours using a syringe pump.
-
Reaction Monitoring: Allow the mixture to stir at 30 °C for 48-72 hours. Monitor the reaction's progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup: Once the starting material is consumed, add Celite (20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water (100 mL).
-
Extraction: Saturate the aqueous filtrate with solid NaCl. Extract the filtrate with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield this compound. Determine ee% by chiral GC.
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation
Warning: This procedure involves flammable gas under pressure and air-sensitive reagents. It must be performed by trained personnel using appropriate safety equipment and a certified autoclave or Parr apparatus.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a glass liner for the autoclave with RuCl₂[(S)-BINAP] (specify catalyst loading, e.g., S/C = 1000, ~17 mg for a 10g scale reaction) and the substrate, methyl 3-oxopentanoate (10.0 g, 76.8 mmol).
-
Solvent Addition: Add anhydrous, degassed methanol (50 mL) via cannula or syringe.
-
Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox, connect it to a hydrogen line, and purge the headspace by pressurizing with H₂ (e.g., to 5 atm) and venting three times.
-
Hydrogenation: Pressurize the vessel to the desired pressure (e.g., 10 atm H₂). Place the autoclave in a heating mantle on a stirrer plate and stir vigorously at the desired temperature (e.g., 30 °C) for 12-24 hours.
-
Workup: After the reaction period, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Purification: Remove the solvent from the reaction mixture under reduced pressure. The residue can be filtered through a short plug of silica gel (eluting with ethyl acetate) to remove the catalyst. Further purification by distillation or column chromatography can be performed if necessary. Determine ee% by chiral GC.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl 3-oxopentanoate for synthesis 30414-53-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. ethz.ch [ethz.ch]
- 8. acgpubs.org [acgpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Troubleshooting Low Yields in (S)-Methyl 3-Hydroxypentanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 3-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the asymmetric reduction of methyl 3-oxopentanoate. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction yields and achieve high enantiomeric purity.
The synthesis of enantiomerically pure β-hydroxy esters like this compound is a cornerstone of modern organic synthesis, providing critical chiral building blocks for numerous pharmaceuticals.[1] The most prevalent and efficient method for this transformation is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxopentanoate.[2] This process, while powerful, is sensitive to a variety of parameters that can significantly impact reaction yield and stereoselectivity.
This document is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will delve into the root causes of these problems and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Inefficiency and Low Conversion
Question 1: My asymmetric hydrogenation of methyl 3-oxopentanoate is stalling, resulting in low conversion and a significant amount of unreacted starting material. What are the likely causes?
Low conversion is a common issue that typically points to problems with the catalyst, reagents, or reaction conditions. Let's break down the potential culprits.
A. Catalyst Inactivity or Degradation: The heart of this enantioselective transformation is the chiral catalyst, often a Ruthenium-based complex like Ru-BINAP.[3] Its activity is paramount.
-
Cause: Catalysts can be sensitive to air and moisture. Improper handling or storage can lead to oxidation or hydrolysis, rendering the catalyst inactive.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Ensure that the catalyst is handled in an inert atmosphere (glovebox or Schlenk line).
-
Solvent Purity: Use freshly distilled, anhydrous, and deoxygenated solvents. Residual water or oxygen can poison the catalyst.
-
Catalyst Loading: While aiming for low catalyst loading is economical, insufficient catalyst concentration can lead to slow or incomplete reactions.[2] If you suspect catalyst deactivation, consider a modest increase in the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
-
B. Purity of Starting Material: The quality of your methyl 3-oxopentanoate is critical.
-
Cause: Impurities in the β-keto ester starting material can act as catalyst poisons. Common culprits include acids or other coordinating species left over from its synthesis.[4][5]
-
Troubleshooting:
-
Purification: Purify the methyl 3-oxopentanoate by vacuum distillation before use.
-
Quality Check: Confirm the purity of your starting material by ¹H NMR and GC analysis.
-
C. Suboptimal Reaction Parameters: Asymmetric hydrogenations are often sensitive to temperature and pressure.[6]
-
Cause: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature, or the hydrogen pressure may be insufficient for efficient catalysis.
-
Troubleshooting:
-
Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 25°C to 35°C, then 45°C). Monitor the reaction progress by TLC or GC.
-
Pressure Adjustment: Increase the hydrogen pressure. Many Ru-catalyzed hydrogenations perform well at pressures ranging from 4 to 100 atm.[2][7]
-
Question 2: I am using a biocatalyst (e.g., baker's yeast or an isolated reductase) and observing very low conversion. What factors should I consider?
Biocatalytic reductions offer an environmentally friendly alternative but come with their own set of specific requirements.[8][9]
A. Enzyme Activity and Cofactor Regeneration:
-
Cause: Whole-cell or isolated enzyme activity can be low due to improper storage, pH, or temperature. These enzymes also rely on a cofactor, typically NADH or NADPH, which must be regenerated for the reaction to proceed.[1]
-
Troubleshooting:
-
Verify Enzyme Activity: Test the biocatalyst with a known, reliable substrate to confirm its activity.
-
Cofactor Regeneration System: Ensure your system for cofactor regeneration is working. For whole-cell systems like baker's yeast, this is often glucose. For isolated enzymes, a common system is isopropanol with a secondary alcohol dehydrogenase.[1]
-
Optimize pH and Temperature: Enzymes have optimal pH and temperature ranges. Consult the literature for your specific enzyme or start with a neutral pH buffer (pH 7) and a temperature around 30°C.
-
Substrate Inhibition: High concentrations of the keto-ester can sometimes inhibit or kill the biocatalyst.[8] Try adding the substrate slowly over several hours.
-
Category 2: Poor Enantioselectivity
Question 3: My reaction is going to completion, but the enantiomeric excess (ee) of my this compound is unacceptably low. How can I improve this?
Poor enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two faces of the prochiral ketone.
A. Catalyst and Ligand Choice:
-
Cause: The chosen chiral ligand may not be optimal for this specific substrate.
-
Troubleshooting:
-
Ligand Screening: The family of BINAP ligands (e.g., (S)-BINAP for the (S)-product) are common starting points, but others like SEGPHOS or P-Phos may offer superior selectivity.[7] A screening of different chiral ligands is often necessary.
-
Catalyst Precursor: The ruthenium precursor used to form the active catalyst can influence selectivity.
-
B. Solvent Effects:
-
Cause: The solvent plays a crucial role in the geometry of the transition state during the hydride transfer step. A suboptimal solvent can lead to a less organized transition state and lower ee.
-
Troubleshooting:
C. Temperature:
-
Cause: Higher temperatures can increase reaction rates but may decrease enantioselectivity by allowing for less-favored transition states to be accessed.
-
Troubleshooting:
-
Lower the Temperature: If your reaction proceeds at a reasonable rate at room temperature or above, try lowering the temperature to 0°C or even -20°C. This can often enhance the energy difference between the diastereomeric transition states, leading to higher ee.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Category 3: Product Isolation and Purification
Question 4: The reaction seems to work well according to crude NMR, but my isolated yield is low after work-up and purification. Where could I be losing my product?
Product loss during isolation is a frequent and frustrating issue. This compound has moderate water solubility, which can complicate extractions.
A. Inefficient Extraction:
-
Cause: Due to the hydroxyl group, the product has some affinity for the aqueous phase. Using an insufficient volume or number of organic extractions will leave a significant amount of product behind.
-
Troubleshooting:
-
Increase Number of Extractions: Perform multiple extractions (at least 3-5) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Use Brine: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[11]
-
B. Loss During Purification:
-
Cause: this compound is a relatively volatile compound. It can be lost during solvent removal on a rotary evaporator if the vacuum is too high or the bath temperature is excessive. Additionally, it is susceptible to thermal degradation at high temperatures.[11]
-
Troubleshooting:
-
Careful Solvent Removal: Remove the extraction solvent at moderate temperature and pressure.
-
Vacuum Distillation: The most effective method for purification is vacuum distillation.[11] This allows the product to boil at a much lower temperature, preventing thermal decomposition. A typical boiling point is 68-70°C at 5 mmHg.
-
Quantitative Data Summary
The choice of catalyst and conditions is paramount for achieving high yield and enantioselectivity. Below is a table summarizing representative results for the asymmetric hydrogenation of β-keto esters.
| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | CH₂Cl₂/MeOH (9:1) | 100 | 25 | 94 | 99 | [7] |
| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Methyl 2-(benzamidomethyl)-3-oxobutanoate | Ethanol | 50 | 50 | >99 | 99 | [7] |
| Baker's Yeast (S. cerevisiae) | Ethyl benzoylacetate | Water/Buffer | N/A | ~30 | Moderate | High | [8][12] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is a general guideline and should be optimized for your specific setup.
I. Preparation:
-
In a glovebox, charge a high-pressure reactor vessel with methyl 3-oxopentanoate (1.0 eq).
-
Add the chiral Ruthenium catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl, 0.1-1.0 mol%).
-
Add anhydrous, degassed methanol via syringe.
-
Seal the reactor vessel securely.
II. Reaction:
-
Remove the reactor from the glovebox and connect it to a hydrogen line.
-
Purge the reactor headscape with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (typically 12-24 hours).
III. Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
IV. Analysis:
-
Confirm the structure by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Reaction Mechanism Overview
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ethz.ch [ethz.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl 3-Hydroxypentanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 3-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral building block, a key intermediate in the creation of various pharmaceuticals, is most commonly achieved through the asymmetric hydrogenation of methyl 3-oxopentanoate. This guide will focus on optimizing this critical transformation.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of this compound via asymmetric hydrogenation.
Question 1: My enantiomeric excess (ee) is lower than expected. What are the primary factors influencing stereoselectivity?
Answer: Achieving high enantioselectivity is paramount in this synthesis. Several factors can contribute to a suboptimal ee:
-
Catalyst and Ligand Choice: The selection of the chiral catalyst is the most critical factor. Ruthenium-based catalysts paired with chiral diphosphine ligands like BINAP and its derivatives are widely recognized for their high efficiency and enantioselectivity in the asymmetric hydrogenation of β-keto esters.[1][2] The specific stereoisomer of the ligand (e.g., (R)-BINAP vs. (S)-BINAP) will determine the stereochemistry of the product. Ensure you are using the correct ligand isomer for the desired (S)-product.
-
Catalyst Purity and Activation: The purity of the catalyst and its proper activation are crucial. Impurities can poison the catalyst, and incomplete activation can lead to lower catalytic activity and selectivity. Some catalyst systems require in-situ generation or activation under specific conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. Protic solvents like methanol or ethanol are commonly used and have been shown to be effective.[3] However, solvent screening is often necessary to find the optimal conditions for a specific catalyst system.
-
Temperature: While higher temperatures can increase the reaction rate, they can also negatively affect enantioselectivity by providing enough thermal energy to overcome the desired stereoselective transition state. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 2: The reaction is sluggish, or the conversion to the product is low. How can I improve the reaction rate and yield?
Answer: Low conversion can be frustrating. Here are several parameters to investigate:
-
Hydrogen Pressure: The pressure of hydrogen gas is a key driver of the reaction rate. While some modern catalysts can operate at lower pressures, many traditional systems require elevated pressures (e.g., 50-100 atm) to achieve good conversion in a reasonable timeframe.[1] However, excessively high pressures do not always lead to better results and can be a safety concern.
-
Catalyst Loading: Insufficient catalyst loading is a common reason for slow reactions. While a high substrate-to-catalyst (S/C) ratio is desirable for process efficiency, a certain minimum catalyst concentration is necessary to drive the reaction. If you are experiencing low conversion, consider increasing the catalyst loading.
-
Temperature: As mentioned, temperature affects the reaction rate. A modest increase in temperature can significantly accelerate the reaction. However, this must be balanced with the potential for decreased enantioselectivity.[1] Systematic optimization of the temperature is recommended.
-
Purity of Starting Materials: Impurities in the methyl 3-oxopentanoate substrate or the solvent can inhibit or poison the catalyst. Ensure that your starting materials are of high purity. For instance, the presence of water or other coordinating species can interfere with the catalyst's activity.
-
Mixing: Inadequate mixing can lead to poor mass transfer of hydrogen gas into the liquid phase, thereby slowing down the reaction. Ensure efficient stirring to maximize the gas-liquid interface.[4]
Question 3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Answer: The primary side reaction of concern is the formation of undesired stereoisomers. However, other byproducts can also arise:
-
Racemization: If the product is exposed to harsh conditions (e.g., high temperatures, acidic or basic impurities) during workup or purification, racemization can occur, leading to a decrease in the final ee.
-
Over-reduction: In some cases, particularly with highly active catalysts or harsh conditions, over-reduction of the ester functionality can occur, although this is less common for this specific transformation.
-
Decomposition of Starting Material or Product: The β-hydroxy ester product can be susceptible to degradation under certain conditions.[5] A carefully planned and executed workup and purification procedure is essential.
To minimize byproducts, focus on maintaining mild reaction and workup conditions. Use purified reagents and solvents, and carefully monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst system for the asymmetric hydrogenation of methyl 3-oxopentanoate to this compound?
A1: A widely used and effective catalyst system is a Ruthenium(II) complex with a chiral BINAP ligand, such as [RuCl2((S)-BINAP)]2·NEt3.[1] The (S)-BINAP ligand is crucial for inducing the desired (S)-stereochemistry in the product. Many variations of this catalyst system exist, with different ligands and counter-ions, each offering potential advantages in terms of activity and selectivity.
Q2: How do I choose the appropriate solvent for this reaction?
A2: The choice of solvent can have a significant impact on both the reaction rate and enantioselectivity. Methanol and ethanol are common choices due to their ability to dissolve the substrate and catalyst, and their protic nature can be beneficial for the catalytic cycle.[3] However, screening of other solvents such as dichloromethane or mixtures of solvents may be necessary to optimize the reaction for a specific catalyst.
Q3: What analytical techniques are recommended for monitoring the reaction progress and determining the enantiomeric excess?
A3: To monitor the conversion of the starting material to the product, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable techniques. For determining the enantiomeric excess (ee) of the chiral product, chiral HPLC or chiral GC are the methods of choice. It is essential to use a chiral stationary phase that can effectively separate the (S) and (R) enantiomers of methyl 3-hydroxypentanoate.
Q4: What is a general procedure for the purification of this compound?
A4: After the reaction is complete, the catalyst is typically removed by filtration through a pad of silica gel or celite. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.[5][6]
III. Experimental Protocols & Data
General Experimental Protocol for Asymmetric Hydrogenation
This protocol provides a starting point for the optimization of the asymmetric hydrogenation of methyl 3-oxopentanoate.
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar is charged with the chiral Ruthenium catalyst (e.g., [RuCl2((S)-BINAP)]2·NEt3, 0.01 mol%) and the substrate, methyl 3-oxopentanoate (1.0 eq).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., methanol) is added to the reactor under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., 50°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The solvent is removed in vacuo, and the crude product is purified by vacuum distillation or column chromatography.
Table 1: Influence of Reaction Parameters on Catalyst Performance
| Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 94 | 99 | [7] |
| [RuI{(S)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 92 | 98 | [7] |
| Ru/Ph-Solphos | Not Specified | Not Specified | Not Specified | >99 | 95-99 | [1] |
| Ru/C3*-TunePhos | Not Specified | Not Specified | Not Specified | >99 | 95-99 | [1] |
IV. Visualizing the Workflow and Key Relationships
Diagram 1: General Workflow for Optimization
Caption: A typical workflow for optimizing the asymmetric hydrogenation reaction.
Diagram 2: Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree to troubleshoot low enantiomeric excess in the reaction.
V. References
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. 1
-
Technical Support Center: Methyl 3-hydroxypropanoate Synthesis. Benchchem. 4
-
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Organic Syntheses Procedure. 6
-
Asymmetric Hydrogenation. 2
-
Technical Support Center: Purification of Methyl 3-hydroxypropanoate. Benchchem. 5
-
Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids. Chemical Communications (RSC Publishing). 3
-
Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate. Benchchem. 7
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-Methyl 3-Hydroxypentanoate
Welcome to the technical support center for the synthesis of (S)-Methyl 3-Hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on understanding and preventing the formation of side products. This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Achieving high chemical and enantiomeric purity is paramount, and this guide provides field-proven insights to address challenges encountered during its synthesis, primarily via the asymmetric reduction of methyl 3-oxopentanoate.[3][4][5]
Troubleshooting Guide: Side Product Formation
This section addresses the most common side products and impurities encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) - Contamination with (R)-Methyl 3-Hydroxypentanoate
Question: My reaction produced the desired methyl 3-hydroxypentanoate, but the enantiomeric excess (ee) is significantly lower than expected. What causes the formation of the unwanted (R)-enantiomer, and how can I improve stereoselectivity?
Answer: Achieving high enantioselectivity is the primary challenge in this synthesis. The formation of the undesired (R)-enantiomer, which lowers the overall ee, can be attributed to several factors related to the catalyst, substrate, and reaction conditions. This is a common issue in both catalytic hydrogenation and bioreduction methods.[2][6]
Why It Happens: The Mechanism of Poor Stereoselection
The stereochemical outcome of the reduction of the prochiral ketone in methyl 3-oxopentanoate is determined by the chiral environment created by the catalyst.
-
In Catalytic Asymmetric Hydrogenation (e.g., with Ru-BINAP systems): The substrate must coordinate to the chiral metal complex in a specific orientation for the hydride to be delivered to one face of the carbonyl exclusively.[6][7] Any disruption to this coordination, such as catalyst degradation, impurities, or non-optimal reaction conditions (temperature, pressure), can lead to less-defined substrate-catalyst interactions, resulting in the formation of both enantiomers. The mechanism involves an outer-sphere pathway where the catalyst, substrate, and hydrogen interact in a precisely organized transition state.[6]
-
In Bioreduction (e.g., with yeast or isolated enzymes): The reaction is catalyzed by oxidoreductase enzymes.[8] The substrate binds to the enzyme's active site, which is inherently chiral. The enzyme then delivers a hydride equivalent (from a cofactor like NADH or NADPH) to a specific face of the ketone.[8] Low ee can result from the presence of multiple enzymes within the whole-cell system that have opposite stereopreferences, or if the primary enzyme has imperfect selectivity for the given substrate.[2]
How to Fix It: Troubleshooting Steps
-
Catalyst Integrity and Purity:
-
Source and Handling: Use a high-purity, well-characterized chiral catalyst or ligand (e.g., (S)-BINAP for the (S)-product). Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Preparation: If preparing the catalyst in situ, ensure all components are pure and the procedure is followed precisely. For instance, in Noyori-type hydrogenations, the formation of the active Ru-hydride species is critical.[7]
-
Biocatalyst Condition: For bioreductions, ensure the microbial culture is healthy and in the correct growth phase. The expression of the desired reductase can be highly dependent on culture conditions.[9]
-
-
Substrate and Solvent Purity:
-
Starting Material: The purity of methyl 3-oxopentanoate is crucial. Impurities can poison the catalyst or compete with the substrate. Purify the starting material by distillation if necessary.
-
Solvent Quality: Use anhydrous, degassed solvents. Protic impurities (like water) or coordinating impurities can interfere with the metal catalyst. For hydrogenation, methanol is a common solvent and must be of high purity.[7]
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Hydrogen Pressure: In catalytic hydrogenation, pressure can influence both reaction rate and selectivity. The optimal pressure should be determined empirically for the specific catalyst system.
-
Reaction Time: Monitor the reaction progress. Excessively long reaction times can sometimes lead to side reactions or catalyst degradation, potentially affecting ee.
-
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A logical workflow for diagnosing and resolving issues of low enantiomeric excess.
Issue 2: Over-reduction to 1,3-Pentanediol
Question: In addition to my desired product, I've identified a significant amount of 1,3-pentanediol. Why is the ester group also being reduced, and how can I prevent this?
Answer: The formation of 1,3-pentanediol is a classic example of over-reduction, where both the ketone and the ester functionalities are reduced. This side reaction consumes the desired product and complicates purification.
Why It Happens: The Mechanism of Over-reduction
This side reaction is more common with highly reactive reducing agents or under harsh reaction conditions. While many asymmetric hydrogenation catalysts are highly selective for ketones over esters, this selectivity is not absolute.
-
Cause: The conditions required to reduce the ketone (e.g., high hydrogen pressure, high temperature, extended reaction time, or a highly active catalyst) can sometimes be sufficient to slowly reduce the less reactive ester group as well. This is particularly true if the catalyst system has some activity towards ester reduction.
-
Pathway: The reaction proceeds in two steps: first, the desired reduction of the ketone to the secondary alcohol occurs. Then, under forcing conditions, the resulting hydroxy ester is further reduced to the diol.
How to Fix It: Troubleshooting Steps
-
Modify Reaction Conditions:
-
Temperature & Pressure: Use the mildest conditions possible that still afford a reasonable reaction rate. Reduce both temperature and hydrogen pressure.
-
Reaction Time: Monitor the reaction by TLC or GC and stop it as soon as the starting ketone has been consumed. Do not let the reaction run for an unnecessarily long time.
-
-
Choice of Reducing Agent/Catalyst:
-
Catalyst Loading: Reduce the catalyst loading to the minimum effective amount.
-
Alternative Catalysts: If over-reduction persists, consider a different catalyst system known for higher chemoselectivity for ketones in the presence of esters. Biocatalytic methods are often highly chemoselective and rarely cause over-reduction of the ester group.[9][10]
-
Reaction Scheme: Desired Product vs. Side Product
Caption: Pathway showing the desired ketone reduction versus the undesired over-reduction of the ester.
Issue 3: Formation of Dehydration Products (Methyl Pentenoates)
Question: My final product is contaminated with unsaturated esters, likely methyl pent-2-enoate and methyl pent-3-enoate. What causes this dehydration, and how can it be avoided?
Answer: The formation of unsaturated esters is due to the elimination of the hydroxyl group from the desired β-hydroxy ester product. This is typically caused by acidic or basic conditions, especially when combined with heat.
Why It Happens: The Mechanism of Dehydration
β-hydroxy carbonyl compounds are susceptible to elimination reactions.
-
Acid-Catalyzed: Protic acids can protonate the hydroxyl group, turning it into a good leaving group (water). A subsequent deprotonation at the alpha or gamma carbon leads to the formation of a double bond, resulting in a conjugated (more stable) or non-conjugated unsaturated ester.
-
Base-Catalyzed: Strong bases can deprotonate the alpha-carbon, and the resulting enolate can eliminate the hydroxyl group.
-
Thermal: High temperatures during reaction workup or distillation can also promote elimination.
How to Fix It: Troubleshooting Steps
-
Control pH During Workup:
-
Avoid strong acids or bases during the workup procedure. If an acid wash is necessary to remove catalyst residues, use a weak, dilute acid (e.g., dilute citric acid or saturated NH₄Cl solution) and perform the wash at low temperatures.
-
Ensure all reagents are neutralized before any heating steps.
-
-
Purification Conditions:
-
Distillation: If purifying by distillation, use high vacuum to keep the boiling temperature as low as possible. A short-path distillation apparatus (like a Kugelrohr) is ideal to minimize thermal stress.[11]
-
Chromatography: Silica gel chromatography is an alternative purification method. While silica is slightly acidic, it is generally mild enough if not left in contact with the product for extended periods. Neutralized silica or alumina can also be used.
-
Summary of Side Products and Solutions
| Side Product / Issue | Primary Cause(s) | Recommended Solutions |
| Low Enantiomeric Excess | Poor catalyst activity/purity; Non-optimal conditions (T, P); Impure substrate/solvent. | Use high-purity catalyst/reagents; Optimize temperature and pressure; Handle reagents under inert atmosphere. |
| 1,3-Pentanediol | Overly harsh conditions (high T, P); Extended reaction time; Highly active catalyst. | Use milder conditions; Monitor reaction and stop at completion; Reduce catalyst loading. |
| Methyl Pentenoates | Acidic/basic conditions; High temperatures during workup or distillation. | Maintain neutral pH during workup; Use high vacuum for distillation; Avoid excessive heat. |
| Unreacted Starting Material | Incomplete reaction; Deactivated catalyst; Insufficient reaction time. | Increase reaction time; Check catalyst activity; Optimize conditions for full conversion. |
Experimental Protocols
Protocol: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate
This protocol is a representative procedure based on established methods for Noyori-type asymmetric hydrogenations.[7][12]
Materials:
-
Methyl 3-oxopentanoate (purified by vacuum distillation)
-
[RuCl((S)-BINAP)]₂·NEt₃ complex (or similar chiral Ru catalyst)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Reactor Setup: Under an inert atmosphere (glovebox or Schlenk line), charge the autoclave with the Ru catalyst (e.g., substrate-to-catalyst ratio of 1000:1 to 5000:1).
-
Reagent Addition: Add anhydrous, degassed MeOH to the reactor via cannula.
-
Substrate Addition: Add the purified methyl 3-oxopentanoate to the reactor.
-
Sealing and Purging: Seal the reactor, remove it from the inert atmosphere, and purge the headspace several times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 4-10 atm).
-
Reaction: Place the reactor in a thermostated bath set to the desired temperature (e.g., 25-40 °C) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash chromatography to yield pure this compound.
Protocol: Analytical Method for Purity and Enantiomeric Excess
Technique: Chiral Gas Chromatography (GC)
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., ethyl acetate).
-
Column: Use a chiral stationary phase column designed for separating enantiomers of hydroxy esters (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
-
GC Conditions:
-
Injector Temp: 220 °C
-
Detector (FID) Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The two enantiomers, (S) and (R), will appear as separate peaks. The enantiomeric excess is calculated from the integrated peak areas:
-
ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
-
References
- 1. Page loading... [guidechem.com]
- 2. scielo.br [scielo.br]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 3-oxopentanoate CAS 30414-53-0 | 818492 [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up (S)-Methyl 3-Hydroxypentanoate Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-Methyl 3-Hydroxypentanoate. As a chiral building block, the efficient and enantiomerically pure production of this molecule is critical for various pharmaceutical and agrochemical applications.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during process development and scale-up.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and purification of this compound.
Chemical Synthesis FAQs
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, two primary routes are favored for their efficiency and high enantioselectivity:
-
Asymmetric Hydrogenation of Methyl 3-Oxopentanoate: This method, particularly the Noyori asymmetric hydrogenation, is a highly effective approach. It utilizes a chiral ruthenium-BINAP catalyst to achieve high enantiomeric excess (ee).[2][3][4][5] The process is known for its operational simplicity and the commercial availability of the necessary catalysts.[2][6]
-
Biocatalytic Asymmetric Reduction of Methyl 3-Oxopentanoate: This "green chemistry" approach employs ketoreductase (KRED) enzymes, often in whole-cell systems, to reduce the prochiral ketone to the desired (S)-alcohol.[7] This method offers high enantioselectivity under mild reaction conditions and avoids the use of heavy metal catalysts.[8]
Q2: What are the critical parameters to control during the Noyori asymmetric hydrogenation for consistent results?
A2: Several parameters are crucial for the success of the Noyori hydrogenation:
-
Catalyst Integrity: The chiral Ru-BINAP catalyst is sensitive to air and moisture. Proper handling under an inert atmosphere is essential to prevent deactivation.
-
Substrate Purity: The purity of the starting material, methyl 3-oxopentanoate, is critical. Impurities can poison the catalyst and lead to lower conversion and enantioselectivity.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Methanol is commonly used for the hydrogenation of β-keto esters.[6]
-
Hydrogen Pressure and Temperature: These parameters influence the reaction rate and selectivity. Optimization is necessary for each specific scale.[2][5]
Q3: How does the cost of the chiral catalyst impact the economic viability of the asymmetric hydrogenation route at scale?
A3: The cost of ruthenium-based catalysts can be a significant factor in the overall process economics.[9] However, the high efficiency and turnover number (TON) of these catalysts often offset the initial cost. Strategies to minimize cost include:
-
Low Catalyst Loading: Optimizing the reaction to use the minimum amount of catalyst necessary.
-
Catalyst Recycling: Implementing procedures to recover and reuse the catalyst for multiple batches.
Biocatalytic Synthesis FAQs
Q1: What are the advantages of using a whole-cell biocatalyst over an isolated enzyme for the reduction of methyl 3-oxopentanoate?
A1: Whole-cell biocatalysis offers several advantages for industrial-scale production:
-
In-built Cofactor Regeneration: The host organism's metabolic machinery naturally regenerates the required cofactor (NADPH or NADH), eliminating the need for expensive external cofactor addition.[7]
-
Enzyme Stability: The cellular environment can protect the ketoreductase from harsh process conditions, leading to improved stability and operational lifetime.
-
Cost-Effectiveness: It avoids the costly and time-consuming process of enzyme purification.
Q2: How can I select the right ketoreductase (KRED) for the synthesis of this compound?
A2: The selection of an appropriate KRED is crucial for achieving high enantioselectivity for the (S)-enantiomer. Many commercially available KRED screening kits offer a panel of enzymes with varying substrate specificities and stereoselectivities.[10] The ideal KRED should exhibit high activity towards methyl 3-oxopentanoate and produce the (S)-alcohol with >99% ee. Literature precedents for the reduction of similar small β-keto esters can also guide the selection process.[7][9]
Q3: What are the common challenges in scaling up a whole-cell biocatalytic process?
A3: Scaling up fermentation and biotransformation processes presents several challenges:
-
Mass Transfer: Ensuring adequate oxygen and substrate transfer in large fermenters can be difficult.
-
Process Control: Maintaining optimal pH, temperature, and nutrient levels is critical for cell growth and enzyme activity.
-
Product Toxicity: High concentrations of the substrate or product can be toxic to the microbial cells, limiting the achievable product titer.[11]
-
Downstream Processing: Efficiently separating the product from the biomass and aqueous medium can be complex.[12]
Purification and Analysis FAQs
Q1: What is the most effective method for purifying this compound at a large scale?
A1: For large-scale purification, distillation is often the most cost-effective method to remove impurities with different boiling points.[13] If distillation does not provide the required purity, chromatographic methods such as flash chromatography or simulated moving bed (SMB) chromatography can be employed, although these are generally more expensive.
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
A2: The most common and reliable method for determining the enantiomeric excess of chiral esters is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
II. Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Asymmetric Hydrogenation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | Catalyst Deactivation: Exposure to air or moisture. | - Ensure all solvents and reagents are rigorously dried and degassed. - Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| Catalyst Poisoning: Impurities in the substrate or solvent. | - Purify the methyl 3-oxopentanoate before use. - Use high-purity, degassed solvents. | |
| Insufficient Hydrogen Pressure: | - Check for leaks in the hydrogenation setup. - Increase the hydrogen pressure within the recommended range for the catalyst. | |
| Low Enantioselectivity (ee) | Incorrect Catalyst Enantiomer: Using the (S)-BINAP catalyst instead of the (R)-BINAP for the desired (S)-product. | - Verify that the correct enantiomer of the BINAP ligand is being used. For the production of (S)-alcohols from β-keto esters, the (S)-BINAP ligand is typically required. |
| Sub-optimal Temperature: | - Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | |
| Racemization: Presence of acidic or basic impurities. | - Neutralize the reaction mixture during workup to prevent racemization of the product. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: | - Source high-purity reagents from a reliable supplier and test each new batch. |
| Inconsistent Reaction Setup: | - Standardize the reaction setup and procedure for all batches. |
Troubleshooting Biocatalytic Reduction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enzyme Activity | Sub-optimal pH or Temperature: | - Optimize the pH and temperature of the reaction buffer for the specific ketoreductase. |
| Cofactor Limitation: Inadequate regeneration of NADPH/NADH. | - For whole-cell systems, ensure sufficient glucose or other co-substrate is available for cofactor regeneration. - For isolated enzyme systems, ensure the cofactor regeneration system (e.g., glucose dehydrogenase) is active. | |
| Enzyme Inhibition: Substrate or product inhibition. | - Perform the reaction at a lower substrate concentration or use a fed-batch approach. - Remove the product from the reaction mixture as it is formed (in situ product removal). | |
| Low Cell Viability (Whole-cell systems) | Toxicity of Substrate/Product: | - Screen for more robust host strains. - Use lower concentrations of the substrate and/or product. |
| Shear Stress in Bioreactor: | - Optimize the agitation speed to ensure adequate mixing without damaging the cells. | |
| Difficult Product Extraction | Emulsion Formation: | - Use a different extraction solvent. - Employ centrifugation to break the emulsion. |
| Low Partition Coefficient: The product has low solubility in the organic solvent. | - Screen a variety of organic solvents to find one with a higher partition coefficient for the product. |
Troubleshooting Purification and Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution in Chiral HPLC/GC | Inappropriate Chiral Column: | - Screen different chiral stationary phases to find one that provides baseline separation of the enantiomers. |
| Sub-optimal Mobile/Carrier Gas Flow Rate: | - Optimize the flow rate to improve resolution. | |
| Incorrect Temperature: | - Adjust the column temperature, as this can significantly affect chiral separations. | |
| Product Decomposition during Distillation | High Temperature: | - Perform the distillation under a high vacuum to lower the boiling point of the product. |
| Presence of Acidic/Basic Impurities: | - Neutralize the crude product before distillation to prevent acid or base-catalyzed decomposition. |
III. Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate
This protocol is based on the principles of the Noyori asymmetric hydrogenation.[2][3][4][5]
Materials:
-
[RuCl((S)-BINAP)]2·NEt3
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Inert gas (argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with [RuCl((S)-BINAP)]2·NEt3 (catalyst loading typically 0.01-0.1 mol%).
-
Reaction Setup: Add anhydrous, degassed methanol to the vessel. Then, add the methyl 3-oxopentanoate.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the hydrogen uptake. The reaction progress can also be monitored by taking aliquots and analyzing them by GC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Data Summary Table:
| Parameter | Value |
| Substrate | Methyl 3-oxopentanoate |
| Catalyst | [RuCl((S)-BINAP)]2·NEt3 |
| Catalyst Loading | 0.05 mol% |
| Solvent | Methanol |
| Hydrogen Pressure | 30 atm |
| Temperature | 40 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | >95% |
| Typical ee | >99% (S) |
Protocol 2: Whole-Cell Biocatalytic Reduction of Methyl 3-Oxopentanoate
This protocol outlines a general procedure for a whole-cell biocatalytic reduction.
Materials:
-
E. coli strain overexpressing a suitable ketoreductase (KRED)
-
Growth medium (e.g., LB or a defined medium)
-
Inducer (e.g., IPTG)
-
Glucose (as a carbon source and for cofactor regeneration)
-
Methyl 3-oxopentanoate
-
Phosphate buffer
Procedure:
-
Cell Culture: Inoculate the growth medium with the E. coli strain and grow the cells to a suitable optical density (e.g., OD600 of 0.6-0.8).
-
Induction: Add the inducer to the culture to induce the expression of the ketoreductase. Continue to grow the cells for several hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Biotransformation: Resuspend the cells in a reaction buffer containing glucose. Add the methyl 3-oxopentanoate to the cell suspension.
-
Reaction: Incubate the reaction mixture with shaking at an optimal temperature (e.g., 30 °C). Monitor the progress of the reaction by taking samples and analyzing them by HPLC or GC.
-
Product Extraction: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Data Summary Table:
| Parameter | Value |
| Biocatalyst | E. coli expressing a KRED |
| Substrate | Methyl 3-oxopentanoate |
| Co-substrate | Glucose |
| Buffer | Phosphate buffer (pH 7.0) |
| Temperature | 30 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | >90% |
| Typical ee | >99% (S) |
IV. Visualizations
Asymmetric Hydrogenation Catalytic Cycle
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
Whole-Cell Biocatalytic Reduction Workflow
Caption: Workflow for whole-cell biocatalytic reduction.
V. References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. --INVALID-LINK--
-
Google Patents. US8617853B2 - Ketoreductase polypeptides for the production of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. --INVALID-LINK--
-
Google Patents. US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe. --INVALID-LINK--
-
ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. --INVALID-LINK--
-
PMC. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. --INVALID-LINK--
-
Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. --INVALID-LINK--
-
PMC. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. --INVALID-LINK--
-
YouTube. Noyori Hydrogenation. --INVALID-LINK--
-
NROChemistry. Noyori Hydrogenation. --INVALID-LINK--
-
Guidechem. (+)-METHYL (S)-3-HYDROXYPENTANOATE 42558-50-9 wiki. --INVALID-LINK--
-
Wikipedia. Asymmetric hydrogenation. --INVALID-LINK--
-
Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Universidade Federal de Santa Catarina. --INVALID-LINK--
-
PubChem. Engineered ketoreductases and methods for producing stereoisomerically pure statins - Patent US-8273547-B2. --INVALID-LINK--
-
PMC. Biocatalytic Reduction Reactions from a Chemist's Perspective. --INVALID-LINK--
-
Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. --INVALID-LINK--
-
MDPI. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. --INVALID-LINK--
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R) -. --INVALID-LINK--
-
PubChem. Methyl 3-hydroxypentanoate. --INVALID-LINK--
-
ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. --INVALID-LINK--
-
Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. --INVALID-LINK--
-
MedchemExpress.com. Methyl 3-oxopentanoate. --INVALID-LINK--
-
Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--
-
eScholarship. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. --INVALID-LINK--
-
Chem-Impex. Methyl 3-oxopentanoate. --INVALID-LINK--
-
Organic Syntheses. (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. --INVALID-LINK--
-
Parchem. Methyl 3-hydroxypentanoate (Cas 56674-67-0). --INVALID-LINK--
-
PMC. Study of the Production of Poly(Hydroxybutyrate-co-Hydroxyhexanoate) and Poly(Hydroxybutyrate-co-Hydroxyvalerate-co-Hydroxyhexanoate) in Rhodospirillum rubrum. --INVALID-LINK--
References
- 1. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemimpex.com [chemimpex.com]
Technical Support Center: (S)-Methyl 3-Hydroxypentanoate
Welcome to the technical support center for the purification of (S)-Methyl 3-Hydroxypentanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block.[1][2] Here, we address common and complex purification challenges, providing not just solutions but the underlying scientific principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities largely depend on the synthetic route. However, common contaminants include:
-
Starting Materials: Unreacted reagents from the synthesis.
-
The (R)-enantiomer: The opposite enantiomer, which can be difficult to separate.
-
High-Boiling By-products: Oligomers or products from side-reactions that may not be removed by simple distillation.[3]
-
Catalyst Residues: If a metal catalyst (e.g., Rhodium, Ruthenium) was used in the synthesis, trace amounts may remain.[3]
-
Solvents: Residual reaction or extraction solvents.
Q2: My purified product has a yellow or brown tint. What causes this discoloration?
A2: Discoloration is typically a sign of thermal degradation.[4] this compound, like many hydroxy esters, can decompose at elevated temperatures, especially if distilled at atmospheric pressure. This leads to the formation of high molecular weight, colored impurities. To avoid this, purification should always be conducted under high vacuum to lower the boiling point.[4][5]
Q3: I'm experiencing low yield after my purification protocol. What are the most likely points of product loss?
A3: Low recovery can stem from several factors:
-
Incomplete Extraction: Due to the hydroxyl group, the compound has some water solubility. During aqueous work-ups, multiple extractions with an organic solvent are crucial to ensure complete recovery from the aqueous layer.[4]
-
Loss During Distillation: Product can be lost in the initial fraction (forerun) along with volatile impurities, or left behind in the distillation flask with high-boiling residues.[4]
-
Thermal Degradation: As mentioned in Q2, high temperatures can decompose the product, directly reducing the yield of the desired pure substance.[4]
-
Adsorption on Silica Gel: If using column chromatography, the polar hydroxyl group can cause the product to strongly adhere to the silica gel, leading to incomplete elution.
Q4: What is the best analytical method to determine the enantiomeric excess (ee) of my sample?
A4: The optimal method depends on available equipment and sample characteristics. The most common and reliable techniques are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).[6] NMR spectroscopy using a chiral derivatizing agent like Mosher's acid can also be effective for a rapid determination without chromatographic separation.[6]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed causal analysis and recommended solutions.
Issue 1: Poor Separation During Vacuum Distillation
-
Problem: My GC/NMR analysis shows a persistent impurity with a boiling point very close to my product, even after vacuum distillation.
-
Causality: Simple distillation is often insufficient to separate compounds with close boiling points. The efficiency of a distillation is measured in "theoretical plates," and a simple setup may only provide one or two plates.
-
Solution:
-
Introduce a Fractionating Column: Use a Vigreux column or a column packed with structured packing (like Raschig rings or metal sponge) between the distillation flask and the distillation head. This significantly increases the number of theoretical plates, enhancing separation efficiency.[3][4]
-
Optimize Vacuum Level: Fine-tuning the vacuum can alter the relative volatility of your product and the impurity, potentially widening the boiling point gap and improving separation.[4]
-
Collect Smaller Fractions: Instead of just a forerun, main fraction, and residue, collect multiple smaller fractions throughout the main distillation range. Analyze each fraction by GC or TLC to isolate the purest portions.
-
Issue 2: Degradation and Low Enantiomeric Excess (ee) after Purification
-
Problem: My enantiomeric excess is lower after purification than it was in the crude material, or my chiral column performance is degrading over time.
-
Causality: This can be caused by either thermal racemization (less common for this specific molecule under typical distillation conditions but possible) or, more likely, issues with the chiral chromatography method itself. Chiral stationary phases (CSPs) are highly specific, and their performance is sensitive to contamination and mobile phase composition.[7]
-
Solution Workflow:
Caption: Troubleshooting workflow for poor chiral resolution.
Issue 3: Product is Contaminated with Non-Volatile Impurities
-
Problem: After distillation, my product looks clean but NMR or Mass Spec analysis shows high molecular weight or non-volatile contaminants (e.g., catalyst residue, grease).
-
Causality: Vacuum distillation is excellent for separating volatile compounds but will carry over anything that creates an aerosol and can leave non-volatile materials in the distillation pot. Some impurities might not be visible.
-
Solution:
-
Pre-Purification with Silica Plug: Before distillation, dissolve the crude product in a minimally polar solvent (e.g., diethyl ether or dichloromethane) and pass it through a short plug of silica gel.[3] This will adsorb highly polar impurities and retain fine particulates like metal catalysts.
-
Column Chromatography: For difficult-to-separate impurities, flash column chromatography is a more rigorous alternative to a simple plug. A solvent system like hexane/ethyl acetate is typically effective for hydroxy esters.[8][9]
-
Proper Glassware Cleaning: Ensure all glassware is meticulously cleaned and free of contaminants like vacuum grease, which can leach into the product under heat and vacuum. Use high-quality PTFE sleeves or minimal, high-vacuum-rated grease applied only to the outer part of joints.
-
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed for the purification of this compound from volatile impurities and baseline starting materials.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a 10-20 cm Vigreux column, a short-path distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter is recommended for collecting multiple fractions). Ensure all glass joints are clean and properly sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a new magnetic stir bar.
-
System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a temperature-controlled heating mantle with gentle stirring.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which contains low-boiling solvents and impurities, until the temperature at the distillation head stabilizes.
-
Main Fraction: Once the temperature is stable at the expected boiling point of the product (see table below), switch to a clean receiving flask to collect the pure product.
-
Final Fraction: If the temperature begins to rise significantly or the distillation rate slows dramatically, stop the distillation or switch to a final receiving flask to collect the high-boiling residue.
-
-
Termination: Stop heating and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.
Boiling Point Data:
| Pressure | Approximate Boiling Point | Source |
| 5 mmHg | 68 - 70 °C | [2][10] |
| 18 mmHg | 61 - 62 °C (for similar methyl 3-hydroxybutanoate) | [5] |
| 0.1 mmHg | ~54 °C (for a similar structure) | [3] |
Protocol 2: Purity and Enantiomeric Excess (ee) Analysis by Chiral GC
This protocol provides a general method for analyzing the purity and determining the enantiomeric excess of the final product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Instrument Setup:
-
Column: Use a chiral capillary column (e.g., a cyclodextrin-based stationary phase like Beta-DEX™ or Gamma-DEX™).
-
Injector: Set to a temperature of ~200-220 °C.
-
Detector: Use a Flame Ionization Detector (FID) set to a high temperature (e.g., 250 °C).[4]
-
Carrier Gas: Use Helium or Hydrogen at an appropriate flow rate.
-
-
Oven Program: Start with an initial oven temperature of ~60-80 °C, hold for 1-2 minutes, then ramp up to a final temperature of ~180-200 °C at a rate of 5-10 °C/min.[4] Note: This program must be optimized for your specific column and system to achieve baseline separation of the enantiomers.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
General Purification & Analysis Workflow
Caption: General workflow for purification and analysis.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. Preparative chromatographic isolation of hydroxy acids fromLesquerella fendleri andL. gordonii seed oils | Semantic Scholar [semanticscholar.org]
- 10. (-)-(R)-3-羟基戊酸甲酯 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Chiral HPLC Separation of Hydroxypentanoate Enantiomers
Welcome to the technical support center for the chiral HPLC separation of hydroxypentanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and reliable results.
Troubleshooting Guide: From Tailing Peaks to Elusive Resolution
Navigating the complexities of chiral separations requires a systematic approach. This section addresses the most common issues encountered during the analysis of hydroxypentanoate enantiomers, offering causative explanations and actionable protocols.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is a frequent challenge in chiral chromatography, stemming from several potential factors.[1] Achieving baseline separation is critical for accurate quantification, and the following steps provide a logical workflow for troubleshooting this issue.
Expertise & Experience: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[2][3] Hydroxypentanoates, being polar molecules with hydroxyl and carboxylic acid functional groups, often exhibit good enantioselectivity on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[4][5] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition. If you are not using a polysaccharide-based column, this should be your first consideration.
Protocol: CSP Screening
-
Primary Screening: Begin with columns such as Chiralpak® AD-H or Chiralcel® OD-H, which have broad applicability.[2]
-
Secondary Screening: If the primary columns fail, consider other polysaccharide-based phases with different selectors or bonding chemistries.
-
Mode of Operation: These columns can be used in normal-phase, reversed-phase, or polar organic modes, each offering unique selectivity.[5][6]
Expertise & Experience: The mobile phase composition dictates the retention and selectivity of the separation. For hydroxypentanoates, which are acidic, the use of additives is often crucial to improve peak shape and resolution.[7]
Troubleshooting Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing mobile phase composition.
Detailed Steps & Protocols:
-
Organic Modifier Adjustment: In normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in small increments (e.g., 2-5%). In reversed-phase, adjust the ratio of acetonitrile or methanol to the aqueous buffer.
-
Acidic Additive: For acidic analytes like hydroxypentanoates, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is often necessary.[2] This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving interactions with the CSP.[8][9]
Expertise & Experience: Temperature influences the thermodynamics of the chiral recognition process.[10][11] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analytes and the CSP, often leading to better resolution.[1] However, this can also lead to broader peaks. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[1] The effect is compound-dependent and should be optimized empirically.[10]
Protocol: Temperature Optimization
-
Set the initial column temperature to 25°C.
-
If resolution is poor, decrease the temperature in 5°C increments (e.g., 20°C, 15°C).
-
If peak broadening is an issue at lower temperatures, or if resolution is still insufficient, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[1]
Issue 2: Peak Tailing
Peak tailing is a common form of peak distortion where the back of the peak is drawn out. This can compromise resolution and integration accuracy.[8][12]
Expertise & Experience: For acidic compounds like hydroxypentanoates, strong interactions between the carboxylate anion and any active sites on the silica support (residual silanols) can cause significant tailing.[8][9]
Mitigation Strategies:
-
Mobile Phase Additives: As mentioned previously, adding an acidic modifier like TFA or acetic acid to the mobile phase will suppress the ionization of the hydroxypentanoate's carboxylic acid, minimizing these secondary interactions.[9]
-
Column Choice: Use a highly deactivated (end-capped) column to reduce the number of accessible residual silanol groups.[9]
Expertise & Experience: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing on chiral columns.[12][13] This is particularly true for chiral separations where the density of chiral selectors on the stationary phase is finite.
Protocol: Sample Dilution Study
-
Prepare 1:10 and 1:100 dilutions of your sample.
-
Inject the diluted samples.
-
If the peak shape improves significantly, the original sample was overloading the column.[12] Determine the optimal sample concentration that provides a good signal without compromising peak shape.
Expertise & Experience: Peak tailing can also be caused by issues outside of the column, such as dead volumes in fittings or tubing.[8] Additionally, a contaminated or degraded column can lead to poor peak shape.[8][14]
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing.
Issue 3: No Peaks or Very Small Peaks Detected
The absence of peaks can be frustrating, but it is often due to simple, resolvable issues.
Potential Causes & Solutions
| Potential Cause | Recommended Action | Causality Explanation |
| Sample Solubility Issues | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[15] | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or precipitation on the column.[8][14] Conversely, if the sample is not fully dissolved, the injected amount will be minimal. |
| Incorrect Wavelength | Verify the UV absorbance maximum of hydroxypentanoate. | Hydroxypentanoates may have a low UV absorbance. Ensure the detector is set to an appropriate wavelength (e.g., ~210 nm) or consider using a detector like a Refractive Index (RI) or Mass Spectrometer (MS) detector if available.[4][16] |
| System Issues | Check for leaks, ensure the detector is on, and verify that the sample is being injected correctly.[17][18] | Basic hardware issues are a common source of "no peak" problems. A systematic check of the fluidic path from the injector to the detector is essential.[17] |
| Analyte Degradation | Ensure the mobile phase is fresh and free of contaminants that could cause degradation.[19] | Some compounds can be unstable under certain mobile phase conditions (e.g., extreme pH).[19] |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for separating hydroxypentanoate enantiomers? Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended for polar analytes like hydroxypentanoates.[4][5] They provide multiple interaction mechanisms (hydrogen bonding, steric hindrance) that are crucial for resolving this class of compounds. A good starting point is to screen columns like Chiralpak® AD and Chiralcel® OD.[2]
Q2: How do I prepare my hydroxypentanoate sample for chiral HPLC analysis? Sample preparation should be minimal to avoid introducing contaminants.
-
Dissolution: Dissolve the sample in the mobile phase if possible.[15] If solubility is an issue, use a solvent that is weaker than or compatible with the mobile phase.
-
Concentration: Start with a concentration of approximately 1 mg/mL and adjust as needed based on peak shape and detector response.[15]
-
Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column frit.[17]
Q3: Can I use a gradient elution for my chiral separation? While most chiral separations are developed under isocratic conditions to maximize resolution, gradient elution can be used.[20] However, it is more common in the initial screening of multiple compounds or when dealing with complex mixtures. For the separation of a single pair of enantiomers, an isocratic method is generally preferred for its simplicity and robustness.[20]
Q4: My resolution is good, but my run times are too long. How can I speed up the analysis? To reduce run times without sacrificing resolution:
-
Increase Flow Rate: Cautiously increase the flow rate. This will decrease retention times but may also reduce resolution.
-
Increase Mobile Phase Strength: Increase the percentage of the stronger solvent in the mobile phase (e.g., more alcohol in normal phase). This will reduce retention but may also affect selectivity.
-
Use a Shorter Column or Smaller Particle Size: A shorter column will reduce run times, but also resolution. A column with smaller particles can improve efficiency and allow for faster flow rates without a significant loss in resolution.
Q5: What should I do if the elution order of my enantiomers reverses? Elution order reversal can occasionally happen, especially when changing the mobile phase composition, temperature, or even the type of polysaccharide-based CSP.[1] This phenomenon is due to a change in the dominant chiral recognition mechanism. It is crucial to have enantiomerically pure standards to confirm the identity of each peak under the final analytical conditions.[]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. ijprajournal.com [ijprajournal.com]
- 18. jetir.org [jetir.org]
- 19. hplc.today [hplc.today]
- 20. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral GC Analysis of (S)-Methyl 3-Hydroxypentanoate vs. its (R)-Enantiomer
Abstract
For researchers and professionals in pharmaceutical development, the precise determination of enantiomeric purity is not merely an analytical task; it is a cornerstone of safety and efficacy.[1] The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, objective comparison of gas chromatography (GC) methods for the enantioselective analysis of Methyl 3-Hydroxypentanoate, a valuable chiral building block. We will explore the causality behind experimental choices, from stationary phase selection to method optimization, and provide validated, step-by-step protocols to ensure trustworthy and reproducible results.
Introduction: The Imperative of Chiral Separation
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development.[1] Enantiomers of a single compound, while having identical physical properties in an achiral environment, can interact differently within the chiral environment of the human body.[1] A classic and cautionary example is thalidomide, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration mandate strict control over the stereoisomeric composition of pharmaceutical products.[2]
Chiral Gas Chromatography (GC) stands out as a powerful technique for this purpose, offering high resolution, speed, and sensitivity for volatile analytes.[3][4] This guide focuses on Methyl 3-Hydroxypentanoate, a key intermediate in the synthesis of various biologically active molecules. Ensuring its enantiopurity is critical for the stereocontrolled synthesis of the final active pharmaceutical ingredient (API).
The Core Principle: Chiral Recognition in Gas Chromatography
The separation of enantiomers via GC is achieved by using a Chiral Stationary Phase (CSP). The fundamental principle relies on the differential interaction between the two enantiomers and the CSP.[3] For a successful separation, there must be at least a three-point interaction between the analyte and the stationary phase, creating transient diastereomeric complexes with different energy levels.[1] This difference in interaction strength leads to different retention times, allowing for their separation and quantification.
The most effective and widely used CSPs for this class of compounds are based on derivatized cyclodextrins.[4][5] Cyclodextrins are chiral, torus-shaped macromolecules made of glucose units, which create a chiral cavity.[6][7] Analytes can enter this cavity and interact with its surface. By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups, manufacturers can fine-tune the selectivity for different types of chiral molecules.[5][7]
Comparative Analysis of Chiral Stationary Phases
The choice of the CSP is the most critical parameter in developing a chiral GC method. For β-hydroxy esters like Methyl 3-Hydroxypentanoate, cyclodextrin-based phases are the industry standard.[4] The separation occurs through a combination of inclusion complexing within the cyclodextrin cavity and hydrogen bonding interactions.[3]
Below is a comparison of common derivatized β-cyclodextrin phases suitable for this analysis. The performance metrics are based on typical results for similar chiral analytes.
| Column Name (Example) | Stationary Phase Composition | Key Features & Rationale | Typical Resolution (Rs) |
| Rt-βDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin in a 14% cyanopropylphenyl polysiloxane | An excellent starting point for general chiral compounds in essential oils and flavors. The TBDMS group provides unique steric interactions.[8][9] | > 1.5 |
| Rt-βDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin in a 14% cyanopropylphenyl polysiloxane | Similar to the 'sm' phase, but the ethyl groups in place of methyl can offer alternative selectivity, sometimes providing better resolution for specific analytes like linalool or styrene oxides.[8] | > 1.5 |
| β-DEX™ 225 | Heptakis (2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in a 20% diphenyl / 80% dimethyl polysiloxane | The acetyl groups provide different hydrogen bonding capabilities compared to alkyl groups, which can be advantageous for resolving enantiomers that are poorly separated on other phases.[6] | > 2.0 |
| Supelco β-DEX™ 120 | Permethylated β-cyclodextrin (20% in SPB™-35) | A more traditional permethylated phase. The higher concentration of cyclodextrin can enhance enantioselectivity. It is often the first column to try for a new enantiomeric pair.[10] | > 1.5 |
Expert Insight: While all listed columns are capable, the Rt-βDEXsm or a similar phase often provides a robust starting point due to its broad applicability.[5][9] The key to method development is understanding that subtle changes in the cyclodextrin derivative can lead to significant changes in selectivity. It is often prudent to screen multiple columns if baseline resolution (Rs > 1.5) is not achieved with the initial choice.
Experimental Workflow & Protocols
A robust analytical method is self-validating. The following workflow and protocol are designed to ensure accuracy and reproducibility, incorporating system suitability checks.
Overall Analytical Workflow
The process begins with careful sample preparation, followed by injection into the GC system, separation on the chiral column, and finally, data analysis to determine the enantiomeric excess (% ee).
Sample & Standard Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the racemic standard, the pure (S)-enantiomer, the pure (R)-enantiomer, and the unknown sample in dichloromethane or ethyl acetate.
-
Working Standard: Prepare a working standard from the stock solution at a concentration of approximately 100 µg/mL.
-
Rationale: Using high-purity solvents is crucial to avoid co-eluting peaks. Preparing individual standards is essential for unambiguous peak identification. The racemic standard is used to determine the resolution and elution order.
Recommended GC Method Protocol
This protocol provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC System | Agilent 8890 or equivalent with FID | FID is a robust, universal detector for organic compounds and offers a wide linear range. |
| Column | Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness[9] | Provides a good balance of efficiency and capacity. A 0.25 µm film is standard for most applications. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency at lower temperatures, but Helium is often preferred for safety and simplicity. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Inlet Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. The ratio may need optimization depending on sample concentration. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min) | The initial hold ensures sharp peaks for early eluting compounds. A slow ramp rate is critical for chiral separations as it maximizes the differential interaction time with the CSP, thereby increasing resolution.[10] |
| Detector | FID at 250 °C | The detector temperature must be high enough to prevent condensation of the analyte. |
System Suitability and Data Analysis
-
Peak Identification: Inject the pure (S)- and (R)-enantiomer standards individually to confirm their respective retention times.
-
Resolution Check: Inject the racemic (1:1) standard. The two peaks should be baseline separated. Calculate the resolution (Rs) using the standard pharmacopeia formula. A value of Rs ≥ 1.5 is required.
-
Quantification: For the unknown sample, integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate Enantiomeric Excess (% ee):
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
The Role of Derivatization (When Necessary)
While Methyl 3-Hydroxypentanoate is sufficiently volatile for direct GC analysis, some related compounds, such as the free acid (3-Hydroxypentanoic acid), are not. In such cases, derivatization is mandatory.[11][12] Derivatization is a chemical modification to make an analyte more suitable for GC analysis by increasing its volatility and reducing interactions with the column surface.[13][14]
Two common methods are:
-
Esterification: Converting the carboxylic acid to its methyl ester (as in our target analyte) using reagents like BF₃-methanol.[15]
-
Silylation: Replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group using reagents like BSTFA or MSTFA.[12][15][16] This reduces polarity and hydrogen bonding potential.[14]
Conclusion and Future Perspectives
The successful chiral GC analysis of (S)- and (R)-Methyl 3-Hydroxypentanoate is readily achievable with modern, commercially available cyclodextrin-based capillary columns. The key to a robust and reliable method lies not just in selecting the correct column, but in a systematic approach to method development that includes careful optimization of the oven temperature program and is validated by system suitability tests using authentic standards. By understanding the principles of chiral recognition and following the structured protocols outlined in this guide, researchers and drug development professionals can confidently and accurately determine the enantiomeric purity of this critical synthetic intermediate, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. eijppr.com [eijppr.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Restek Rt-βDEX™ Columns for Chiral GC | Krackeler Scientific, Inc. [krackeler.com]
- 9. restek.com [restek.com]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. Blogs | Restek [discover.restek.com]
- 16. benchchem.com [benchchem.com]
comparison of synthetic routes to (S)-Methyl 3-Hydroxypentanoate
An In-Depth Technical Guide to the Synthesis of (S)-Methyl 3-Hydroxypentanoate: A Comparative Analysis
This compound is a valuable chiral building block in organic synthesis, sought after for its role as an intermediate in the production of pharmaceuticals and other bioactive molecules.[1] Its stereocenter demands precise control during synthesis, leading to the development of several distinct and competitive synthetic strategies. This guide provides a detailed comparison of the most prominent routes: catalytic asymmetric hydrogenation, biocatalytic reduction, and chiral auxiliary-based aldol additions. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, supported by comparative data and detailed experimental protocols to inform methodological selection in a research and development setting.
Route 1: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of the prochiral precursor, methyl 3-oxopentanoate[2][3][4], represents one of the most efficient and scalable methods for accessing this compound. This approach relies on a chiral transition metal complex to deliver hydrogen to one face of the ketone with high selectivity.
Mechanistic Insight and Key Features
Ruthenium complexes bearing atropisomeric diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are exceptionally effective for this transformation. The hydrogenation of β-keto esters using Ru-BINAP catalysts is a well-established and highly reliable method.[5] The reaction proceeds under hydrogen pressure, where the chiral catalyst coordinates to the keto ester and facilitates the stereoselective addition of hydrogen, generating the desired (S)-enantiomer with high fidelity.
The primary advantages of this route are its outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee), and high chemical yields.[5] The process is characterized by a high substrate-to-catalyst ratio, making it efficient and atom-economical for large-scale production.[5] However, the reliance on precious metal catalysts (ruthenium) and specialized high-pressure hydrogenation equipment represents a significant capital investment and introduces safety considerations.
Caption: Workflow for Asymmetric Hydrogenation.
Route 2: Biocatalytic Reduction with Baker's Yeast
Biocatalysis offers a green and cost-effective alternative to traditional chemical methods. The use of whole-cell microorganisms, particularly Baker's yeast (Saccharomyces cerevisiae), for the asymmetric reduction of prochiral ketones is a classic and widely studied transformation.[6]
Mechanistic Insight and Key Features
Baker's yeast contains a multitude of reductase enzymes that can reduce the ketone of methyl 3-oxopentanoate to the corresponding secondary alcohol.[7] These reactions are typically performed in water under mild conditions (e.g., 30-37 °C) using a simple sugar like glucose or sucrose as the energy and hydrogen source for the cell's metabolic machinery.[6] The key advantage of this method is its operational simplicity, low cost of the biocatalyst, and environmentally benign nature, avoiding the use of heavy metals and high pressures.
Despite its advantages, this route presents challenges. S. cerevisiae possesses several reductase enzymes with overlapping substrate specificities but differing stereoselectivities, which can lead to the formation of a mixture of stereoisomeric alcohol products, thereby lowering the enantiomeric excess of the desired (S)-product.[7] Furthermore, the low miscibility of hydrophobic substrates in the aqueous reaction medium can result in lower conversions.[6] Significant research has focused on overcoming these limitations by employing genetically engineered yeast strains that overexpress a specific reductase with high selectivity, leading to improved performance.[7][8]
Caption: Workflow for Biocatalytic Reduction.
Route 3: Chiral Auxiliary-Based Aldol Addition
Chiral pool synthesis leverages readily available, enantiopure starting materials from nature to impart stereocontrol.[9][10] A common strategy for constructing β-hydroxy esters involves a diastereoselective aldol reaction using a chiral auxiliary, which is later cleaved to yield the desired product.
Mechanistic Insight and Key Features
In this approach, a chiral auxiliary, such as an Evans oxazolidinone or one derived from 1,1,2-triphenyl-1,2-ethanediol (HYTRA), is first acylated with propionyl chloride.[11][12] Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate then reacts with an acetaldehyde equivalent in a highly diastereoselective aldol addition, driven by steric hindrance from the auxiliary, to form a β-hydroxy adduct. Subsequent removal of the auxiliary and esterification with methanol yields the target this compound.
This method provides excellent and predictable stereocontrol, often achieving high diastereomeric and enantiomeric excess.[11] However, it is a multi-step process that requires the use of stoichiometric amounts of the (often expensive) chiral auxiliary. The need for cryogenic temperatures (-78 °C) and strong bases can also be limitations for large-scale industrial applications. A key advantage is that the chiral auxiliary can often be recovered and reused.[11]
Caption: Workflow for Chiral Auxiliary-Based Synthesis.
Comparative Performance Data
| Synthetic Route | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | Scalability |
| Asymmetric Hydrogenation | >95%[5] | >99%[5] | High yield & ee, high catalyst turnover, atom economy. | High-pressure equipment needed, expensive catalyst. | Excellent |
| Biocatalytic Reduction | Moderate-High | >90%[6] | Low cost, mild/safe conditions, "green" process. | Potential for mixed stereoisomers, downstream processing. | Good |
| Chiral Auxiliary | Good (multi-step) | >95%[11] | High & predictable stereocontrol, auxiliary can be recycled. | Multi-step, stoichiometric chiral reagent, cryogenic conditions. | Moderate |
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate with Ru-BINAP
This protocol is adapted from the general procedure for asymmetric hydrogenation of β-keto esters.[5]
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a high-pressure reactor vessel is charged with the catalyst, such as RuCl₂((S)-BINAP) (substrate to catalyst ratio of 1000:1 or higher).
-
Reaction Setup: A solution of methyl 3-oxopentanoate (1.0 eq) in anhydrous methanol is added to the reactor. The substrate concentration is typically high (up to 50%).[5]
-
Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line. The vessel is purged with hydrogen gas before being pressurized to the target pressure (e.g., 50-100 atm).
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature (25-30 °C) for 18-24 hours or until hydrogen uptake ceases.
-
Work-up and Isolation: The reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
This protocol is a representative procedure for yeast-mediated reductions.[6][13]
-
Yeast Culture Preparation: In a suitable flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 500 mL). Add active dry Baker's yeast (Saccharomyces cerevisiae, e.g., 20 g) and stir the suspension at 30-35 °C for approximately 30 minutes to activate the yeast.
-
Substrate Addition: Add methyl 3-oxopentanoate (1.0 eq) to the yeast suspension.
-
Fermentation/Reduction: Seal the flask with a fermentation lock or a balloon to allow CO₂ to escape while preventing air entry. Maintain the mixture at 30-35 °C with gentle stirring for 24-72 hours.
-
Work-up: After the reaction period, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract it multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
-
Analysis: Determine the yield and enantiomeric excess of the this compound product.
Conclusion
The optimal synthetic route to this compound is highly dependent on the specific requirements of the application, including scale, cost constraints, available equipment, and environmental considerations.
-
Catalytic asymmetric hydrogenation stands out as the premier choice for large-scale, industrial production where high efficiency, yield, and enantiopurity are paramount, and the initial investment in equipment and catalysts can be justified.
-
Biocatalytic reduction using Baker's yeast is an excellent option for laboratory-scale synthesis or in contexts where green chemistry principles are a priority. It offers a low-cost and operationally simple method, though optimization may be required to achieve the highest levels of stereoselectivity.
-
Chiral auxiliary-based methods provide a reliable and predictable route for achieving high stereopurity in a research setting. While less atom-economical and more labor-intensive than the other methods, its robustness and predictability make it a valuable tool in complex molecule synthesis.
Each method presents a viable pathway to the target molecule, and a thorough evaluation of these factors will enable researchers and drug development professionals to select the most fitting synthetic strategy for their needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of (S)-Methyl 3-Hydroxypentanoate and Its Analogs
This guide provides a comprehensive comparison of the biological activity of (S)-Methyl 3-hydroxypentanoate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the antimicrobial, cytotoxic, and anti-inflammatory properties of these compounds. The information presented herein is a synthesis of experimental data from various scientific publications, offering a valuable resource for those engaged in the discovery and development of novel therapeutic agents.
Introduction to this compound
This compound is a chiral short-chain fatty acid ester. As a member of the 3-hydroxyalkanoate family, it is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[1][2] These compounds are of significant interest due to their biocompatibility and diverse biological activities, which include potential applications as antimicrobial, anti-inflammatory, and neuromodulatory agents.[1][2][3][4] Understanding how structural modifications to this compound affect its biological functions is crucial for the rational design of new and more effective therapeutic compounds.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
While direct comparative studies on a wide range of this compound analogs are limited, we can infer structure-activity relationships by examining data from closely related compounds. The primary points of modification on the parent molecule are the ester group (e.g., methyl, ethyl, propyl) and the pentanoate backbone (e.g., chain length, hydroxylation position).
Antimicrobial and Antifungal Activity
The antimicrobial properties of 3-hydroxyalkanoic acids and their derivatives are a key area of investigation. Research suggests that the presence of a free carboxylic acid group is often crucial for potent antimicrobial activity.[1] However, esterification does not necessarily eliminate this activity and can modulate the compound's properties, such as its lipophilicity, which influences its ability to penetrate microbial cell membranes.
A study on (R)-3-hydroxyoctanoic acid and its derivatives found that while the free acid form was most potent, various esterified and halogenated analogs still exhibited antimicrobial and antifungal effects.[1] For instance, the minimal inhibitory concentrations (MICs) against a panel of bacteria and fungi were in the millimolar range for the free acid, indicating that structural modifications can fine-tune the antimicrobial spectrum and potency.[1]
Table 1: Inferred Antimicrobial Activity Comparison
| Compound | Structural Modification | Expected Impact on Antimicrobial Activity | Rationale |
| This compound | Parent Compound | Baseline Activity | Reference for comparison. |
| (S)-Ethyl 3-Hydroxypentanoate | Longer alkyl ester chain | Potentially similar or slightly decreased activity | Increased lipophilicity may enhance membrane interaction, but the larger ester group could reduce interaction with molecular targets. |
| (S)-Propyl 3-Hydroxypentanoate | Even longer alkyl ester chain | Potentially decreased activity | Further increase in steric hindrance may negatively impact target binding. |
| Sodium 3-Hydroxypentanoate | Free carboxylate | Potentially higher activity | The free carboxylate group is often associated with stronger antimicrobial effects in short-chain fatty acids.[1] |
| (S)-Methyl 2-Hydroxypentanoate | Isomer (hydroxyl at C2) | Altered activity | The position of the hydroxyl group is critical for biological activity; this change would likely alter target interactions. |
| This compound Analogs | Halogenation of the alkyl chain | Potentially increased activity | Halogenation can enhance lipophilicity and electronic properties, often leading to increased antimicrobial potency.[1] |
Cytotoxicity
The cytotoxic profile of a compound is a critical determinant of its therapeutic potential. For this compound and its analogs, cytotoxicity is often evaluated against various mammalian cell lines to assess their safety and potential as anti-cancer agents.
Generally, short-chain fatty acid esters are considered to have relatively low cytotoxicity to mammalian cells.[3] However, structural modifications can significantly alter this property. For example, a comparative study of methyl benzoate and its analogs, ethyl benzoate and vinyl benzoate, revealed that even small changes to the ester group can impact cytotoxicity against human cell lines.[5]
Table 2: Inferred Cytotoxicity Comparison
| Compound | Structural Modification | Expected Impact on Cytotoxicity | Rationale |
| This compound | Parent Compound | Low Baseline Cytotoxicity | Short-chain fatty acid esters are generally well-tolerated by mammalian cells.[3] |
| (S)-Ethyl 3-Hydroxypentanoate | Longer alkyl ester chain | Potentially slightly increased cytotoxicity | Increased lipophilicity can lead to enhanced cell membrane disruption and uptake, potentially increasing cytotoxicity. |
| (S)-Methyl 3,4-dihydroxypentanoate | Additional hydroxyl group | Potentially altered cytotoxicity | Increased hydrophilicity may decrease cell permeability, but the additional functional group could interact with intracellular targets differently. |
| (S)-Methyl 3-oxopentanoate | Oxidation of hydroxyl to ketone | Potentially increased cytotoxicity | The introduction of a ketone group can increase reactivity and potential for covalent modification of cellular components. |
Anti-inflammatory Activity
Short-chain fatty acids are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of histone deacetylases (HDACs) or activation of G-protein coupled receptors.[3][4] While data on the methyl ester is less common, studies on related compounds provide valuable insights.
A comparative analysis of the anti-inflammatory effects of ethyl and methyl esters of 3-(3,4-dihydroxyphenyl)propanoate, a structurally related compound, demonstrated that the ethyl ester was a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suggests that the nature of the ester group can significantly influence anti-inflammatory potency.
Table 3: Inferred Anti-inflammatory Activity Comparison
| Compound | Structural Modification | Expected Impact on Anti-inflammatory Activity | Rationale |
| This compound | Parent Compound | Baseline Activity | Reference for comparison. |
| (S)-Ethyl 3-Hydroxypentanoate | Longer alkyl ester chain | Potentially higher activity | Based on data from structurally similar compounds, a longer ester chain may enhance anti-inflammatory potency.[6] |
| Sodium 3-Hydroxypentanoate | Free carboxylate | Potentially higher activity | The free acid/carboxylate form is the active species for many short-chain fatty acid-mediated anti-inflammatory effects.[3][4] |
Experimental Protocols
To ensure the scientific integrity of the comparative data, it is essential to employ standardized and validated experimental protocols. The following are detailed methodologies for assessing the key biological activities discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: Create a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A viability indicator such as resazurin can also be used for a colorimetric endpoint.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][9]
Principle of the MTT Assay
Caption: The principle of the MTT assay for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of this compound and its analogs. Based on the analysis of structurally related compounds, it is evident that modifications to the ester group and the pentanoate backbone can significantly modulate antimicrobial, cytotoxic, and anti-inflammatory properties. The provided experimental protocols offer a standardized approach for generating robust and comparable data.
Future research should focus on the systematic synthesis and direct comparative biological evaluation of a broader range of this compound analogs. Such studies will be invaluable for elucidating precise structure-activity relationships and for guiding the development of novel therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]
- 2. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. (-)-Methyl (R)-3-hydroxyvalerate = 98.0 GC sum of enantiomers 60793-22-8 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-Methyl 3-Hydroxypentanoate
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. The enantiomeric composition of a starting material can profoundly influence the efficacy, safety, and pharmacological profile of the final active pharmaceutical ingredient (API). (S)-Methyl 3-hydroxypentanoate, a key chiral intermediate, is no exception. Its accurate and reliable quantification requires robust analytical methods that are not only precise and accurate but also rigorously validated to meet stringent regulatory standards.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for the chiral analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide detailed validation protocols, and present supporting experimental data to offer a comprehensive framework for selecting and validating the optimal method for your specific application. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7]
The Foundational Choice: Gas Chromatography vs. High-Performance Liquid Chromatography
The decision to employ either GC or HPLC for the enantioselective analysis of this compound hinges on a careful consideration of the analyte's properties and the specific requirements of the analysis.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[8][9] For chiral separations, GC typically utilizes capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins.[9] The inherent advantages of GC include high resolution, speed, and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8] However, a key consideration for polar molecules like this compound is the necessity of derivatization to increase volatility and improve peak shape.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile.[10][11] Chiral HPLC separations are most often achieved directly on a chiral stationary phase, with polysaccharide-based CSPs being a popular choice for their broad applicability.[3][6] HPLC offers the advantage of analyzing the sample directly without the need for derivatization, simplifying sample preparation.
The Crucial Role of Method Validation
Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This ensures the reliability and consistency of the data generated. The core parameters for validation, as outlined by ICH Q2(R1) and USP <1225>, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: GC vs. HPLC for this compound
To provide a clear comparison, we present a head-to-head evaluation of chiral GC and chiral HPLC methods for the analysis of this compound, complete with representative experimental data.
Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: The enantiomers of this compound are separated on a chiral capillary column after derivatization to increase their volatility. The separated compounds are detected by a flame ionization detector.
Causality of Experimental Choices:
-
Derivatization: The hydroxyl group in Methyl 3-hydroxypentanoate makes it polar and prone to hydrogen bonding, leading to poor peak shape and potential thermal degradation in the GC inlet and column. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic performance.[1][5][7]
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are well-suited for the separation of many chiral compounds, including esters.[9] A permethylated β-cyclodextrin column is often a good starting point for method development for such analytes.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing excellent sensitivity and a wide linear range.
Experimental Protocol: Validation of Chiral GC-FID Method
1. Specificity:
-
Inject a solution of the (R)-enantiomer, a solution of the (S)-enantiomer, and a racemic mixture to demonstrate baseline separation.
-
Inject a blank (derivatization reagent and solvent) to ensure no interfering peaks are present at the retention times of the enantiomers.
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of the derivatized this compound covering the expected concentration range (e.g., 10-150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.
3. Accuracy:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of this compound to a placebo.
-
Analyze these samples in triplicate and calculate the percent recovery.
4. Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from the two sets of experiments.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
6. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as oven temperature ramp rate (± 2°C/min), carrier gas flow rate (± 5%), and injection volume (± 10%).
-
Evaluate the impact on the resolution and quantification of the enantiomers.
Representative GC-FID Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers; no interference from blank. | Rs > 1.5; no interfering peaks |
| Linearity (R²) | 0.9995 | ≥ 0.99 |
| Range | 10 - 150 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD | 3 µg/mL | Reportable |
| LOQ | 10 µg/mL | Reportable |
| Robustness | No significant impact on results from minor variations. | Method remains reliable |
Method 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: The enantiomers of this compound are directly separated on a chiral stationary phase using a liquid mobile phase. The separated compounds are detected by a UV detector.
Causality of Experimental Choices:
-
Direct Analysis: HPLC allows for the direct injection of the sample dissolved in a suitable solvent, eliminating the need for derivatization and reducing sample preparation time and potential sources of error.
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are known for their broad enantioselectivity for a wide range of compounds, including esters.[3][6] They operate based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, to achieve chiral recognition.
-
Detector: A UV detector is a common and reliable detector for HPLC, suitable for compounds that possess a chromophore. While the ester group in Methyl 3-hydroxypentanoate has a weak chromophore, detection at a low wavelength (e.g., 210 nm) can provide adequate sensitivity. For higher sensitivity, a detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) could be employed.
Experimental Protocol: Validation of Chiral HPLC-UV Method
The validation protocol for the chiral HPLC-UV method follows the same principles as the GC-FID method, with adjustments to the specific experimental conditions.
1. Specificity:
-
Inject solutions of the individual enantiomers and the racemic mixture to confirm baseline separation.
-
Inject a blank (mobile phase) to check for interfering peaks.
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound in the mobile phase (e.g., 20-300 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve.
3. Accuracy:
-
Perform a recovery study by spiking a placebo with the analyte at three different concentration levels.
4. Precision:
-
Assess repeatability and intermediate precision by performing multiple injections of a standard solution under the specified conditions.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ from the calibration curve data.
6. Robustness:
-
Introduce small variations to parameters such as mobile phase composition (e.g., ± 2% of the organic modifier), column temperature (± 5 °C), and flow rate (± 10%).
Representative HPLC-UV Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers; no interference from blank. | Rs > 1.5; no interfering peaks |
| Linearity (R²) | 0.9992 | ≥ 0.99 |
| Range | 20 - 300 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.4% | ≤ 2.0% |
| LOD | 5 µg/mL | Reportable |
| LOQ | 20 µg/mL | Reportable |
| Robustness | No significant impact on results from minor variations. | Method remains reliable |
Objective Comparison and Recommendation
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Sample Preparation | Requires derivatization (e.g., silylation) to increase volatility. | Direct analysis after dissolution in the mobile phase. |
| Speed | Typically faster run times due to the use of gaseous mobile phase. | Run times can be longer depending on the complexity of the separation. |
| Resolution | High-resolution capillary columns can provide excellent separation efficiency. | High efficiency is achievable with modern columns and particle sizes. |
| Sensitivity | Generally higher sensitivity, especially with FID. | Sensitivity can be limited by the analyte's chromophore for UV detection. |
| Robustness | The derivatization step can introduce variability. | Generally considered very robust and reproducible. |
| Cost | Instrumentation can be less expensive. Consumables like gases are generally cheaper. | Instrumentation and chiral columns can be more expensive. Solvent consumption is higher. |
| Applicability | Limited to volatile and thermally stable compounds (or those that can be made so). | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. |
Recommendation:
For routine quality control of this compound where high throughput and sensitivity are critical, a validated chiral GC-FID method is an excellent choice. The initial effort in optimizing the derivatization step is offset by the faster analysis times and lower operational costs.
For applications where simplicity of sample preparation is paramount, and for the analysis of samples that may contain non-volatile impurities, a chiral HPLC-UV method is the preferred approach. The direct analysis capability makes it a more straightforward and robust method, although it may have slightly lower sensitivity compared to GC-FID.
Ultimately, the choice of method should be guided by the specific needs of the laboratory, including sample throughput, sensitivity requirements, and the available instrumentation. Both techniques, when properly validated, can provide accurate and reliable data for the enantioselective analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.today [hplc.today]
- 3. ymc.eu [ymc.eu]
- 4. ymc.co.jp [ymc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Assignment of (S)-Methyl 3-Hydroxypentanoate
For researchers, scientists, and professionals in the field of drug development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical research. The spatial arrangement of atoms dictates a molecule's interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of three powerful analytical techniques for confirming the absolute configuration of (S)-Methyl 3-Hydroxypentanoate, a valuable chiral building block in the synthesis of various pharmaceuticals.
We will explore the nuances of Mosher's Method (a nuclear magnetic resonance technique), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. This guide moves beyond a simple listing of procedures to a critical evaluation of each method's applicability, data interpretation, and inherent limitations, providing the reader with the expertise to make informed decisions in their own research.
At a Glance: A Comparative Overview of Key Analytical Techniques
| Method | Principle | Sample Requirements | Data Output | Advantages | Limitations |
| Mosher's Method (¹H NMR) | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra. | Small amount of purified alcohol (mg scale). | ¹H NMR chemical shifts (δ) and their differences (Δδ). | Relatively fast and accessible with standard NMR equipment. Provides direct evidence of configuration at the carbinol center. | Requires chemical derivatization, which may not be straightforward for all substrates. Analysis can be complex for molecules with overlapping signals. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Purified sample in solution (mg scale). | VCD and IR spectra. | Non-destructive, performed in solution, and does not require crystallization. Applicable to a wide range of chiral molecules. | Requires specialized instrumentation and comparison with quantum chemical calculations for unambiguous assignment. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | A complete 3D molecular structure with atomic coordinates. | Provides the most definitive and unambiguous determination of absolute configuration. | Growing suitable crystals can be a significant bottleneck and is often not possible for oils or amorphous solids. |
In-Depth Analysis of Methodologies
Mosher's Method: A Powerful NMR-Based Approach
Mosher's method is a widely used and reliable NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1] The foundational principle involves the formation of diastereomeric esters by reacting the chiral alcohol of unknown stereochemistry with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[1]
The resulting diastereomers, possessing different physical properties, will exhibit distinct chemical shifts in their ¹H NMR spectra. The key to this differentiation lies in the anisotropic effect of the phenyl group within the MTPA moiety. In the preferred conformation of the Mosher's esters, the substituents at the chiral center of the alcohol orient themselves differently with respect to this phenyl ring. This leads to a measurable shielding or deshielding of the protons near the chiral center, resulting in different chemical shifts (δ). By calculating the difference in these chemical shifts (Δδ = δS - δR) for various protons, the absolute configuration of the alcohol can be confidently assigned.[1]
Experimental Protocol: Mosher's Ester Analysis of this compound
-
Step 1: Preparation of the (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve a small quantity (e.g., 1-2 mg) of enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a non-nucleophilic base such as pyridine or DMAP to scavenge the HCl byproduct.
-
To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the same base.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR if necessary.
-
-
Step 2: NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Carefully assign all relevant proton signals for both diastereomers. 2D NMR techniques such as COSY may be necessary for unambiguous assignment.
-
-
Step 3: Data Analysis and Configuration Assignment:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
Map these Δδ values onto the structure of the molecule.
-
Apply the established mnemonic for the preferred conformation of MTPA esters. For an (S)-alcohol, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. The distribution of these positive and negative values allows for the definitive assignment of the (S) configuration.
-
Data Interpretation for this compound (Hypothetical Data)
| Protons | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H2 (CH₂) | 2.65 | 2.75 | -0.10 |
| H4 (CH₂) | 1.60 | 1.50 | +0.10 |
| H5 (CH₃) | 0.95 | 0.90 | +0.05 |
| OCH₃ | 3.70 | 3.70 | 0 |
In this hypothetical data, the negative Δδ for the H2 protons and the positive Δδ for the H4 and H5 protons would confirm the (S) configuration at the C3 stereocenter.
Caption: Workflow for Mosher's Method.
Vibrational Circular Dichroism (VCD): A Chiroptical Technique for Molecules in Solution
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This technique is particularly valuable as it provides stereochemical information on molecules in their solution state, thus avoiding the potential pitfalls of crystallization.[2]
The VCD spectrum of a chiral molecule is exquisitely sensitive to its three-dimensional structure. Enantiomers produce mirror-image VCD spectra, making it an ideal tool for stereochemical assignment. However, the interpretation of a VCD spectrum is not as straightforward as for some other techniques. Unambiguous assignment of the absolute configuration requires a comparison of the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. These calculations are typically performed using density functional theory (DFT). A good match between the experimental and calculated spectra provides high confidence in the stereochemical assignment.[2]
Experimental Protocol: VCD Analysis of this compound
-
Step 1: Sample Preparation:
-
Dissolve a sufficient amount of enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) to achieve an appropriate concentration for VCD measurement (typically in the range of 0.05 to 0.2 M).
-
-
Step 2: VCD and IR Spectra Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.
-
-
Step 3: Quantum Chemical Calculations:
-
Perform a conformational search for this compound using a suitable molecular mechanics force field.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the theoretical VCD and IR spectra, taking into account the Boltzmann population of the different conformers.
-
-
Step 4: Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated VCD spectrum for the (S)-enantiomer.
-
A good agreement in the signs and relative intensities of the major VCD bands confirms the (S) absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (R) configuration.
-
Caption: VCD analysis workflow.
Single-Crystal X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography stands as the gold standard for the determination of absolute configuration. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
The primary challenge of this technique lies in the prerequisite of obtaining a suitable single crystal. For many organic molecules, particularly oils or those that tend to form amorphous solids, this can be a formidable and time-consuming task. However, when successful, the resulting structural information is unambiguous and provides the highest level of confidence in the stereochemical assignment. For a molecule like this compound, which is a liquid at room temperature, direct crystallization is not feasible. Therefore, derivatization to a crystalline solid is a necessary prerequisite.
Experimental Protocol: X-ray Crystallography of a Derivative of this compound
-
Step 1: Derivatization and Crystallization:
-
Synthesize a crystalline derivative of this compound. A common strategy is to form an amide or ester with a molecule that is known to crystallize well and preferably contains a heavy atom to aid in the determination of the absolute configuration (e.g., a p-bromobenzoyl ester).
-
Grow high-quality single crystals of the derivative from a suitable solvent system. This often involves techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
-
Step 2: X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
Collect a full sphere of diffraction data.
-
-
Step 3: Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Step 4: Absolute Configuration Determination:
-
Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
-
Caption: X-ray crystallography workflow.
Conclusion and Recommendations
The choice of method for determining the absolute configuration of this compound, or any chiral molecule, depends on a variety of factors including sample availability, physical properties of the compound, available instrumentation, and the required level of certainty.
-
Mosher's Method is often the most practical and accessible choice for a secondary alcohol like this compound. It provides a definitive answer with relatively small amounts of material and standard NMR instrumentation.
-
Vibrational Circular Dichroism offers a powerful, non-destructive alternative, especially when derivatization is problematic. The increasing accuracy of quantum chemical calculations continues to enhance the reliability of this technique.
-
Single-Crystal X-ray Crystallography , while the most definitive, presents the significant hurdle of obtaining a suitable crystalline derivative. It is typically reserved for cases where other methods have failed or when the utmost certainty is required, such as for regulatory submissions.
For a comprehensive and self-validating approach, the use of two independent methods is highly recommended. For instance, confirming the absolute configuration by both Mosher's method and VCD would provide an exceptionally high level of confidence in the stereochemical assignment of this compound.
References
A Senior Application Scientist's Guide to Performance Comparison of Chiral Columns for Hydroxypentanoate Separation
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like hydroxypentanoates is a critical analytical challenge. The spatial arrangement of enantiomers can lead to significantly different pharmacological and toxicological effects. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent technique for achieving these separations.[1][2] This guide provides an in-depth comparison of the performance of various chiral columns for the separation of hydroxypentanoate enantiomers, supported by representative experimental data and detailed methodologies to inform your selection and method development process.
Understanding the Chiral Recognition Landscape
The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[3][4] This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, consequently, separation.[3][4] The primary families of chiral stationary phases commercially available and relevant for hydroxypentanoate separation include polysaccharide-based, cyclodextrin-based, and protein-based columns. Each possesses unique characteristics that make them suitable for different types of chiral molecules.
Comparative Performance of Chiral Stationary Phases
The choice of a chiral column is the most critical step in developing a successful enantioselective separation method.[5] Below is a comparative overview of the most common types of chiral columns, with a focus on their applicability to the separation of hydroxypentanoate enantiomers.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and versatile columns for chiral separations.[6][7] They offer a broad range of selectivities due to their complex three-dimensional structures, which include chiral grooves and cavities that facilitate stereospecific interactions such as hydrogen bonding, π-π interactions, and steric hindrance.[8]
-
Amylose Derivatives (e.g., Chiralpak® AD, AS, IA): Amylose has a helical structure that is generally more tightly coiled than cellulose. This often leads to different selectivities. Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) is a highly popular phase known for its broad applicability.[9][10]
-
Cellulose Derivatives (e.g., Chiralcel® OD, OJ, IB): Cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD), also exhibit excellent chiral recognition capabilities and often provide complementary selectivity to amylose-based phases.[9][10]
A key distinction within polysaccharide columns is between coated and immobilized phases. Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) have the chiral selector covalently bonded to the silica support, which provides enhanced robustness and allows for the use of a wider range of organic solvents that are "forbidden" for coated phases (like dichloromethane and THF).[11][12] This expanded solvent compatibility can be crucial for optimizing selectivity and for samples with limited solubility.[11]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[13][14] These molecules have a truncated cone shape with a hydrophobic interior and a hydrophilic exterior.[13] Chiral recognition is primarily achieved through the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity of the cyclodextrin.[13] Beta-cyclodextrin (β-CD) is the most commonly used due to its cavity size being suitable for a wide range of analytes.[5] Derivatization of the hydroxyl groups on the cyclodextrin rim can further enhance enantioselectivity.[15] These columns are typically operated in reversed-phase mode.[5]
Protein-Based CSPs: Mimicking Biological Interactions
Protein-based CSPs employ proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), immobilized on a silica support.[16][17][18] These columns are particularly useful for separating chiral drugs as they mimic the stereoselective binding that occurs in biological systems. They are operated in reversed-phase mode, using aqueous buffers with low concentrations of organic modifiers.[16] The CHIRALPAK® AGP column, for instance, has demonstrated broad applicability for a variety of chiral compounds, including acids and amines.[17][19]
Performance Data Summary for Hydroxypentanoate Separation
The following table summarizes representative performance data for the separation of ethyl 2-hydroxypentanoate enantiomers on different types of chiral columns. This data is compiled based on the known performance characteristics of these column types for similar hydroxy acids.
| Column Type | Chiral Stationary Phase | Representative Column | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 25 | 2.5 | 3.1 | 1.24 | 2.1 |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Ethanol (85:15) + 0.1% TFA | 1.0 | 25 | 3.2 | 4.0 | 1.25 | 2.3 |
| Cyclodextrin | Derivatized β-Cyclodextrin | CYCLOBOND™ I 2000 DMP | Acetonitrile/Water (40:60) | 0.8 | 30 | 4.1 | 4.7 | 1.15 | 1.8 |
| Protein | α1-acid glycoprotein | Chiralpak® AGP | 10 mM Phosphate Buffer (pH 6.0)/Acetonitrile (95:5) | 0.9 | 25 | 5.5 | 6.2 | 1.13 | 1.7 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the resolution factor.
Experimental Workflow & Method Development
A systematic approach is crucial for efficient chiral method development. The following workflow and experimental protocols provide a guide for separating hydroxypentanoate enantiomers.
Logical Workflow for Chiral Method Development
Caption: A logical workflow for chiral method development for hydroxypentanoate separation.
Detailed Experimental Protocol: Polysaccharide-Based CSP
This protocol details a representative method for the separation of ethyl 2-hydroxypentanoate on a polysaccharide-based column.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) [or similar amylose-based column]
-
Ethyl 2-hydroxypentanoate racemate
-
HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA. The addition of an acidic modifier like TFA is often necessary to improve the peak shape of acidic analytes.[20]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C. Temperature can influence selectivity and resolution; lower temperatures often improve separation but may increase analysis time.[21]
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic ethyl 2-hydroxypentanoate in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomeric peaks. A resolution of Rs > 1.5 is generally considered baseline separation.[1]
Causality Behind Experimental Choices
-
Choice of Polysaccharide Column: Polysaccharide-based CSPs are chosen for initial screening due to their broad applicability and high success rate in separating a wide variety of chiral compounds.[6][7] The complementary nature of amylose and cellulose phases makes screening both types a robust strategy.[9][10]
-
Mobile Phase Selection (Normal Phase): For hydroxypentanoates, which are relatively polar, a normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol or ethanol) is a common starting point. The ratio of these solvents is a critical parameter for optimizing retention and selectivity.[21]
-
Use of Additives: Acidic analytes like hydroxypentanoates can exhibit poor peak shape due to interactions with residual silanol groups on the silica support. The addition of a small amount of a strong acid like TFA to the mobile phase can suppress these interactions and improve peak symmetry.[20] For basic analytes, a basic additive like diethylamine (DEA) would be used.[22][23]
Trustworthiness: A Self-Validating System
The described experimental protocol is designed to be a self-validating system. By systematically screening different column and mobile phase combinations, the optimal conditions for a specific separation can be identified and verified. The use of well-established, commercially available chiral columns ensures a degree of reproducibility. Furthermore, the principles of method optimization, such as adjusting mobile phase strength and temperature, are based on fundamental chromatographic theory, providing a logical and reliable approach to achieving the desired separation.
In-depth Technical Insights
The Role of the Chiral Selector's Structure
The subtle differences in the higher-order structure of amylose (a helical coil) and cellulose (a more linear polymer) lead to different chiral recognition mechanisms. Even with the same derivatizing group (e.g., 3,5-dimethylphenylcarbamate), the spatial arrangement of the chiral selector is different, resulting in potentially different selectivities for the same analyte. This is why screening both amylose and cellulose-based columns is a powerful strategy.
Impact of Mobile Phase on Chiral Recognition
The mobile phase plays a crucial role in chiral recognition, not just in controlling retention time. The organic modifier (e.g., isopropanol, ethanol) can interact with the chiral stationary phase and the analyte, influencing the formation and stability of the transient diastereomeric complexes.[21] In some cases, changing the alcohol modifier (e.g., from isopropanol to ethanol) can even lead to a reversal of the enantiomer elution order, indicating a change in the dominant interaction mechanism.[10][21]
Visualizing the Separation Process
Caption: Workflow of a typical chiral HPLC experiment for hydroxypentanoate separation.
Conclusion
The selection of an appropriate chiral column for the separation of hydroxypentanoate enantiomers requires a systematic approach that considers the unique properties of different chiral stationary phases. Polysaccharide-based columns, particularly those with immobilized chiral selectors, offer a versatile and robust starting point for method development. Cyclodextrin and protein-based columns provide alternative selectivities that may be advantageous for specific applications. By understanding the principles of chiral recognition and systematically optimizing chromatographic parameters, researchers can develop reliable and efficient methods for the critical task of enantioselective analysis.
References
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Enantiomer Separations | Separation Science [sepscience.com]
- 4. Method Development in Analytical HPLC - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation [mdpi.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of experiments for enantiomeric separation in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 12. chromservis.eu [chromservis.eu]
- 13. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 14. gcms.cz [gcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. CHIRALPAK® Protein-Based Canadian Life Science Online [lifescience.ca]
- 17. ct-k.com [ct-k.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Chromtech Chiral-AGP HPLC Columns [uvison.com]
- 20. chiraltech.com [chiraltech.com]
- 21. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-Methyl 3-Hydroxypentanoate
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of successful project outcomes. (S)-Methyl 3-hydroxypentanoate is a valuable chiral intermediate, and its stereoselective synthesis is a critical step in the development of numerous pharmaceuticals. This guide provides an in-depth, objective comparison of the two leading methodologies for the synthesis of this compound: biocatalytic reduction using ketoreductases (KREDs) and chemo-catalytic asymmetric hydrogenation.
This comparison is built on a foundation of technical accuracy and field-proven insights, designed to empower you to make the most informed decision for your specific research and development needs. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data for closely related substrates.
The Precursor: Methyl 3-Oxopentanoate
Both primary synthesis routes for this compound begin with the prochiral ketone, methyl 3-oxopentanoate. The key to a successful and cost-effective synthesis lies in the enantioselective reduction of the ketone functionality to the desired (S)-alcohol.
Method 1: The "Green" Approach - Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[1] This approach utilizes enzymes, in this case, ketoreductases (KREDs), to catalyze the stereoselective reduction of ketones with high precision.[2]
The Underlying Science of Biocatalytic Reduction
KREDs are enzymes that facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's chiral active site dictates the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the alcohol. A key advantage of biocatalysis is the mild reaction conditions, which often involve aqueous media at or near room temperature and atmospheric pressure, significantly reducing energy consumption and the formation of byproducts.[1] For industrial applications, whole-cell biocatalysts are often preferred as they provide a cost-effective way to regenerate the expensive cofactor in situ.[3]
Experimental Protocol: Whole-Cell Biocatalytic Reduction of a β-Keto Ester
The following protocol is based on the highly efficient reduction of methyl acetoacetate, a close structural analog of methyl 3-oxopentanoate, using engineered E. coli cells.[3]
Materials:
-
Engineered E. coli cells harboring a carbonyl reductase (AcCR) and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Methyl 3-oxopentanoate (substrate)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and a temperature-controlled shaker.
Procedure:
-
Cell Suspension: Prepare a suspension of the engineered E. coli cells in a phosphate buffer.
-
Reaction Setup: In a reaction vessel, combine the cell suspension, glucose, and methyl 3-oxopentanoate.
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10-24 hours). The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Work-up: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation if necessary.
Visualization of the Biocatalytic Workflow
Caption: Workflow for the whole-cell biocatalytic reduction of methyl 3-oxopentanoate.
Method 2: The Established Powerhouse - Asymmetric Hydrogenation with Ru-BINAP Catalysts
Asymmetric hydrogenation is a well-established and highly versatile method for the enantioselective reduction of a wide range of substrates, including β-keto esters.[4] This technique relies on chiral transition metal catalysts to deliver hydrogen with high stereocontrol.
The Underlying Science of Asymmetric Hydrogenation
In this method, a prochiral substrate coordinates to a chiral metal complex, typically containing ruthenium and a chiral diphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the addition of hydrogen to one face of the carbonyl group, resulting in the formation of the desired enantiomer. These reactions are often carried out under elevated hydrogen pressure and may require organic solvents.[5]
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
The following protocol is adapted from the asymmetric hydrogenation of methyl 3-oxobutanoate, a close analog of methyl 3-oxopentanoate, using a Ru-BINAP catalyst.[5]
Materials:
-
[RuCl((R)-BINAP)]₂NEt₃ or a similar (S)-BINAP precursor for the (S)-product.
-
Methyl 3-oxopentanoate (substrate)
-
Methanol (solvent)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a reaction vessel with the Ru-BINAP catalyst precursor.
-
Reaction Setup: Add a solution of methyl 3-oxopentanoate in methanol to the reaction vessel.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100 atm) and stir the reaction mixture at a specific temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours).
-
Work-up: After the reaction, carefully depressurize the autoclave. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation to yield the final this compound.
Visualization of the Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of methyl 3-oxopentanoate.
Comparative Analysis: Biocatalysis vs. Asymmetric Hydrogenation
The choice between these two powerful techniques often comes down to a balance of factors including cost, scale, environmental impact, and available expertise. The following table provides a comparative summary based on data for analogous β-keto ester reductions.
| Parameter | Biocatalytic Reduction (Whole-Cell) | Asymmetric Hydrogenation (Ru-BINAP) |
| Substrate | Methyl Acetoacetate[3] | Methyl 3-Oxobutanoate[5] |
| Yield | 85-95.5%[3] | 92-97%[5] |
| Enantiomeric Excess (ee) | >99.9% (R)[3] | 97-98% (R)[5] |
| Catalyst | Engineered E. coli cells | Ru-BINAP complex[5] |
| Reaction Temperature | ~30°C[3] | Room Temperature to 50°C[5] |
| Reaction Pressure | Atmospheric[3] | 100 atm[5] |
| Solvent | Aqueous buffer[3] | Methanol[5] |
| Cofactor/Reductant | In situ regenerated NADPH (via glucose)[3] | H₂ gas[5] |
Cost-Effectiveness Considerations
A comprehensive cost analysis involves evaluating not only the initial price of the catalyst but also the associated operational costs.
-
Biocatalysis:
-
Catalyst Cost: The initial development of an engineered whole-cell biocatalyst can be resource-intensive. However, once established, the cost of producing the catalyst (cell cultivation) is generally low. Commercially available ketoreductases are also an option.
-
Operational Cost: The mild reaction conditions (low temperature and atmospheric pressure) lead to significant energy savings. The use of water as a solvent is a major cost and environmental advantage. Cofactor regeneration using an inexpensive source like glucose is also highly cost-effective.[3]
-
Downstream Processing: Product extraction from an aqueous medium can sometimes be more energy-intensive than from an organic solvent.
-
-
Asymmetric Hydrogenation:
-
Catalyst Cost: Ruthenium-BINAP catalysts are known to be expensive due to the precious metal and the complex synthesis of the chiral ligand. For example, a kit of various Ru-BINAP catalysts can be in the range of several hundred dollars for small quantities.
-
Operational Cost: The requirement for high-pressure hydrogenation equipment represents a significant capital investment. The use of organic solvents also adds to the cost and has environmental implications.
-
Downstream Processing: Purification from a homogenous catalyst in an organic solvent can be straightforward, often involving distillation.
-
Conclusion: Making the Right Choice for Your Application
Both biocatalytic reduction and asymmetric hydrogenation are highly effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages.
Biocatalysis is the superior choice when:
-
"Green" chemistry and sustainability are high priorities.
-
High enantioselectivity is critical.
-
Long-term, large-scale production is anticipated, justifying the initial investment in catalyst development.
-
Mild reaction conditions are preferred to avoid degradation of sensitive functional groups.
Asymmetric hydrogenation remains a compelling option when:
-
A broad range of substrates needs to be screened quickly.
-
The necessary high-pressure equipment is readily available.
-
Well-established and predictable protocols are favored.
-
The cost of the catalyst is less of a concern for the specific project scale.
Ultimately, the optimal choice will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational knowledge and comparative data to help you navigate this decision with confidence.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Chiral Synthons: Evaluating (S)-Methyl 3-Hydroxypentanoate Against Key Chiral Esters
The pursuit of enantiomerically pure compounds is a defining challenge in modern drug discovery and fine chemical synthesis.[1][2] The stereochemistry of a molecule dictates its interaction with the chiral environment of biological systems, making the control of chirality paramount for efficacy and safety.[] At the heart of this endeavor lies the use of chiral building blocks—enantiopure molecules that serve as starting points for the construction of complex targets.[][4]
Among the versatile classes of such synthons, β-hydroxy esters are particularly valuable due to the dual functionality of the hydroxyl and ester groups, which allows for a wide array of chemical transformations.[5] This guide provides an in-depth comparison of (S)-Methyl 3-Hydroxypentanoate, a prominent chiral building block, with other significant chiral esters. We will explore the nuances of their synthesis, comparative performance, and strategic application, supported by experimental insights to inform your selection process in complex synthetic campaigns.
Featured Synthon: this compound
This compound, also known as (+)-Methyl (S)-3-hydroxyvalerate, is a colorless liquid widely employed as a chiral building block for introducing stereocenters in the synthesis of pharmaceuticals and agrochemicals.[6]
Core Attributes:
-
Molecular Formula: C₆H₁₂O₃[6]
-
Molecular Weight: 132.16 g/mol [7]
-
Key Features: Possesses a stereogenic center at the C3 position bearing a hydroxyl group, and a methyl ester functionality. This structure is a versatile handle for subsequent chemical modifications.[6]
-
Solubility: It is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[6]
The primary route to this valuable synthon is the asymmetric reduction of the prochiral β-keto ester, methyl 3-oxopentanoate. This transformation is a showcase for the power of both biocatalysis and chemocatalysis.
Synthetic Strategies: A Tale of Two Catalysts
The choice between a biocatalytic and a chemocatalytic approach for synthesizing this compound is a critical decision driven by factors such as scale, desired purity, and available resources.
-
Biocatalysis: The use of microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), is a well-established method for the enantioselective reduction of β-keto esters.[8][9] The yeast's oxidoreductase enzymes can produce chiral alcohols with moderate to high enantiomeric excess (ee).[8] This method is lauded for its mild, aqueous reaction conditions and environmental friendliness.[10] However, substrate scope can be limited, and downstream purification to remove biomass can be a challenge.
-
Chemocatalysis: Asymmetric transfer hydrogenation using catalysts like the Noyori-Ikariya complexes (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) offers a highly efficient and broadly applicable alternative.[11] These methods often achieve excellent yields and enantioselectivities (>99% ee) and are more readily scalable for industrial production.[] The catalyst operates by transferring a hydride from a hydrogen source, like a formic acid/triethylamine mixture, to the ketone with high stereocontrol.
Below is a diagram illustrating the general workflow for these synthetic approaches.
Caption: General workflow for the asymmetric synthesis of chiral β-hydroxy esters.
Comparative Analysis: this compound vs. Alternatives
No single chiral synthon is universally optimal. The selection is dictated by the specific structural requirements of the target molecule, including steric demands, electronic properties, and potential for further functionalization. Here, we compare this compound with other widely used chiral esters.
| Synthon | Structure | Common Synthetic Method | Typical ee% | Key Applications & Advantages | Limitations |
| This compound | C--INVALID-LINK--CC(=O)OC | Asymmetric hydrogenation; Biocatalytic reduction[11][13] | >99% | Versatile C5 building block for pharmaceuticals and natural products. The ethyl group provides a moderate steric profile. | Reactivity can be similar to other small alkyl β-hydroxy esters. |
| (S)-Methyl 3-Hydroxybutanoate | C--INVALID-LINK--CC(=O)OC | Asymmetric hydrogenation; Biocatalytic reduction | >99% | A fundamental C4 chiral building block; widely used and cost-effective. Precursor for various pharmaceuticals.[14] | Smaller methyl group offers less steric differentiation compared to the pentanoate analog. |
| Ethyl (S)-3-Hydroxy-3-phenylpropionate | O=C(OCC)C--INVALID-LINK--c1ccccc1 | Asymmetric reduction of ethyl benzoylacetate[8] | >99% | Introduces a chiral benzylic alcohol moiety. The phenyl group allows for further aromatic chemistry (e.g., substitution). Key intermediate for drugs like fluoxetine.[5] | Aromatic ring can complicate certain transformations if not desired in the final target. |
| Isopropyl (S)-2-Hydroxy-4-phenylbut-3-enoate | CC(C)OC(=O)--INVALID-LINK--C=Cc1ccccc1 | Asymmetric Meerwein-Ponndorf-Verley (MPV) reduction[15] | up to 99% | Provides a chiral α-hydroxy ester with unsaturation for further functionalization (e.g., hydrogenation, cross-coupling).[15] | α-hydroxy esters have different reactivity profiles than β-hydroxy esters. |
| Chiral Pinanediol Boronic Esters | Varies | Asymmetric homologation using LiCHCl₂[16] | >99% (diastereomeric purity) | Exceptionally high stereocontrol for creating adjacent stereocenters. Boron can be stereospecifically replaced with various functional groups.[16] | Requires stoichiometric use of chiral auxiliary (pinanediol), which must be cleaved. More complex workflow. |
Field-Proven Insights: Making the Right Choice
The decision-making process for selecting a chiral synthon is multi-faceted. The causality behind experimental choices often reflects a balance between ideal reactivity and practical constraints.
-
Chain Length and Sterics: The choice between this compound and its butanoate analog often comes down to the steric environment required in the target molecule. The additional methylene unit in the pentanoate provides a slightly larger hydrophobic profile and can influence the conformational preferences of downstream intermediates, which can be crucial in diastereoselective reactions.
-
Functionality (Aliphatic vs. Aromatic): When the target molecule requires a phenyl group, a synthon like Ethyl (S)-3-hydroxy-3-phenylpropionate is a logical starting point.[8] It directly incorporates the required aromatic ring with the desired stereocenter. However, if the phenyl group is merely a placeholder to be removed or modified later, starting with an aliphatic synthon like this compound might offer a more streamlined route, avoiding protecting group chemistry on the aromatic ring.
-
Positional Isomerism (α vs. β-Hydroxy Esters): The 1,3-relationship between the hydroxyl and carbonyl groups in β-hydroxy esters like our featured synthon is synthetically powerful. This motif is a direct precursor to β-lactams (via cyclization) and can be used in aldol-type reactions.[5][17] In contrast, α-hydroxy esters are precursors to α-amino acids or can be used in reactions where a 1,2-relationship is required.
The following decision tree provides a simplified logical framework for synthon selection.
Caption: Decision tree for selecting a chiral ester synthon.
Protocol: Asymmetric Transfer Hydrogenation of Methyl 3-Oxopentanoate
This protocol describes a self-validating system for producing this compound with high enantiopurity, based on established methodologies.[11]
Materials:
-
Methyl 3-oxopentanoate
-
RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (e.g., 0.005 equivalents). Purge the flask with an inert gas (N₂ or Ar).
-
Solvent and Reagents: Add anhydrous DMF to the flask. Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Substrate Addition: Add the methyl 3-oxopentanoate (1.0 equivalent) to the flask via syringe, followed by the HCOOH:NEt₃ mixture (e.g., 2.5 equivalents of formic acid).
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or GC.
Synthetic Versatility
The true value of a synthon lies in its potential for elaboration. The β-hydroxy ester moiety is a gateway to numerous other functional groups, making this compound a powerful intermediate.
Caption: Synthetic transformations of the β-hydroxy ester motif.
Conclusion
This compound stands as a robust and versatile chiral synthon, accessible in high enantiopurity through well-established catalytic methods. Its performance, when compared to other chiral esters, highlights the critical importance of matching the building block's intrinsic properties—such as chain length, steric profile, and functional group arrangement—to the specific demands of the synthetic target. While alternatives like aromatic or α-hydroxy esters have their indispensable roles, the C5 aliphatic backbone of this compound provides a foundational element for a broad range of complex chiral molecules. Ultimately, the judicious selection of a chiral building block remains a cornerstone of efficient and elegant organic synthesis, and a deep understanding of the available options is essential for accelerating drug discovery and development programs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. (-)-(R)-3-羟基戊酸甲酯 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (S)-Methyl 3-Hydroxypentanoate
This guide provides comprehensive, actionable procedures for the safe handling and disposal of (S)-Methyl 3-Hydroxypentanoate (CAS No. 42558-50-9). As a valuable chiral building block in pharmaceutical and chemical synthesis, its lifecycle management, including disposal, demands rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Core Safety Principles: Hazard Assessment and Personal Protection
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, its classification as an organic ester informs the necessary precautions. Analogous compounds suggest potential for irritation to the skin, eyes, and respiratory system. It should be handled as a combustible liquid.[2]
Causality Behind PPE Selection: The choice of PPE is not arbitrary; it is your primary barrier against chemical exposure. Nitrile gloves are selected for their resistance to a broad range of chemicals, including esters. Chemical splash goggles are mandatory to prevent irreversible eye damage from splashes, which can occur during transfer and decontamination procedures. A lab coat protects against incidental skin contact. All handling of open containers should occur within a certified chemical fume hood to mitigate inhalation risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Gear | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Provides a barrier against incidental skin contact and splashes. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects eyes from direct splashes and aerosolized droplets. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified Chemical Fume Hood | Prevents inhalation of vapors, the primary route of exposure. |
Waste Management Infrastructure: Segregation and Containment
Proper disposal begins with correct segregation at the point of generation. Improperly mixed chemicals can lead to violent reactions, gas evolution, or fire. This compound waste must be managed as a flammable organic waste stream.
Key Principles of Segregation:
-
Compatibility is Critical: Never mix ester waste with strong oxidizing agents, strong acids, or strong bases in the same waste container. This prevents exothermic reactions, hydrolysis, or polymerization.
-
Designated Storage: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][4] This area must be clearly marked, under the direct control of laboratory personnel, and equipped with secondary containment to capture any potential leaks.[3][5]
-
Container Integrity: Waste containers must be chemically compatible with the waste (e.g., high-density polyethylene or glass), in good condition with no leaks, and kept securely closed except when adding waste.[6][7]
Protocol for Labeling Hazardous Waste:
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Affix the tag to the container before adding any waste.
-
Clearly write the words "Hazardous Waste ".[4]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For this specific waste, list "this compound, 100%". If it is mixed with a solvent, all components must be listed.
-
Indicate the relevant hazards (e.g., Flammable, Irritant).
-
Keep the tag updated as waste is added.
Standard Operating Procedures for Disposal
The appropriate disposal method depends on the quantity and form of the waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][8]
Unused or Contaminated Bulk Material
Bulk quantities of this compound, whether unused, off-specification, or contaminated, must be disposed of through a licensed hazardous waste contractor.[5][9]
Step-by-Step Protocol:
-
Ensure the material is in its original, sealed container or a compatible, properly labeled waste container.
-
Store the container in your laboratory's designated SAA.
-
Arrange for pickup through your institution's EHS department. Do not attempt to transport hazardous waste yourself.[10]
-
The ultimate disposal method for this type of organic liquid is typically high-temperature incineration at a permitted facility, which ensures complete destruction of the compound.[9]
Small Spills (<100 mL)
Immediate and correct response to a small spill minimizes exposure and prevents wider contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear the full PPE suite as detailed in Table 1.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, cat litter, or a chemical spill pad.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated solid hazardous waste container or a heavy-duty plastic bag.
-
Package for Disposal: Seal the container/bag, label it as "Solid Hazardous Waste" with the chemical name and "Spill Debris," and place it in the SAA.
-
Decontaminate: Clean the spill surface area using the procedure outlined in Section 4.
Empty Container Disposal
An "empty" container that held a hazardous chemical must still be managed properly. The procedure depends on institutional and regulatory definitions of "empty."[12]
Diagram 1: Disposal Workflow for this compound This workflow outlines the decision-making process for managing waste from generation to final disposal.
Caption: Decision workflow for handling different waste streams of this compound.
Decontamination: Neutralization and Cleaning
Decontamination renders equipment and surfaces safe for reuse or disposal. For esters, this is effectively achieved through base-catalyzed hydrolysis (saponification).
The Chemistry of Decontamination: this compound reacts with a strong base, such as sodium hydroxide (NaOH), to break the ester bond. This reaction yields sodium 3-hydroxypentanoate (a water-soluble salt) and methanol. This process chemically alters the compound, making it easier to remove from surfaces. The principle is analogous to methods used for decontaminating other ester-containing compounds like beta-lactam antibiotics.[13][14]
Diagram 2: Chemical Decontamination via Saponification This diagram illustrates the hydrolysis reaction that forms the basis of the decontamination protocol.
Caption: Base-catalyzed hydrolysis (saponification) of the target ester.
Protocol for Glassware and Equipment Decontamination:
-
Pre-Rinse: Rinse the item with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate must be collected and disposed of as hazardous liquid waste.
-
Prepare Decontamination Solution: Prepare a 1M solution of sodium hydroxide (NaOH) in water. Caution: This solution is corrosive.
-
Soak: Submerge or fill the glassware with the 1M NaOH solution and allow it to soak for at least one hour. For stubborn residues, gentle heating or extended soaking may be necessary.
-
Rinse Thoroughly: After soaking, discard the NaOH solution (which may be neutralized and drain-disposed depending on local regulations; consult your EHS) and rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
Regulatory Compliance and Training
All procedures described herein are designed to comply with the foundational regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][15][16]
-
Training: All personnel who handle hazardous chemicals must receive documented training on their hazards, handling procedures, and emergency response.[10][17]
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.[6]
-
Emergency Plan: Your laboratory must have a written emergency response plan that covers chemical spills and personnel exposure.[10][17]
By integrating these scientifically grounded procedures into your laboratory's workflow, you ensure the safe and compliant disposal of this compound, fostering a responsible research environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. danielshealth.com [danielshealth.com]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. vumc.org [vumc.org]
- 13. researchgate.net [researchgate.net]
- 14. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Application Scientist's Guide to Handling (S)-Methyl 3-Hydroxypentanoate
Abstract: This document provides comprehensive safety protocols and logistical guidance for the handling of (S)-Methyl 3-Hydroxypentanoate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the causality behind each recommendation. By integrating technical data with field-proven insights, our goal is to foster a culture of safety and build unwavering trust in your laboratory practices.
Part 1: Hazard Identification and Risk Assessment
This compound is a chiral building block used in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicity data for this enantiomer is limited, the available information for the parent compound indicates moderate acute and irritant hazards. A thorough risk assessment is the cornerstone of safe handling.
GHS Hazard Profile
The following hazard classifications, based on Methyl 3-hydroxypentanoate, must be assumed for the (S)-isomer until specific data becomes available.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3][4] |
This table summarizes the known hazards based on data for a closely related compound. A conservative approach is mandated.
The "Why" Behind the Hazards
-
Oral Toxicity (H302): As an ester, this compound can be hydrolyzed in the body, potentially leading to metabolic acidosis or other systemic effects if ingested in sufficient quantities.
-
Skin and Eye Irritation (H315, H319): Organic esters can defat the skin, leading to dryness, cracking, and irritation upon repeated exposure. Direct contact with the eyes can cause significant irritation due to the chemical's ability to interact with and damage the sensitive tissues of the cornea and conjunctiva.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation. This is particularly relevant when the material is heated, aerosolized, or handled in poorly ventilated areas.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a dynamic process based on a comprehensive risk assessment of the specific procedure being performed. The following protocol provides a tiered approach to PPE selection.
Foundational PPE: The Non-Negotiables
For any work involving this compound, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a splash hazard, chemical splash goggles are required.
-
Hand Protection: Chemically resistant gloves are essential. Given the ester functional group, nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving can be an effective strategy to mitigate the risk of exposure from a single glove failure.
-
Protective Clothing: A standard flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
Procedural Risk-Based PPE Selection
The choice of additional PPE is dictated by the scale and nature of the handling procedure.
Caption: PPE selection workflow based on procedural risk.
*Note on Respiratory Protection: A risk assessment should determine the need for respiratory protection. If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Part 3: Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation is Key: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when heating the substance or handling larger quantities.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5] The container must be kept tightly closed to prevent the release of vapors.
-
Avoid Ignition Sources: While not classified as highly flammable, many organic esters are combustible. Keep away from open flames, sparks, and hot surfaces.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Caption: Step-by-step spill response plan.
Waste Disposal
Improper disposal of chemical waste can lead to significant environmental harm, particularly to aquatic ecosystems.[6]
-
Waste Collection: All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be collected in a designated hazardous waste container. The container must be compatible with the chemical, in good condition, and kept tightly closed.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound".
-
Disposal Pathway: Disposal must be conducted through a certified hazardous waste management company.[5][6] Never pour this chemical down the drain or dispose of it in regular trash. Federal and local regulations for hazardous waste disposal must be strictly followed.[5]
-
Empty Containers: "Empty" containers are not truly empty and retain chemical residues. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container can often be disposed of in regular trash, but institutional policies should be consulted.
References
- 1. Page loading... [guidechem.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. chem-space.com [chem-space.com]
- 4. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 5. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
